molecular formula C9H11I B1197231 2,4,6-Trimethyliodobenzene CAS No. 4028-63-1

2,4,6-Trimethyliodobenzene

Cat. No.: B1197231
CAS No.: 4028-63-1
M. Wt: 246.09 g/mol
InChI Key: GTPNXFKONRIHRW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyliodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H11I and its molecular weight is 246.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
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InChI Key

GTPNXFKONRIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11I
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DSSTOX Substance ID

DTXSID60193265
Record name 2-Iodomesitylene
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Molecular Weight

246.09 g/mol
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CAS No.

4028-63-1
Record name Iodomesitylene
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Record name 2-Iodomesitylene
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Record name 2-iodomesitylene
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Foundational & Exploratory

history and discovery of 2,4,6-trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History, Synthesis, and Application of 2,4,6-Trimethyliodobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (commonly known as iodomesitylene), a pivotal reagent in modern organic synthesis. We delve into the historical context of its development, beginning with the discovery of its parent hydrocarbon, mesitylene, and tracing the evolution of its synthesis. The core of this document is a detailed examination of the principles and practices of its preparation via electrophilic aromatic iodination, including a classic, field-proven experimental protocol. Causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a deeper understanding of the methodology. Furthermore, we present a consolidated summary of its physicochemical and spectroscopic properties and explore its critical applications as a sterically hindered aryl iodide, particularly as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction and Nomenclature

This compound is a halogenated aromatic hydrocarbon featuring an iodine atom flanked by two methyl groups on a benzene ring, with a third methyl group in the para position. This substitution pattern (2-iodo-1,3,5-trimethylbenzene) confers significant steric hindrance around the carbon-iodine bond, a feature that defines its reactivity and utility in synthesis.[1] Its symmetrical nature and the electron-donating effect of the three methyl groups make the aromatic ring highly activated towards electrophilic substitution, yet the steric bulk influences subsequent reactions at the iodine center.

The compound is most commonly referred to by its trivial name, iodomesitylene , derived from its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene).

  • IUPAC Name: 2-Iodo-1,3,5-trimethylbenzene[2]

  • Synonyms: Iodomesitylene, 2,4,6-Trimethylphenyl iodide, Mesityl iodide[3]

  • CAS Number: 4028-63-1[4]

  • Molecular Formula: C₉H₁₁I[4]

  • Molecular Weight: 246.09 g/mol [4]

Historical Context and Discovery

The story of this compound begins not with its own discovery, but with that of its precursor, mesitylene.

  • 1837: The Discovery of Mesitylene: The Irish chemist Robert Kane first prepared 1,3,5-trimethylbenzene by heating acetone with concentrated sulfuric acid.[5] He named the new substance "mesitylene," believing it was a dehydrated form of "mesit" (an old name for acetone).[5] The symmetrical structure of this new hydrocarbon would later prove to be an ideal substrate for studying aromatic substitution reactions.

  • Late 19th Century: The Dawn of Hypervalent Iodine Chemistry: The direct iodination of aromatic compounds was historically challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction caused by the formation of hydrogen iodide (HI), a strong reducing agent.[1] The field of hypervalent iodine chemistry, which is now a major application area for iodomesitylene, was pioneered in 1886 by the German chemist Conrad Willgerodt, who first prepared (dichloroiodo)benzene.[6] This discovery opened the door to a new class of iodine compounds with unique oxidative properties.

  • Mid-20th Century: The Emergence of Iodomesitylene: While earlier preparations may have existed, the systematic study and application of this compound gained traction in the mid-20th century.[3] A 1954 thesis, for instance, details a method for its preparation via the direct iodination of mesitylene with iodine monochloride in glacial acetic acid.[7] The development of robust methods using oxidizing agents like nitric acid to drive the reaction forward made iodomesitylene readily accessible.[8] Its unique steric properties made it an immediate compound of interest for physical organic chemists and, later, for synthetic chemists developing sterically demanding ligands and precursors for hypervalent iodine reagents.[3][9]

Synthesis of this compound

The primary route to this compound is the direct electrophilic aromatic substitution of mesitylene.

Principle of Synthesis: Overcoming Iodine's Low Reactivity

Unlike chlorination and bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and slow. This is due to two factors:

  • Low Electrophilicity: I₂ is not a powerful enough electrophile to attack the stable aromatic π-system.

  • Reversibility: The reaction produces hydrogen iodide (HI), a strong reducing agent that can reduce the iodoarene product back to the starting arene.

To overcome these challenges, an oxidizing agent is required. The role of the oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is to convert molecular iodine into a highly reactive, positively polarized iodine species, often conceptually represented as "I⁺".[8] In the presence of nitric acid, the active iodinating agent is believed to be protonated nitrosoiodide (NO₂I), which is a much more potent electrophile than I₂ alone.[10] The highly activated nature of the mesitylene ring, with its three electron-donating methyl groups, makes it particularly susceptible to attack by this electrophile, leading to a single, regioselective product due to the ring's symmetry.

The overall transformation is: (CH₃)₃C₆H₃ + ½ I₂ + [Oxidant] → (CH₃)₃C₆H₂I + H⁺ + [Reduced Oxidant]

Classical Experimental Protocol: Iodination using Iodine and Nitric Acid

This method is a robust and frequently used procedure on both laboratory and industrial scales due to the low cost of the reagents and the straightforward nature of the reaction.[8]

Disclaimer: This protocol involves the use of corrosive and oxidizing acids. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Iodine (I₂) crystals

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylene (12.0 g, 0.1 mol) and glacial acetic acid (50 mL). Stir the mixture to create a homogeneous solution.

  • Reagent Addition: To the stirring solution, add pulverized iodine crystals (12.7 g, 0.05 mol). Stir for 5 minutes to form a deep purple suspension.

  • Initiation and Oxidation: While stirring, carefully and slowly add concentrated nitric acid (6 mL, ~0.09 mol) dropwise to the mixture through the top of the condenser. Causality: The nitric acid acts as the crucial oxidizing agent, generating the electrophilic iodine species in situ. Acetic acid serves as a polar solvent that can dissolve the reactants and facilitate the ionic mechanism. The addition should be slow to control the initial exotherm and the evolution of nitrogen oxide gases.

  • Reaction Progression: After the addition of nitric acid is complete, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine, resulting in a pale yellow or orange solution. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.

  • Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of cold water. An oily product, this compound, should separate.

  • Neutralization: Transfer the mixture to a separatory funnel. To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise and shake until the organic layer is no longer purple/brown. Causality: Sodium thiosulfate reduces excess I₂ to colorless iodide ions (I⁻), simplifying purification.

  • Acid Removal: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic solution until gas evolution ceases. Causality: This step removes residual acetic and nitric acids.

  • Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford this compound as a low-melting solid or pale yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 1. Add Mesitylene, I₂, and Acetic Acid to Flask Oxidant 2. Add conc. HNO₃ dropwise Reactants->Oxidant Initiation Heat 3. Heat at 60-70°C for 1-2 hours Oxidant->Heat Progression Quench 4. Cool and Pour into Water Heat->Quench Wash1 5. Wash with Na₂S₂O₃ (aq) to remove excess I₂ Quench->Wash1 Wash2 6. Neutralize with NaHCO₃ (aq) Wash1->Wash2 Extract 7. Extract with Diethyl Ether Wash2->Extract Dry 8. Dry with MgSO₄ and Evaporate Extract->Dry Purify 9. Purify via Vacuum Distillation Dry->Purify Product Pure 2,4,6-Trimethyl- iodobenzene Purify->Product

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical Properties
PropertyValueReference(s)
CAS Number 4028-63-1[4]
Molecular Formula C₉H₁₁I[4]
Molecular Weight 246.09 g/mol [4]
Appearance Yellow crystalline low-melting solid or liquid[3][11]
Melting Point 28-32 °C[3]
Boiling Point ~250 °C (at 760 mmHg)[12]
Density ~1.51 g/cm³[12]
Solubility Insoluble in water; soluble in common organic solvents[3]
Sensitivity Light sensitive; should be stored in a dark place[3][11]
Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint for the molecule.

SpectroscopyKey Features and Interpretation
¹H NMR δ ~6.9 ppm (s, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. δ ~2.4 ppm (s, 6H): The six protons of the two ortho-methyl groups are equivalent. δ ~2.2 ppm (s, 3H): The three protons of the para-methyl group appear as a distinct singlet.[13]
¹³C NMR δ ~143 ppm (Ar C-CH₃): Carbons bearing the ortho-methyl groups. δ ~138 ppm (Ar C-CH₃): Carbon bearing the para-methyl group. δ ~129 ppm (Ar C-H): Carbons bearing the aromatic protons. δ ~100 ppm (Ar C-I): The carbon attached to the iodine atom is significantly shielded. δ ~27 ppm (-CH₃): Ortho-methyl carbons. δ ~21 ppm (-CH₃): Para-methyl carbon.[13]
Mass Spec. m/z = 246 (M⁺): Molecular ion peak corresponding to the molecular weight. m/z = 119: Fragment corresponding to the loss of the iodine atom, leaving the mesityl cation [(CH₃)₃C₆H₂]⁺.[14]
Infrared (IR) Bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-H bending. The C-I stretch appears at a low frequency.[13]

Key Applications in Modern Research

The unique structure of this compound—a reactive C-I bond protected by significant steric bulk—makes it an exceptionally useful building block in several areas of advanced organic synthesis.

Precursor to Hypervalent Iodine Reagents

One of the most important applications of iodomesitylene is its role as a starting material for sterically hindered hypervalent iodine(III) and iodine(V) reagents. The bulky mesityl group enhances the stability and modifies the reactivity of these oxidants. For example, oxidation of iodomesitylene yields iodomesitylene diacetate, a useful iodine(III) reagent.[15]

Causality: The steric hindrance provided by the ortho-methyl groups prevents intermolecular decomposition pathways that can plague less substituted iodoarenes, leading to more stable and manageable reagents.

Caption: Conversion to a hypervalent iodine(III) reagent.

Substrate in Cross-Coupling Reactions

This compound serves as an excellent substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Causality: The C-I bond is relatively weak and undergoes oxidative addition to low-valent metal catalysts (e.g., Pd(0)) readily. The bulky mesityl group can be crucial for controlling the outcome of the reaction, often promoting high yields and preventing side reactions by sterically directing the coupling process.

Ligand Synthesis

The corresponding amine, 2,4,6-trimethylaniline (mesidine), is readily prepared from mesitylene and is a cornerstone for synthesizing bulky ligands used in modern catalysis.[16] While not a direct application of iodomesitylene, the related chemistry highlights the importance of the mesityl scaffold in creating sterically demanding environments around a metal center, a principle that also governs the utility of iodomesitylene itself.

Conclusion

From its conceptual origins in the 19th-century discovery of mesitylene to its establishment as a versatile synthetic tool in the 20th century, this compound has a rich history intertwined with the development of organic chemistry. Its synthesis, primarily achieved through the oxidative iodination of mesitylene, is a classic example of electrophilic aromatic substitution that is both mechanistically insightful and practically robust. The compound's unique combination of a reactive C-I bond and significant steric hindrance has secured its role as an indispensable building block for creating advanced materials, stable hypervalent iodine oxidants, and complex molecular architectures. This guide has provided the historical, theoretical, and practical foundation for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

An In-depth Technical Guide to the Early Synthetic Methods for Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Iodomesitylene in Synthetic Chemistry

Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) is a sterically hindered aryl iodide that has served as a valuable building block and intermediate in organic synthesis. Its unique structural features, characterized by the bulky mesityl group, have made it a cornerstone in the study of reaction mechanisms and the development of new synthetic methodologies. The historical routes to its synthesis provide a fascinating glimpse into the evolution of organic chemistry, showcasing the ingenuity of early chemists in tackling the challenges of selective aromatic functionalization. This technical guide delves into the foundational methods for the preparation of iodomesitylene, offering a detailed exploration of the underlying chemical principles, experimental protocols, and the rationale that guided these early synthetic endeavors.

Core Synthetic Strategies: A Historical Perspective

The early syntheses of iodomesitylene can be broadly categorized into two main approaches: direct iodination of mesitylene and the transformation of a pre-functionalized mesitylene derivative. Each of these strategies presented its own set of challenges and advantages, which will be discussed in detail.

Direct Electrophilic Iodination of Mesitylene

The most straightforward conceptual approach to iodomesitylene is the direct substitution of a hydrogen atom on the mesitylene ring with an iodine atom. Mesitylene, being an electron-rich aromatic compound due to the activating effect of its three methyl groups, is highly susceptible to electrophilic attack. However, the direct iodination of arenes is often a reversible and thermodynamically unfavorable process. Early chemists overcame this challenge by employing iodine in the presence of an oxidizing agent to remove the hydrogen iodide byproduct and shift the equilibrium towards the formation of the desired iodinated product.

Iodination with Iodine Monochloride

One of the earliest and most effective methods for the direct iodination of mesitylene involves the use of iodine monochloride (ICl).[1] Iodine monochloride is a polar interhalogen compound that acts as a source of electrophilic iodine.[2] The greater electronegativity of chlorine compared to iodine results in a polarization of the I-Cl bond, making the iodine atom electrophilic and susceptible to attack by the electron-rich mesitylene ring.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pi-electrons of the mesitylene ring attack the electrophilic iodine atom of ICl, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The chloride ion then acts as a base, abstracting a proton from the carbon bearing the iodine atom to restore aromaticity and yield iodomesitylene and hydrogen chloride.

Experimental Protocol: Synthesis of Iodomesitylene via Direct Iodination with Iodine Monochloride [1]

Materials:

  • Mesitylene

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Ether

  • 30% Potassium Carbonate solution

  • 10% Sodium Hydroxide solution

  • Ethanol

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel, dissolve 10 g of mesitylene in 25 g of glacial acetic acid.

  • From the dropping funnel, add 10 g of iodine monochloride to the mesitylene solution.

  • After the addition is complete, allow the reaction mixture to stand for a period of time to ensure completion.

  • Pour the reaction mixture into 100 cc of ice water. The crude iodomesitylene will precipitate as an oil.

  • Extract the oil with ether.

  • Wash the ethereal solution with water, followed by three washes with 30% potassium carbonate solution and three washes with 10% sodium hydroxide solution to remove any acidic byproducts.

  • Evaporate the ether to yield the crude product.

  • Purify the crude iodomesitylene by steam distillation. The desired product will distill over, leaving behind any resinous material.

  • Extract the distilled oil with ether and evaporate the solvent.

  • Cool the resulting oil in an ice-salt mixture to induce crystallization.

  • Recrystallize the solid product from ethanol to obtain pure iodomesitylene.

Yield: 29%[1]

Iodination with Iodine and an Oxidizing Agent

Another prevalent early strategy involved the use of molecular iodine in conjunction with an oxidizing agent. This approach addresses the reversibility of direct iodination by removing the hydrogen iodide (HI) formed during the reaction. HI is a strong reducing agent and can reduce the aryl iodide back to the arene. Oxidizing agents convert HI to I₂, thus driving the reaction to completion.

Common oxidizing agents used in early syntheses included nitric acid, iodic acid (HIO₃), and hydrogen peroxide.[3][4][5] For instance, the use of iodic acid in the presence of sulfuric acid was a known method for aromatic iodination.[5]

Conceptual Reaction Scheme: Iodination with an Oxidizing Agent

G Mesitylene Mesitylene Iodomesitylene Iodomesitylene Mesitylene->Iodomesitylene + I₂ I2 I₂ Oxidant Oxidizing Agent (e.g., HNO₃, HIO₃) Iodomesitylene->Mesitylene + HI (reversible) HI HI H2O_I2 H₂O + I₂ HI->H2O_I2 + Oxidizing Agent

Caption: Iodination of mesitylene with an oxidizing agent.

Synthesis via Diazotization of Mesidine: The Sandmeyer Reaction

An alternative and highly reliable early method for the synthesis of iodomesitylene is through the Sandmeyer reaction.[6][7] This powerful transformation allows for the introduction of a wide variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[8] The starting material for this synthesis is mesidine (2,4,6-trimethylaniline).

The Sandmeyer reaction for iodomesitylene involves two key steps:

  • Diazotization of Mesidine: Mesidine is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding mesitylenediazonium salt. This reaction must be carried out at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[8]

  • Iodination of the Diazonium Salt: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion attacks the aromatic ring to form iodomesitylene. Unlike the Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst.[9]

Experimental Workflow: Sandmeyer Synthesis of Iodomesitylene

G cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination Mesidine Mesidine (2,4,6-trimethylaniline) Diazonium Mesitylenediazonium Salt Mesidine->Diazonium Acid HCl or H₂SO₄ Acid->Diazonium NaNO2 NaNO₂ (aq) NaNO2->Diazonium 0-5 °C Iodomesitylene Iodomesitylene Diazonium->Iodomesitylene Warm gently KI KI (aq) KI->Iodomesitylene

Caption: Workflow for the Sandmeyer synthesis of iodomesitylene.

Mechanism of the Sandmeyer Reaction for Iodination

The mechanism of the Sandmeyer reaction is believed to involve free radicals.[7] In the case of iodination, the iodide ion likely acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield the final product, iodomesitylene.

Comparative Analysis of Early Synthetic Methods

MethodKey ReagentsAdvantagesDisadvantagesTypical Yield
Direct Iodination with ICl Mesitylene, ICl, Acetic AcidDirect, one-step synthesis.Use of corrosive and moisture-sensitive ICl. Moderate yields.~29%[1]
Direct Iodination with I₂ and Oxidant Mesitylene, I₂, Oxidizing Agent (e.g., HNO₃, HIO₃)Avoids the use of ICl. Can be high yielding with the right oxidant.Requires careful control of reaction conditions to avoid side reactions (e.g., nitration).Variable
Sandmeyer Reaction Mesidine, NaNO₂, Acid, KIHigh yielding and reliable. Good for introducing iodine in a specific position.Multi-step synthesis. Requires handling of unstable diazonium salts.Generally high

Conclusion: Foundational Chemistry for Modern Synthesis

The early synthetic methods for iodomesitylene laid the groundwork for the development of more sophisticated and efficient iodination techniques. These foundational studies not only provided access to this important chemical intermediate but also contributed significantly to our understanding of electrophilic aromatic substitution and the chemistry of diazonium salts. The principles established by these early chemists continue to be relevant in the design of modern synthetic strategies, demonstrating the enduring legacy of their pioneering work in the field of organic chemistry. For researchers and professionals in drug development, a deep understanding of these classical methods provides a valuable context for the challenges and triumphs of synthetic chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the analytical techniques used to characterize 2,4,6-trimethyliodobenzene (iodomesitylene), a crucial sterically hindered aryl halide in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation to ensure the integrity of their work. We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a deeper understanding of the methodologies.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₁I, MW: 246.09 g/mol ) is more than a simple halogenated aromatic.[1][2] Its true value lies in its unique architecture: a planar benzene ring symmetrically substituted with three methyl groups and a single iodine atom.[3] This arrangement imparts significant steric hindrance around the carbon-iodine bond, influencing its reactivity and making it a valuable building block for complex molecular scaffolds and a precursor for hypervalent iodine reagents.[3][4] Given its role in high-stakes applications like Suzuki couplings and advanced polymerization processes, unambiguous structural verification is not just procedural—it is foundational to experimental success.[3][5]

This guide details the self-validating system of spectroscopic analysis—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—that together provide an undeniable confirmation of the structure and purity of this compound.

Synthesis and Purification: Establishing a High-Quality Analyte

The quality of any spectroscopic analysis is contingent on the purity of the sample. The most reliable method for synthesizing this compound is the direct electrophilic iodination of its inexpensive precursor, mesitylene (1,3,5-trimethylbenzene). The following protocol is adapted from a robust, peer-vetted procedure known for its high yield and purity.[6]

Experimental Protocol: Synthesis of this compound
  • Apparatus Setup: A 250-mL, three-necked flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Reagent Charging: The flask is charged with mesitylene (12.0 g, 0.10 mol), iodine (10.1 g, 0.04 mol), and periodic acid dihydrate (4.56 g, 0.02 mol).

  • Solvent and Catalyst Addition: A solution comprised of 100 mL of glacial acetic acid, 20 mL of water, and 3 mL of concentrated sulfuric acid is carefully added to the reaction mixture.

  • Reaction Execution: The resulting purple solution is heated to 65–70 °C with vigorous stirring. The reaction is monitored until the characteristic purple color of elemental iodine dissipates (typically 1-2 hours), indicating its consumption.

  • Workup and Isolation: The reaction mixture is cooled to room temperature and diluted with 250 mL of deionized water. The precipitated crude product is collected by vacuum filtration and washed thoroughly with water.

  • Purification: The crude solid is dissolved in a minimal amount of boiling acetone or ethanol and recrystallized by cooling, first to room temperature and then in a refrigerator overnight. The resulting colorless, needle-like crystals of this compound are collected by filtration, yielding a product of high purity suitable for spectroscopic analysis. The melting point of the purified product is 28-32 °C.[3][5]

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Mass spectrometry provides the foundational data point for any chemical analysis: the molecular weight. For this compound, Electron Ionization (EI) is the preferred method, as it imparts sufficient energy to induce characteristic fragmentation, offering further structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent such as dichloromethane or methanol to create a dilute solution (~1 mg/mL).

  • Instrument Parameters: The analysis is performed on a mass spectrometer equipped with an EI source. Typical parameters include an ionization energy of 70 eV and a source temperature of 220 °C.

  • Data Acquisition: The sample is introduced via a direct insertion probe or GC inlet. The instrument scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum

The EI-MS of this compound is definitive. The most critical signal is the molecular ion peak (M⁺•) , which appears at m/z 246 .[7] This peak corresponds to the intact molecule that has lost one electron and confirms the molecular weight of 246.09 g/mol .

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The high-energy electron beam causes the M⁺• to break apart in predictable ways.

M C₉H₁₁I⁺• (m/z = 246) F1 C₉H₁₁⁺ (m/z = 119) M->F1 - I• F2 C₇H₇⁺ (m/z = 91) F1->F2 - C₂H₄

Figure 1: Simplified EI-MS fragmentation pathway for this compound.

Key observed fragments from the Spectral Database for Organic Compounds (SDBS) include:

  • m/z 246 (100%): The molecular ion, which is also the base peak, indicating its relative stability.

  • m/z 119 (47%): This significant peak results from the loss of an iodine radical (•I), a common fragmentation pathway for aryl iodides, forming the stable mesityl cation (C₉H₁₁⁺).

  • m/z 91 (19%): Loss of acetylene (C₂H₂) from the m/z 119 fragment can lead to the formation of the tropylium cation (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Due to the high degree of symmetry in this compound, its NMR spectra are remarkably simple and elegant, serving as a powerful illustration of chemical equivalence.

The Causality of Symmetry

The molecule possesses a C₂ᵥ symmetry axis passing through the C1-I bond and the C4-methyl group. This symmetry dictates that the two methyl groups at positions 2 and 6 are chemically identical, as are the two hydrogen atoms at positions 3 and 5. This equivalence is the primary reason for the simplicity of the resulting spectra.

cluster_0 Molecular Structure cluster_1 Spectroscopic Output mol C₉H₁₁I Structure (Top-Down View) H_NMR ¹H NMR Signals - Signal A (2H) - Signal B (6H) - Signal C (3H) mol->H_NMR Symmetry Equivalence C_NMR ¹³C NMR Signals - 4 Aromatic C Signals - 2 Aliphatic C Signals mol->C_NMR Symmetry Equivalence

Figure 2: Impact of molecular symmetry on NMR signal equivalence.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: A sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by three distinct singlets, confirming the absence of adjacent, non-equivalent protons for spin-spin coupling.

  • δ 6.88 ppm (Singlet, 2H): This signal corresponds to the two chemically equivalent aromatic protons at the C3 and C5 positions.

  • δ 2.42 ppm (Singlet, 6H): This upfield signal represents the six protons of the two equivalent ortho methyl groups at C2 and C6.

  • δ 2.23 ppm (Singlet, 3H): This signal corresponds to the three protons of the single para methyl group at C4.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum further validates the molecular symmetry, showing only six signals for the nine carbon atoms.

  • δ 143.9 ppm (C): The quaternary aromatic carbon at C1, directly bonded to the electronegative iodine atom. This is significantly downfield.

  • δ 141.0 ppm (C): The two equivalent quaternary aromatic carbons at C2 and C6, bonded to methyl groups.

  • δ 129.1 ppm (CH): The two equivalent aromatic methine carbons at C3 and C5.

  • δ 100.1 ppm (C): The quaternary aromatic carbon at C4, bonded to a methyl group. Its chemical shift is notably upfield compared to the other substituted carbons.

  • δ 27.8 ppm (CH₃): The two equivalent ortho methyl carbons (C2-CH₃ and C6-CH₃).

  • δ 20.8 ppm (CH₃): The single para methyl carbon (C4-CH₃).

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Fourier-Transform Infrared (FT-IR)
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film evaporated from a solution on a salt plate.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

  • 3015 cm⁻¹ (C-H Stretch, Aromatic): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.

  • 2968, 2918, 2859 cm⁻¹ (C-H Stretch, Aliphatic): These strong bands below 3000 cm⁻¹ are definitive for the C-H stretching vibrations within the methyl groups.

  • 1456 cm⁻¹ (C=C Stretch, Aromatic): This peak is due to the carbon-carbon stretching vibrations within the benzene ring.

  • 849 cm⁻¹ (C-H Bend, Aromatic): This strong absorption is an out-of-plane C-H bending ("wagging") vibration. Its position is highly diagnostic for the 1,2,3,5-tetrasubstituted pattern of the benzene ring.

Integrated Data Summary and Conclusion

Each spectroscopic technique provides a unique and vital piece of the structural puzzle. When combined, they form a self-validating and irrefutable body of evidence for the identity and purity of this compound.

Spectroscopic Data Summary Table
TechniqueObservationInterpretation
MS (EI) m/z 246 (M⁺•)Confirms the molecular weight.
m/z 119Loss of iodine radical (•I).
¹H NMR δ 6.88 (s, 2H)Two equivalent aromatic protons.
δ 2.42 (s, 6H)Six protons of two equivalent ortho-methyl groups.
δ 2.23 (s, 3H)Three protons of the para-methyl group.
¹³C NMR 6 signals totalConfirms C₂ᵥ molecular symmetry.
δ 143.9, 141.0, 129.1, 100.1Four distinct aromatic carbon environments.
δ 27.8, 20.8Two distinct methyl carbon environments.
IR > 3000 cm⁻¹Aromatic C-H stretching.
< 3000 cm⁻¹Aliphatic C-H stretching (methyl groups).
~1456 cm⁻¹Aromatic C=C ring stretching.
~849 cm⁻¹Out-of-plane C-H bend for the substitution pattern.
All NMR data referenced to TMS in CDCl₃. MS and IR data sourced from SDBS.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethyliodobenzene (Iodomesitylene)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4,6-trimethyliodobenzene, also known as iodomesitylene. Leveraging fundamental principles of molecular symmetry, electronic substituent effects, and magnetic anisotropy, this document elucidates the rationale behind the deceptively simple spectrum of this polysubstituted aromatic compound. We will dissect the predicted and observed chemical shifts, multiplicities, and integration values for each unique proton environment. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring a high-fidelity ¹H NMR spectrum, intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Significance of this compound

This compound (CAS No: 4028-63-1) is an organoiodine compound derived from mesitylene.[1][2] It appears as a yellow crystalline solid with a melting point in the range of 28-32 °C.[3] Its utility in the laboratory is significant, where it serves as a versatile building block and reagent in organic synthesis. Notably, it is employed as a catalyst for Suzuki coupling reactions and in living radical polymerization processes to produce high-performance materials.[3]

Given its role as a synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of a molecule's proton framework. This guide aims to provide a definitive interpretation of the ¹H NMR spectrum of this compound, grounding the analysis in authoritative scientific principles and providing a robust experimental methodology for its acquisition.

Theoretical Underpinnings of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a direct reflection of its unique molecular structure. Its simplicity is governed by symmetry, while the precise location of its signals (chemical shifts) is a result of a nuanced interplay between several electronic and spatial effects.

The Decisive Role of Molecular Symmetry

This compound possesses a C₂ᵥ symmetry axis that bisects the molecule through the iodine and the C4-methyl group. This symmetry element renders specific sets of protons chemically and magnetically equivalent.

  • Aromatic Protons: The two protons on the benzene ring (at the C3 and C5 positions) are equivalent.

  • Methyl Protons: The two methyl groups ortho to the iodine atom (at the C2 and C6 positions) are equivalent to each other. The methyl group para to the iodine (at the C4 position) is unique.

Consequently, a molecule with 11 protons is expected to exhibit only three distinct signals in its ¹H NMR spectrum.

Factors Influencing Proton Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment, which can shield it from or deshield it to the external magnetic field (B₀).[4] In this compound, the key influences are the aromatic ring current and the effects of the methyl and iodo substituents.

  • Aromatic Ring Current: The delocalized π-electrons of the benzene ring create a powerful ring current when placed in a magnetic field. This induced current generates a secondary magnetic field that strongly deshields the protons attached to the ring, shifting their resonance significantly downfield to the characteristic aromatic region (typically 6.5-8.5 ppm).[5][6]

  • Methyl Group Substituent Effects: Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring, leading to a slight shielding effect (an upfield shift) on the aromatic protons compared to unsubstituted benzene (δ ≈ 7.3 ppm).[5]

  • Iodine Substituent Effect: The influence of the iodine atom is multifaceted.

    • Inductive Effect: As a halogen, iodine is electronegative and withdraws electron density via the sigma bond, which would typically deshield nearby protons.[7]

    • Magnetic Anisotropy and the "Heavy Atom Effect": The large, polarizable electron cloud of the iodine atom generates its own local magnetic field. The effect of this anisotropic field on the chemical shift of nearby protons is dependent on their spatial position relative to the C-I bond. For heavy halogens like iodine and bromine, this effect can be complex and does not always follow simple electronegativity trends.[8][9] This is often referred to as the "heavy atom effect," which can result in either shielding or deshielding.

Spectral Analysis and Interpretation

Based on the theoretical principles, we can predict and assign the three signals in the ¹H NMR spectrum of this compound. The spectrum is typically acquired in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[10]

Signal Assignments
  • Aromatic Protons (H-3, H-5): These two equivalent protons give rise to a single peak. Their chemical shift is dominated by the aromatic ring current, placing them far downfield. The competing effects of the electron-donating methyl groups (shielding) and the iodine atom result in a chemical shift typically observed around δ 6.9-7.0 ppm . Due to the absence of adjacent, non-equivalent protons, this signal appears as a singlet . The integration of this peak corresponds to 2H .

  • Ortho-Methyl Protons (C2-CH₃, C6-CH₃): These six equivalent protons from the two methyl groups adjacent to the iodine atom produce a single signal. Their position in the benzylic region is influenced by their proximity to the iodine. This signal appears as a sharp singlet around δ 2.4-2.5 ppm and integrates to 6H .

  • Para-Methyl Proton (C4-CH₃): The three protons of the unique methyl group para to the iodine atom are shielded by the other two methyl groups and are furthest from the primary substituent. This signal appears as a singlet , typically slightly upfield from the other methyl groups, around δ 2.2-2.3 ppm . It integrates to 3H .

Data Presentation: Summary of ¹H NMR Spectral Data
Signal AssignmentProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic ProtonsH-3, H-56.9 - 7.0Singlet (s)2H
ortho-Methyl ProtonsC2-CH₃, C6-CH₃2.4 - 2.5Singlet (s)6H
para-Methyl ProtonC4-CH₃2.2 - 2.3Singlet (s)3H

Visualization of Key Concepts

Diagrams are essential for visualizing the molecular structure and the analytical workflow, ensuring clarity and reinforcing the theoretical discussion.

Caption: Molecular structure of this compound.

G cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Compound + CDCl₃ + TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Integration, Peak Picking) proc->analysis Process Spectrum report Structural Elucidation & Reporting analysis->report Assign Signals

Caption: Standardized workflow for ¹H NMR spectral analysis.

Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating method for obtaining a high-resolution ¹H NMR spectrum on a standard 400 MHz NMR spectrometer.

5.1. Materials and Reagents

  • This compound (≥97% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (high precision)

  • Pasteur Pipette

  • Analytical Balance

5.2. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to oversaturation.

    • Add approximately 0.6 mL of CDCl₃ with TMS to the vial. Agitate gently until the solid is fully dissolved.

    • Causality: CDCl₃ is a standard, relatively non-polar solvent that provides excellent solubility for the analyte. The pre-added TMS serves as the universally accepted internal standard for chemical shift calibration (δ 0.00 ppm).

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the manufacturer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring high resolution and accurate chemical shifts.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Set the following acquisition parameters for a standard ¹H experiment:

      • Pulse Program: zg30 (A standard 30-degree pulse experiment)

      • Number of Scans (NS): 8 or 16

      • Causality: For a sample of this concentration, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.

      • Relaxation Delay (D1): 2 seconds

      • Causality: A 2-second delay ensures that all protons have time to relax back to their equilibrium state before the next pulse, allowing for accurate integration.

      • Acquisition Time (AQ): ~4 seconds

      • Spectral Width (SW): ~20 ppm

    • Initiate the acquisition.

  • Data Processing:

    • Upon completion, the raw data (Free Induction Decay, FID) is automatically processed.

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

    • Apply a baseline correction algorithm.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and record the chemical shift values for each peak.

Conclusion

The ¹H NMR spectrum of this compound provides a classic example of how molecular symmetry profoundly simplifies spectral interpretation. The presence of just three distinct singlets offers an unambiguous fingerprint for the molecule, corresponding to the aromatic, ortho-methyl, and para-methyl protons. A thorough understanding of the competing electronic and anisotropic effects of the iodo and methyl substituents allows for a confident assignment of each signal. The robust experimental protocol provided herein ensures that researchers across disciplines can reliably acquire high-quality data for structural verification, paving the way for its effective use in advanced chemical research and development.

References

13C NMR chemical shifts of iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Iodomesitylene

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of iodomesitylene (2-iodo-1,3,5-trimethylbenzene). We delve into the core principles governing the observed chemical shifts, focusing on the interplay between the heavy atom effect of iodine, the electronic and steric influences of the methyl groups, and the molecule's inherent symmetry. This document synthesizes experimental data with theoretical explanations to serve as an authoritative resource for researchers utilizing NMR spectroscopy for structural elucidation of halogenated and sterically hindered aromatic compounds. A detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra is also provided, complete with justifications for key procedural steps.

Introduction: The Unique Structural Landscape of Iodomesitylene

Iodomesitylene is a polysubstituted benzene derivative featuring a unique combination of substituents: a large, polarizable iodine atom and three sterically demanding methyl groups arranged symmetrically on the aromatic ring. This arrangement creates a fascinating case study for ¹³C NMR spectroscopy, where several distinct physical phenomena converge to produce a characteristic spectrum. Understanding this spectrum is not merely an academic exercise; it provides profound insights into electronic structure and steric interactions that are crucial in fields ranging from synthetic chemistry to drug design, where halogenated aromatic scaffolds are prevalent.

The key to interpreting the ¹³C NMR spectrum of iodomesitylene lies in dissecting three primary influences:

  • The Heavy Atom Effect: The iodine atom dramatically influences the chemical shift of the carbon to which it is directly bonded (the ipso-carbon).

  • Substituent & Steric Effects: The three methyl groups contribute both electronically and sterically, altering the electron density and geometry of the benzene ring.

  • Molecular Symmetry: The C₂ᵥ symmetry of the molecule simplifies the spectrum by rendering certain carbon atoms chemically equivalent, reducing the number of observed signals.

This guide will systematically explore these factors, correlate them to experimental data, and provide a practical framework for spectral acquisition and analysis.

Theoretical Underpinnings of the Iodomesitylene Spectrum

A robust interpretation of the ¹³C NMR spectrum requires an understanding of the fundamental effects at play. For halogenated benzenes, simple arguments based on electronegativity are often insufficient, especially for heavier halogens like bromine and iodine.

The Dominant Influence: Iodine's Heavy Atom Effect

The most striking feature in the ¹³C NMR spectrum of iodo-substituted aromatics is the profound shielding (upfield shift) of the ipso-carbon. This phenomenon, known as the "heavy atom effect," is not caused by simple inductive or resonance effects but is a relativistic consequence of spin-orbit (SO) coupling.[1][2]

The large electron cloud of the iodine atom couples the spin angular momentum and orbital angular momentum of its valence electrons. This coupling induces a significant local magnetic field that strongly opposes the main spectrometer field at the nucleus of the attached carbon.[3] This induced shielding dramatically shifts the ipso-carbon resonance to a much lower frequency (lower ppm value) than would be predicted by electronegativity alone.[4][5] Theoretical calculations have quantified the spin-orbit contribution to the chemical shift of the ipso-carbon in halobenzenes, showing it increases dramatically down the group, with a contribution of 41.8 ppm for iodobenzene.[3]

Electronic and Steric Effects of Methyl Groups

The three methyl groups on the mesitylene core influence the ring carbons in two ways:

  • Electronic Effects: As alkyl groups, they are weak electron-donating groups through an inductive effect, which tends to slightly shield the aromatic carbons.

  • Steric Effects: The ortho-relationship of two methyl groups to the bulky iodine atom introduces significant steric strain. This "steric compression" can influence bond angles and electron distribution, leading to a deshielding (downfield shift) of the involved methyl carbons and the ring carbons to which they are attached.[6][7]

The Role of Molecular Symmetry

Iodomesitylene possesses a plane of symmetry that passes through the C-I bond and the para-methyl group. This symmetry makes the two methyl groups ortho to the iodine equivalent, and also makes the two CH carbons meta to the iodine equivalent. Consequently, instead of nine distinct signals for the nine carbon atoms, the spectrum is simplified to five signals:

  • C-I: The ipso-carbon.

  • C-CH₃ (ortho): The two equivalent carbons bonded to the ortho-methyl groups.

  • C-H (meta): The two equivalent unsubstituted ring carbons.

  • C-CH₃ (para): The single carbon bonded to the para-methyl group.

  • -CH₃ carbons: Two signals are expected here: one for the two equivalent ortho-methyls and one for the single para-methyl.

Experimental Data and Spectral Assignment

Experimental ¹³C NMR data reported for iodomesitylene in CDCl₃ provides the basis for our analysis.[8] The observed chemical shifts are assigned based on the theoretical principles outlined above and comparison with related structures like mesitylene and iodobenzene.[9][10]

Table 1: Experimental ¹³C NMR Chemical Shifts and Assignments for Iodomesitylene

Carbon AtomLabelMultiplicity (DEPT)Experimental Shift (ppm)[8]Rationale for Assignment
C-IC2Quaternary (C)104.4Strong upfield shift due to the heavy atom effect of iodine.
C-HC4, C6Methine (CH)128.1Typical chemical shift for an unsubstituted aromatic carbon.[11]
C-CH₃ (para)C5Quaternary (C)137.4Downfield shift characteristic of an alkyl-substituted aromatic carbon.
C-CH₃ (ortho)C1, C3Quaternary (C)141.9Further downfield shift likely due to steric interaction with the adjacent iodine atom.
-CH₃ (para)C5-C H₃Methyl (CH₃)20.8Typical chemical shift for an aromatic methyl group.
-CH₃ (ortho)C1,C3-C H₃Methyl (CH₃)29.6Deshielded relative to the para-methyl, likely due to steric compression from the bulky iodine substituent.

Note: Carbon numbering is based on the IUPAC name 2-iodo-1,3,5-trimethylbenzene.

The logic connecting the molecular structure to the observed spectral features is summarized in the diagram below.

G cluster_structure Structural Features of Iodomesitylene cluster_effects Resulting NMR Effects cluster_spectrum Observed ¹³C NMR Spectrum Iodine Iodine Atom (Heavy Atom) HAE Heavy Atom Effect (Spin-Orbit Coupling) Iodine->HAE causes Methyls Ortho & Para Methyl Groups ESE Electronic & Steric Effects Methyls->ESE cause Symmetry Molecular Symmetry (C₂ᵥ) Equivalence Chemical Equivalence Symmetry->Equivalence leads to Ipso Strong Upfield Shift of C-I (~104 ppm) HAE->Ipso results in Shifts Modulated Shifts of Ring & Methyl Carbons ESE->Shifts results in Signals Reduction to 5 Signals Equivalence->Signals results in

Caption: Relationship between Iodomesitylene's structure and its ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-resolution, quantitative ¹³C NMR spectrum of iodomesitylene or similar small organic molecules. The causality behind each step is explained to ensure technical integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of iodomesitylene. Causality: This mass provides sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. The deuterium provides the field-frequency lock signal for the spectrometer. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[10][12]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) to be within the detection region of the NMR coil.

Step 2: Spectrometer Setup & Calibration
  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

  • Tuning & Matching: Tune and match the ¹³C probe. Causality: This step maximizes the efficiency of radiofrequency pulse transmission to, and signal detection from, the sample, which is critical for sensitivity.

  • Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity across the sample. Causality: High homogeneity is essential for achieving sharp, well-resolved peaks and accurate chemical shift measurements.

Step 3: Acquisition Parameter Setup
  • Experiment Selection: Choose a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on a Bruker spectrometer). Causality: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Spectral Width (SW): Set the spectral width to cover the expected range of carbon signals, typically 0 to 220 ppm. Causality: This ensures all peaks, from the shielded ipso-carbon to potentially deshielded aromatic carbons, are captured.

  • Number of Scans (NS): Set the number of scans to 1024 or higher. Causality: ¹³C has a low natural abundance (~1.1%), requiring the accumulation of many scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Set the relaxation delay to at least 2 seconds. Causality: Quaternary carbons, like C-I and the other substituted ring carbons, often have long relaxation times (T₁). A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signal intensities are more accurately represented.

  • Acquisition: Start the acquisition.

Step 4: Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing & Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm. Causality: Correct phasing and a flat baseline are essential for accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual CDCl₃ solvent peak to its known value (~77.16 ppm).[13]

The diagram below visualizes this comprehensive workflow.

G Prep Step 1: Sample Preparation (Dissolve ~20mg in 0.6mL CDCl₃/TMS) Setup Step 2: Spectrometer Setup (Lock, Tune & Match, Shim) Prep->Setup Acquire Step 3: Set Acquisition Parameters (zgpg, SW=220ppm, NS=1024, d1=2s) Setup->Acquire Run Start Acquisition Acquire->Run Process Step 4: Data Processing (FT, Phase, Baseline Correction) Run->Process Analyze Final Spectrum Analysis (Reference to TMS, Assign Peaks) Process->Analyze

Caption: Standard workflow for ¹³C NMR spectral acquisition.

Conclusion

The ¹³C NMR spectrum of iodomesitylene is a powerful illustration of fundamental NMR principles. The chemical shifts are dictated by a synergy of relativistic, electronic, and steric factors. The dominant feature is the pronounced upfield shift of the iodine-bound ipso-carbon to ~104.4 ppm, a clear manifestation of the heavy atom spin-orbit coupling effect. The remaining signals for the substituted and unsubstituted aromatic carbons, as well as the distinct signals for the ortho- and para-methyl groups, are consistent with established substituent and steric effects in polysubstituted benzenes. The molecule's symmetry simplifies the spectrum to five observable signals, facilitating straightforward assignment. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to probe the nuanced structural features of this and other complex aromatic molecules.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,4,6-trimethyliodobenzene (also known as iodomesitylene). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering insights into the structural elucidation of iodinated aromatic compounds.

Introduction: The Significance of Understanding Fragmentation

In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique for the identification and structural characterization of molecules. For drug development and organic synthesis, a thorough understanding of how a molecule fragments under energetic conditions is paramount. This compound (C₉H₁₁I), a substituted aromatic halide, presents a fascinating case study in fragmentation behavior, influenced by its stable aromatic core, labile carbon-iodine bond, and flanking methyl groups. This guide will dissect the intricate dance of electrons and bonds that occurs upon electron ionization, leading to its characteristic mass spectrum.

The Mass Spectrum of this compound: A Quantitative Overview

The 70 eV electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion and key fragments are summarized below.

m/z Proposed Ion Formula Relative Intensity (%) Significance
246Molecular Ion [M]⁺[C₉H₁₁I]⁺~60Confirms the molecular weight of the compound.
119[M-I]⁺[C₉H₁₁]⁺100Base Peak , indicating the facile loss of the iodine atom.
105[C₈H₉]⁺[C₈H₉]⁺~30Loss of a methyl group from the [M-I]⁺ ion.
91[C₇H₇]⁺[C₇H₇]⁺~45Formation of the stable tropylium ion.
77[C₆H₅]⁺[C₆H₅]⁺~20Phenyl cation, a common fragment in aromatic compounds.

Note: Relative intensities are approximate and can vary slightly between instruments.

Core Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound is primarily dictated by the stability of the resulting ions. The aromatic ring provides a stable platform, while the carbon-iodine bond is the most labile site for initial cleavage.

Formation of the Molecular Ion (m/z 246)

Upon entering the ion source, the this compound molecule is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, most likely from a non-bonding orbital on the iodine atom or from the π-system of the aromatic ring, to form the molecular ion, [C₉H₁₁I]⁺.[1]

The Dominant Pathway: Formation of the Base Peak (m/z 119)

The most prominent feature of the mass spectrum is the base peak at m/z 119. This ion is formed by the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•).

[C₉H₁₁I]⁺ (m/z 246) → [C₉H₁₁]⁺ (m/z 119) + I•

The driving force for this fragmentation is the relative weakness of the C-I bond and the high stability of the resulting mesityl cation ([C₉H₁₁]⁺). The positive charge is delocalized across the aromatic ring and stabilized by the electron-donating methyl groups.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Iodo-1,3,5-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-iodo-1,3,5-trimethylbenzene (iodomesitylene). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the characterization of this and similar halogenated aromatic compounds.

Introduction: The Significance of 2-Iodo-1,3,5-trimethylbenzene and its Spectroscopic Characterization

2-Iodo-1,3,5-trimethylbenzene, a derivative of mesitylene, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive iodine substituent on the aromatic ring, which can participate in a variety of coupling reactions to form more complex molecules. Infrared spectroscopy is an indispensable tool for the characterization of this compound, providing a unique molecular "fingerprint" that can confirm its identity, assess its purity, and provide insights into its molecular structure.

This guide will delve into the theoretical underpinnings of the vibrational modes of 2-iodo-1,3,5-trimethylbenzene, provide a detailed experimental protocol for its synthesis and purification, and offer a thorough analysis of its expected infrared spectrum.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is determined by the vibrations of its constituent atoms. For 2-iodo-1,3,5-trimethylbenzene, we can predict the key vibrational modes by considering the contributions from the aromatic ring, the methyl groups, and the carbon-iodine bond. A comparison with the well-characterized spectrum of its parent compound, 1,3,5-trimethylbenzene (mesitylene), provides a solid foundation for these predictions.[2][3]

The key vibrational modes can be categorized as follows:

  • C-H Vibrations: These include stretching and bending modes of the aromatic C-H bonds and the C-H bonds of the methyl groups.

  • C-C Vibrations: These involve the stretching and bending of the carbon-carbon bonds within the aromatic ring.

  • C-I Vibrations: The stretching of the carbon-iodine bond is a key feature, though it typically appears in the far-infrared region.

  • Ring Vibrations: The entire benzene ring can undergo various deformation modes.

The substitution of a hydrogen atom with a much heavier iodine atom is expected to cause noticeable shifts in the vibrational frequencies of the aromatic ring and introduce new vibrational modes.[4]

Caption: Molecular structure of 2-iodo-1,3,5-trimethylbenzene.

Experimental Protocol: A Self-Validating System

The integrity of spectroscopic data is intrinsically linked to the purity of the sample. Therefore, a robust synthesis and purification protocol is paramount.

Synthesis of 2-Iodo-1,3,5-trimethylbenzene

A common and effective method for the synthesis of 2-iodo-1,3,5-trimethylbenzene is the direct iodination of mesitylene.

G cluster_0 Synthesis Workflow cluster_1 Purification start Start: Mesitylene reagents Add I₂ and HNO₃ in Acetic Acid start->reagents reaction Stir at Room Temperature reagents->reaction quench Quench with Na₂S₂O₃ solution reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude recrystallize Recrystallize from Ethanol crude->recrystallize filter Filter Crystals recrystallize->filter dry_final Dry under Vacuum filter->dry_final pure_product Pure 2-Iodo-1,3,5-trimethylbenzene dry_final->pure_product

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, combine mesitylene (1 equivalent) and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Slowly add iodine (I₂) to the stirred solution. Subsequently, add nitric acid (HNO₃) dropwise while maintaining the temperature below 40°C.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[5][6][7][8][9] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Ethanol is a suitable solvent for the recrystallization of 2-iodo-1,3,5-trimethylbenzene.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The purity of the final product should be assessed by melting point determination and thin-layer chromatography (TLC) prior to IR analysis. The presence of unreacted mesitylene or di-iodinated byproducts would be evident in the IR spectrum.

Infrared Spectroscopy

Given that 2-iodo-1,3,5-trimethylbenzene is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient and reliable method for analysis, as it requires minimal sample preparation.[10][11][12][13]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

  • Sample Application: Place a small amount of the purified, dry crystalline sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the raw data (e.g., baseline correction, smoothing) as needed to obtain a clear and interpretable spectrum.

Predicted Infrared Spectrum of 2-Iodo-1,3,5-trimethylbenzene: A Detailed Analysis

The following is a detailed interpretation of the expected infrared spectrum of 2-iodo-1,3,5-trimethylbenzene, based on the known spectra of mesitylene and the principles of substituent effects in aromatic systems.[14][15][16]

C-H Stretching Region (3100-2850 cm⁻¹)
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity bands are expected in this region, characteristic of C-H bonds on an aromatic ring.[14]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): Stronger absorptions are anticipated here due to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups.[2]

Overtone and Combination Bands (2000-1650 cm⁻¹)

A series of weak overtone and combination bands, characteristic of the substitution pattern of the benzene ring, are expected in this region.[14]

C=C Stretching and C-H Bending Region (1650-1350 cm⁻¹)
  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Two or three bands of variable intensity are characteristic of the C=C stretching vibrations within the benzene ring.[15]

  • Methyl C-H Bending (1470-1370 cm⁻¹): Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear in this region.[2]

Fingerprint Region (1350-600 cm⁻¹)

This region contains a complex pattern of absorptions that are unique to the molecule.

  • Aromatic C-H Out-of-Plane Bending (900-800 cm⁻¹): The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to characteristic out-of-plane C-H bending vibrations.

  • C-C-C Ring Deformations: Various in-plane and out-of-plane bending vibrations of the benzene ring skeleton will be present.

  • C-I Stretching (below 600 cm⁻¹): The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹, and may not be observable with a standard mid-IR spectrometer.[16] Its presence can be inferred from its influence on other ring vibrations.

G cluster_0 Spectral Interpretation Logic cluster_1 C-H Stretch Analysis cluster_2 C=C & C-H Bend Analysis cluster_3 Fingerprint Analysis Start Analyze IR Spectrum Region1 3100-2850 cm⁻¹ C-H Stretching Start->Region1 Region2 1650-1350 cm⁻¹ C=C & C-H Bending Start->Region2 Region3 < 1000 cm⁻¹ Fingerprint Region Start->Region3 Aromatic_CH Aromatic C-H (3100-3000 cm⁻¹) Region1->Aromatic_CH Aliphatic_CH Aliphatic C-H (3000-2850 cm⁻¹) Region1->Aliphatic_CH Aromatic_CC Aromatic C=C (1600-1450 cm⁻¹) Region2->Aromatic_CC Methyl_Bend Methyl C-H Bend (1470-1370 cm⁻¹) Region2->Methyl_Bend OOP_Bend C-H Out-of-Plane Bend (900-800 cm⁻¹) Region3->OOP_Bend Ring_Deform Ring Deformations Region3->Ring_Deform CI_Stretch C-I Stretch (< 600 cm⁻¹) Region3->CI_Stretch Conclusion Structural Confirmation Aromatic_CH->Conclusion Aliphatic_CH->Conclusion Aromatic_CC->Conclusion Methyl_Bend->Conclusion OOP_Bend->Conclusion

Caption: Logical flow for the interpretation of the IR spectrum.

Summary of Predicted Vibrational Assignments

Wavenumber Range (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumAromatic C-H Stretching
3000 - 2850StrongAliphatic (Methyl) C-H Stretching
2000 - 1650WeakOvertone and Combination Bands
1600 - 1450Medium-StrongAromatic C=C Ring Stretching
1470 - 1370MediumMethyl C-H Bending
900 - 800StrongAromatic C-H Out-of-Plane Bending
< 600MediumC-I Stretching

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural elucidation and purity assessment of 2-iodo-1,3,5-trimethylbenzene. By understanding the characteristic vibrational frequencies of the aromatic ring, methyl groups, and the carbon-iodine bond, a detailed and reliable interpretation of the IR spectrum can be achieved. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, ensuring the integrity of the spectroscopic analysis. This comprehensive approach, combining robust synthesis and purification with a thorough understanding of spectroscopic principles, is essential for the successful application of this important chemical intermediate in research and development.

References

solubility of 2,4,6-trimethyliodobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethyliodobenzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as iodomesitylene, is a key aromatic halogenated intermediate in organic synthesis, finding applications from the creation of pharmaceuticals to materials science.[1][2] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound, grounding theoretical principles in practical, actionable laboratory protocols. We will explore the physicochemical properties of the molecule, predict its solubility in a range of common organic solvents based on intermolecular forces, and provide a detailed, self-validating experimental workflow for precise quantitative determination.

Molecular Profile and Physicochemical Properties of this compound

A molecule's solubility is a direct consequence of its structure and physical properties. This compound is a substituted aromatic compound with a distinct molecular architecture that dictates its interaction with various solvents.

The molecule consists of a central benzene ring, which is inherently non-polar. Attached to this ring are three methyl (-CH₃) groups and one iodine (-I) atom. The three symmetrically placed methyl groups enhance the non-polar, lipophilic character of the molecule. The iodine atom, while a halogen, contributes significantly to the molecular weight and introduces a degree of polarity due to the C-I bond, though its overall influence is tempered by the molecule's bulk and symmetry.[3]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁I[2][4]
Molecular Weight 246.09 g/mol [2][5]
Appearance Yellow crystalline solid[4][5][6]
Melting Point 28 - 32 °C[1][4][5]
Boiling Point ~245 - 250 °C at 760 mmHg[1][4][5]
Density ~1.5 g/cm³[1][5]
Key Feature Light sensitive[5][7]

The low melting point indicates that the intermolecular forces in the solid crystal lattice are relatively weak, despite the high molecular weight.[5] This suggests that overcoming these lattice forces to allow dissolution should not require exceptionally high-energy solvation.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is "like dissolves like."[8][9] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound can be predicted by analyzing the interplay of forces between it (the solute) and a potential solvent.

  • Solute (this compound): The primary intermolecular forces it can exhibit are London dispersion forces, which are significant due to its large electron cloud (especially the iodine atom) and surface area. It has a weak dipole moment, but its symmetrical substitution pattern minimizes overall molecular polarity. It lacks the ability to act as a hydrogen bond donor or a strong acceptor.[5]

  • Solvent Interaction:

    • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents also interact primarily through London dispersion forces. The dissolution of this compound in these solvents is energetically favorable because the solute-solvent interactions are comparable in strength to the solute-solute and solvent-solvent interactions. Excellent solubility is expected, particularly in aromatic solvents like toluene and benzene, where favorable π-π stacking interactions can occur between the aromatic rings of the solute and solvent.[5]

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess permanent dipoles. While this compound has a weak dipole, the dominant interaction will still be London dispersion forces. Moderate to good solubility is expected, as these solvents have sufficient non-polar character to interact with the trimethylbenzene portion of the molecule.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the solute must disrupt these strong solvent-solvent interactions. Since this compound cannot form hydrogen bonds, it cannot effectively replace the solvent-solvent interactions with strong solute-solvent interactions. Therefore, solubility is expected to be lower in these solvents compared to non-polar or polar aprotic ones.[5]

    • Highly Polar Solvents (e.g., Water): Due to its predominantly non-polar character and inability to form hydrogen bonds, this compound is practically insoluble in water.[5] The energy cost of breaking the strong hydrogen bonds in water is not compensated by the weak interactions that would form between water and the solute.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces (Solute-Solvent)
Non-Polar Aromatic Toluene, Benzene, XylenesExcellentLondon Dispersion, π-π Stacking
Non-Polar Aliphatic Hexane, CyclohexaneGood to ExcellentLondon Dispersion
Halogenated Dichloromethane, ChloroformExcellentLondon Dispersion, Dipole-Dipole
Ethers Diethyl Ether, THFExcellentLondon Dispersion, Dipole-Dipole
Ketones Acetone, 2-ButanoneGoodLondon Dispersion, Dipole-Dipole
Esters Ethyl AcetateGoodLondon Dispersion, Dipole-Dipole
Alcohols Ethanol, Methanol, IsopropanolModerate to LowLondon Dispersion, Dipole-Induced Dipole
Highly Polar WaterPractically InsolubleNegligible

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable, empirical data is the gold standard. The following protocol describes a robust method for the quantitative determination of this compound solubility using the isothermal equilibrium method, followed by analysis via UV-Vis spectrophotometry. This method is chosen for its accuracy, accessibility, and self-validating nature.

Causality Behind Experimental Choices:
  • Isothermal Equilibrium: Solubility is temperature-dependent.[9][10] Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition, making the data reproducible.

  • Agitation: Stirring is essential to break down the solute and ensure the entire volume of the solvent is exposed to the solute surface, accelerating the system's reach to a state of dynamic equilibrium.[10]

  • Equilibration Time: A sufficient time (e.g., 24 hours) is required to ensure the solution is truly saturated and that the concentration of the dissolved solute is stable.

  • Filtration: Using a syringe filter is critical to remove all undissolved solid particles. Failure to do so would lead to erroneously high and non-reproducible solubility measurements. A PTFE filter is chosen for its broad chemical compatibility.

  • UV-Vis Spectrophotometry: this compound contains a chromophore (the iodinated benzene ring) that absorbs UV light. This allows for accurate concentration measurement via Beer's Law, which is a reliable and standard analytical technique.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_sol Prepare Solvent Stock prep_vial Add Solute & Solvent to Vial (Excess Solute) prep_sol->prep_vial prep_solute Weigh Solute prep_solute->prep_vial equil Agitate at Constant Temperature (e.g., 25°C) for 24 hours prep_vial->equil settle Allow Solids to Settle (1-2 hours) equil->settle sample Withdraw Supernatant settle->sample filter Filter with 0.22µm PTFE Syringe Filter sample->filter dilute Perform Serial Dilution into Known Concentration Range filter->dilute measure Measure Absorbance of Diluted Sample via UV-Vis dilute->measure calib Prepare Calibration Curve (Standards of Known Conc.) calc Calculate Concentration using Calibration Curve calib->calc measure->calc end end calc->end Report Solubility (e.g., in mg/mL or mol/L)

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

Materials:

  • This compound (solute)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • Glass syringes

  • 0.22 µm PTFE syringe filters

  • UV-Vis spectrophotometer and quartz cuvettes

Protocol:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a scintillation vial. "Excess" means adding enough solid so that a visible amount remains undissolved at equilibrium. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial. c. Securely cap the vial, place it in a constant temperature bath (e.g., 25.0 ± 0.1 °C), and agitate vigorously for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After 24 hours, cease agitation and allow the vial to remain undisturbed in the temperature bath for at least 1 hour to let undissolved solids settle. b. Carefully draw a sample from the clear supernatant using a glass syringe. c. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, dry container, discarding the first ~0.5 mL to waste to saturate the filter material.

  • Preparation of Calibration Standards: a. Prepare a stock solution of this compound of a known high concentration in the same solvent. b. Perform a series of accurate serial dilutions to create at least five calibration standards that bracket the expected concentration of the saturated solution.

  • UV-Vis Analysis: a. Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a mid-range standard. b. Measure the absorbance of the blank (pure solvent) and each calibration standard at λ_max. c. Plot a calibration curve of Absorbance vs. Concentration (mg/mL or mol/L). The curve must be linear with an R² value > 0.995 for the assay to be valid. d. Accurately dilute the filtered saturated sample with the solvent to bring its absorbance into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample.

  • Calculation of Solubility: a. Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to find the concentration of the original, saturated solution. This value is the solubility. c. Repeat the entire experiment at least twice more for statistical validity (n=3).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Irritant: May cause skin, eye, and respiratory tract irritation.[4][6]

  • Light Sensitive: The compound can degrade upon exposure to light. It should be stored in a cool, dark place in a tightly sealed container.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, nitrile gloves, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

The solubility of this compound is governed by its predominantly non-polar, aromatic structure. It exhibits excellent solubility in non-polar and moderately polar aprotic solvents, driven by London dispersion forces and potential π-π interactions. Its solubility is limited in polar protic solvents and it is virtually insoluble in water. For drug development and synthetic chemistry applications where precise knowledge of solubility is paramount, the provided experimental protocol offers a reliable and validated method for generating quantitative data. This guide equips researchers with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of iodomesitylene (2-iodo-1,3,5-trimethylbenzene), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize iodomesitylene in their workflows. We will delve into the theoretical principles governing its physical properties, provide experimentally determined data, and offer detailed protocols for its synthesis and the characterization of its melting and boiling points.

Introduction: The Significance of Iodomesitylene

Iodomesitylene, a sterically hindered aryl iodide, serves as a versatile building block in a multitude of chemical transformations. Its utility is particularly pronounced in cross-coupling reactions, where the iodo substituent acts as an excellent leaving group, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The bulky mesityl group (2,4,6-trimethylphenyl) imparts unique solubility and reactivity characteristics to the molecule and can influence the stereochemical outcome of reactions. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its purification, handling, and application in synthesis.

Physicochemical Properties of Iodomesitylene

The physical state and phase transitions of iodomesitylene are critical parameters for its practical application in a laboratory or industrial setting.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. It is a key indicator of purity, with impurities typically causing a depression and broadening of the melting point range.

PropertyValueSource(s)
Melting Point 27.0-33.0 °C[1]

Iodomesitylene is a low-melting solid at room temperature, appearing as pale yellow to yellow crystals or powder.[1]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For many organic compounds, the boiling point is determined at atmospheric pressure. However, for compounds that are thermally sensitive, the boiling point is often measured under reduced pressure to prevent decomposition.

Multiple sources indicate that iodomesitylene does not have a defined boiling point at atmospheric pressure, often cited as "n/a" (not applicable).[2][3] This strongly suggests that the compound is susceptible to decomposition at elevated temperatures. Therefore, purification of iodomesitylene is typically achieved through recrystallization or distillation under high vacuum.

Theoretical Framework: Structure-Property Relationships

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces, which are, in turn, influenced by its molecular weight, polarity, and symmetry.

Influence of Molecular Weight

Generally, as the molecular weight of a compound increases, so do the van der Waals forces between molecules, leading to higher melting and boiling points. The introduction of a heavy iodine atom to the mesitylene ring (molar mass: 120.19 g/mol ) to form iodomesitylene (molar mass: 246.09 g/mol ) significantly increases its mass, contributing to its solid state at room temperature.

The Role of Molecular Symmetry

The high degree of symmetry in the iodomesitylene molecule, with the three methyl groups and the iodine atom symmetrically arranged around the benzene ring, allows for efficient packing in the crystal lattice. This efficient packing maximizes the intermolecular forces, resulting in a relatively sharp and defined melting point.

Intermolecular Forces

The primary intermolecular forces at play in iodomesitylene are London dispersion forces. The large, polarizable electron cloud of the iodine atom enhances these forces. While the C-I bond does have a dipole moment, the symmetrical arrangement of the substituents on the benzene ring may reduce the overall molecular dipole moment.

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Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis of iodomesitylene and the determination of its key physical properties.

Synthesis of Iodomesitylene

This protocol is adapted from a procedure utilizing the direct iodination of mesitylene with iodine monochloride. This method is effective due to the high reactivity of the electron-rich mesitylene ring towards electrophilic substitution.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)
  • Iodine monochloride (ICl)
  • Glacial acetic acid
  • Water
  • Four-necked flask
  • Mercury-sealed stirrer
  • Double surface condenser
  • Dropping funnel

Procedure:

  • In a four-necked flask equipped with a mercury-sealed stirrer and a double surface condenser, combine 10 g of mesitylene and 25 g of glacial acetic acid.
  • From a dropping funnel, add 10 g of iodine monochloride to the reaction mixture.
  • With vigorous stirring, heat the mixture to 54°C for approximately 20 minutes. The evolution of hydrogen chloride gas will be observed.
  • After the reaction is complete, cool the mixture and add water to precipitate the crude iodomesitylene as a red oil.
  • Isolate the crude product and purify by recrystallization or vacuum distillation.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar solvent that can dissolve the reactants and facilitate the electrophilic aromatic substitution reaction.
  • Iodine Monochloride: A more potent electrophilic iodinating agent than molecular iodine, enabling the reaction to proceed under milder conditions.
  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
  • Water Precipitation: Iodomesitylene is insoluble in water, allowing for its separation from the reaction mixture upon the addition of water.

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    Reaction [label="Heating (54°C, 20 min)\nwith Stirring", shape=ellipse, fillcolor="#FBBC05"];
    Workup [label="Precipitation\nwith Water", shape=ellipse, fillcolor="#34A853"];
    Product [label="Crude Iodomesitylene\n(Red Oil)", fillcolor="#EA4335"];
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    Final_Product [label="Pure Iodomesitylene", fillcolor="#4285F4"];

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    Reactants -> Reaction;
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Workflow for the synthesis of iodomesitylene.
Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of an organic solid.

Materials:

  • Iodomesitylene sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the iodomesitylene sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of iodomesitylene.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).

Self-Validating System:

  • A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

  • A broad melting range suggests the presence of impurities.

Determination of Boiling Point (Under Reduced Pressure)

Given the thermal instability of iodomesitylene, its boiling point should be determined under reduced pressure. This protocol outlines a general procedure.

Materials:

  • Iodomesitylene sample

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Thermometer

  • Vacuum source with a manometer

  • Heating mantle or oil bath

Procedure:

  • Place a small amount of the iodomesitylene sample and a boiling chip into the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb so that it is slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure. Record the pressure from the manometer.

  • Begin heating the distillation flask gently.

  • Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.

Causality Behind Experimental Choices:

  • Reduced Pressure: Lowering the pressure above the liquid decreases the temperature required for the vapor pressure to equal the surrounding pressure, thus allowing the compound to boil at a lower temperature and avoiding decomposition.

  • Boiling Chip: Ensures smooth boiling and prevents bumping of the liquid.

Conclusion

Iodomesitylene is a valuable synthetic intermediate with a well-defined melting point range of 27-33 °C. Its boiling point at atmospheric pressure is not applicable due to thermal decomposition. The physicochemical properties of iodomesitylene are a direct consequence of its molecular structure, including its high molecular weight and symmetrical arrangement of substituents. The provided experimental protocols offer reliable methods for the synthesis and characterization of this important compound, ensuring its effective use in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Structural Nuances of a Versatile Reagent

2,4,6-Trimethyliodobenzene, also known as iodomesitylene, is a halogenated aromatic compound with the chemical formula C₉H₁₁I.[1] This seemingly simple molecule holds significant importance as a versatile reagent and building block in organic synthesis. Its utility is deeply rooted in its unique molecular architecture. The strategic placement of three methyl groups and an iodine atom on a benzene ring gives rise to distinct steric and electronic properties that influence its reactivity and potential applications, particularly in catalysis and polymer science. This guide provides a comprehensive exploration of the molecular structure and geometry of this compound, offering insights for researchers leveraging this compound in complex synthetic endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is systematically named 2-iodo-1,3,5-trimethylbenzene.[1] It is a yellow crystalline solid at room temperature, exhibiting a melting point in the range of 28-32 °C and a boiling point of approximately 250 °C.[1][2] Due to the presence of the iodine atom, it is sensitive to light and should be stored in a dark, cool, and dry environment to prevent degradation.[1][3]

PropertyValueSource(s)
Molecular Formula C₉H₁₁I[1]
Molecular Weight 246.09 g/mol [1]
IUPAC Name 2-iodo-1,3,5-trimethylbenzene[1]
Synonyms Iodomesitylene, Mesityl Iodide[4]
CAS Number 4028-63-1[2]
Appearance Yellow crystalline solid[1][2]
Melting Point 28-32 °C[1][2]
Boiling Point ~250 °C[1]

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound involves the direct iodination of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution is typically carried out using iodine in the presence of a suitable oxidizing agent.

Experimental Protocol: Direct Iodination of Mesitylene

Objective: To synthesize this compound from mesitylene.

Materials:

  • Mesitylene

  • Iodine (I₂)

  • Ammonium nitrate (NH₄NO₃)

  • Sulfuric acid (H₂SO₄, 96% aqueous solution)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃, 10% aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane and Dichloromethane (CH₂Cl₂) for elution

Procedure:

  • In a 10 mL glass flask equipped with a magnetic stir bar, dissolve mesitylene (1 mmol) in acetonitrile (2 mL).

  • To the stirred solution, add ammonium nitrate (10-25 mol%), iodine (50 mol%), and sulfuric acid (10-20 mol%).

  • Equip the flask with a balloon filled with air (1 L) and stir the reaction mixture magnetically at 60 °C.

  • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Filter off the insoluble material (ammonium sulfate).

  • Neutralize the filtrate with 10% aqueous sodium bicarbonate solution (2 mL) and decolorize with 10% aqueous sodium thiosulfate solution (2 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice more with ethyl acetate (2 x 5 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-hexane and dichloromethane, followed by preparative thin-layer chromatography to afford pure this compound.[2]

Diagram of the Synthesis Workflow:

Synthesis_Workflow Mesitylene Mesitylene in MeCN Reaction Reaction at 60°C under Air Mesitylene->Reaction Reagents I₂, NH₄NO₃, H₂SO₄ Reagents->Reaction Workup Workup: EtOAc, Filtration, Neutralization, Decolorization, Extraction Reaction->Workup Purification Purification: Column Chromatography, Prep-TLC Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Signature
  • Mass Spectrometry: Electron ionization mass spectrometry of this compound reveals a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 246, which corresponds to its molecular weight.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and C=C stretching of the benzene ring. The C-I stretching vibration is typically observed at lower frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the aromatic protons and the protons of the three methyl groups, confirming the substitution pattern. ¹³C NMR spectroscopy further corroborates the structure with signals for the aromatic carbons and the methyl carbons.

Molecular Geometry: A Computational Perspective

Due to the limited availability of single-crystal X-ray diffraction data for this compound, its precise molecular geometry is best understood through computational chemistry.[1] A computed 3D structure from the PubChem database (CID 77647) provides the following geometric parameters.

Bond Lengths
BondLength (Å)
C-C (aromatic)~1.39 - 1.41
C-I~2.10
C-C (methyl)~1.51
C-H (aromatic)~1.08
C-H (methyl)~1.09
Bond Angles
AngleDegree (°)
C-C-C (in ring)~119 - 121
I-C-C (in ring)~119 - 120
C-C-C (methyl)~119 - 121
H-C-H (methyl)~109.5
Dihedral Angles and Steric Hindrance

The symmetrical substitution of the bulky methyl groups at the ortho (2,6) and para (4) positions, along with the large iodine atom at the 2-position, introduces significant steric hindrance. This steric crowding influences the planarity of the substituents relative to the benzene ring.

The dihedral angles, which describe the rotation around a bond, are crucial for understanding the three-dimensional arrangement. For instance, the dihedral angle between the plane of the benzene ring and the C-I bond, as well as the C-C bonds of the methyl groups, will deviate slightly from perfect planarity to alleviate steric strain. The methyl groups themselves will adopt conformations that minimize repulsion between their hydrogen atoms and the adjacent iodine atom and methyl groups. This steric hindrance is a key factor in the chemical reactivity of this compound, often directing reactions to less hindered sites and influencing the stability of reaction intermediates.

Diagram of Molecular Structure:

Molecular_Structure cluster_ring Benzene Ring C1 C C2 C C1->C2 CH3_2 CH₃ C1->CH3_2 C-C(methyl) C3 C C2->C3 I I C2->I C-I Bond C4 C C3->C4 CH3_4 CH₃ C3->CH3_4 C-C(methyl) C5 C C4->C5 C6 C C5->C6 CH3_6 CH₃ C5->CH3_6 C-C(methyl) C6->C1

Caption: Schematic of this compound's structure.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool in organic synthesis.

  • Suzuki Coupling Reactions: It serves as an effective catalyst in Suzuki coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2] The steric bulk around the iodine atom can influence the catalytic cycle and product selectivity.

  • Radical Polymerization: this compound can be employed as a catalyst for living radical polymerization, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2]

  • Intermediate for Complex Molecules: The iodine atom can be readily substituted with a variety of functional groups through various cross-coupling and substitution reactions, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.[1]

Conclusion

The molecular structure and geometry of this compound are intricately linked to its chemical reactivity and utility in modern organic synthesis. The symmetrical arrangement of three methyl groups and an iodine atom on a planar benzene ring creates a unique steric and electronic environment. While experimental crystallographic data is limited, computational models provide valuable insights into its bond lengths, angles, and the conformational effects of steric hindrance. A thorough understanding of this molecule's architecture is paramount for researchers aiming to exploit its full potential in the development of novel synthetic methodologies and advanced materials.

References

Quantum Chemical Calculations for 2,4,6-Trimethyliodobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 2,4,6-trimethyliodobenzene, also known as iodomesitylene. This molecule, with its unique steric and electronic properties, serves as an important building block in organic synthesis and a subject of interest in computational chemistry.[1] This document will delve into the critical considerations for accurately modeling this halogenated aromatic compound, from selecting appropriate theoretical methods to interpreting the computational results.

Introduction: The Significance of this compound

This compound is a yellow crystalline solid with a molecular formula of C₉H₁₁I.[1][2] Its structure features a benzene ring substituted with three methyl groups and an iodine atom, leading to significant steric hindrance that influences its reactivity.[1] This compound is a valuable reagent in various organic reactions, including Suzuki couplings and as a precursor for hypervalent iodine compounds.[1][2] The presence of the heavy iodine atom necessitates the use of advanced quantum chemical methods that can accurately account for relativistic effects.[3][4][5]

Theoretical Foundations for Accurate Calculations

The accurate theoretical description of molecules containing heavy elements like iodine presents a significant challenge in computational chemistry.[6] The high velocity of core electrons in heavy atoms leads to relativistic effects that can significantly impact molecular properties.[3][4][5] Therefore, a careful selection of computational methods is paramount.

The Necessity of Relativistic Effects

For heavy elements, the Schrödinger equation, which forms the basis of non-relativistic quantum mechanics, is insufficient.[3] The Dirac equation provides a more accurate, relativistic description of electronic structure.[3] In practical quantum chemical calculations, various approximations to the Dirac equation are employed. For this compound, accounting for relativistic effects is crucial for obtaining reliable predictions of its electronic structure, spectroscopic properties, and reactivity.[3][7] These effects are particularly pronounced for properties involving the iodine atom, such as the C-I bond length and NMR chemical shifts.[3][8]

Density Functional Theory (DFT) for Halogenated Aromatics

Density Functional Theory (DFT) has emerged as a powerful and widely used method for quantum chemical calculations due to its favorable balance of accuracy and computational cost.[6][9] For halogenated aromatic compounds like this compound, several DFT functionals can provide reliable results. The choice of functional is critical and should be guided by the specific properties of interest. Hybrid functionals, such as B3LYP, are often a good starting point, but for systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed for such interactions (e.g., M06-2X) may be more appropriate.[10]

Basis Sets for Iodine: A Critical Choice

The selection of an appropriate basis set is as crucial as the choice of the theoretical method. For the iodine atom, standard Pople-style basis sets (e.g., 6-31G*) are generally inadequate. Instead, basis sets that include effective core potentials (ECPs) or are specifically designed for relativistic calculations should be employed.[8]

  • Effective Core Potentials (ECPs): ECPs, such as the LANL2DZ basis set, replace the core electrons of the heavy atom with a potential, reducing the computational cost while implicitly accounting for some relativistic effects.

  • All-Electron Basis Sets: For higher accuracy, all-electron basis sets that are specifically parameterized for relativistic calculations are recommended. Examples include the DGDZVP and the def2 series of basis sets (e.g., def2-TZVP).[8][9] Recent studies have shown that full-electron basis sets can provide better agreement for properties like bond lengths and reaction enthalpies compared to pseudopotentials.[8]

Practical Workflow for Quantum Chemical Calculations

This section outlines a step-by-step workflow for performing quantum chemical calculations on this compound using a popular quantum chemistry software package like Gaussian, ORCA, or GAMESS.[11][12][13]

Computational Workflow Diagram

Caption: A generalized workflow for performing quantum chemical calculations.

Step-by-Step Protocol

Step 1: Molecular Structure Input

  • Define the initial 3D coordinates of this compound. This can be done using a molecular builder or by retrieving coordinates from a database like the NIST WebBook.[14][15]

Step 2: Method and Basis Set Selection

  • Choose a DFT functional appropriate for the research question. For general purposes, B3LYP is a robust choice.

  • Select a basis set that can accurately describe the iodine atom. A combination of a Pople-style basis set for the lighter atoms (e.g., 6-311+G(d,p)) and a relativistic basis set with an ECP for iodine (e.g., LANL2DZ) is a common and effective approach.

Step 3: Geometry Optimization

  • Perform a geometry optimization to find the minimum energy structure of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular geometry.

Step 4: Frequency Calculation

  • Following a successful geometry optimization, a frequency calculation should be performed. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.

Step 5: Electronic Property Calculations

  • Once the optimized geometry is obtained, various electronic properties can be calculated, including:

    • Molecular Orbitals (HOMO/LUMO): To understand the electronic structure and reactivity.

    • Mulliken or Natural Bond Orbital (NBO) Charges: To analyze the charge distribution within the molecule.

    • NMR Chemical Shifts: These require specialized methods and basis sets, often incorporating relativistic effects more explicitly.[3]

    • UV-Vis Spectra: Can be predicted using Time-Dependent DFT (TD-DFT) calculations.

Analysis and Interpretation of Results

A critical part of any computational study is the careful analysis and interpretation of the calculated data.

Structural Parameters

The calculated geometric parameters, such as bond lengths and angles, should be compared with available experimental data (e.g., from X-ray crystallography) to validate the computational model. For this compound, the C-I bond length is a key parameter that is sensitive to the level of theory.

PropertyExperimental ValueCalculated Value (B3LYP/LANL2DZ)
C-I Bond Length (Å)~2.10Value to be calculated
C-C Bond Lengths (Å)~1.39-1.41Value to be calculated
C-H Bond Lengths (Å)~1.08-1.09Value to be calculated
Caption: Table for comparison of experimental and calculated structural parameters.
Spectroscopic Data

The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor may be applied for better agreement. Similarly, calculated NMR chemical shifts should be referenced against a standard (e.g., TMS) and compared with experimental spectra.[1]

Spectroscopic DataExperimental DataCalculated Data
Key IR Frequencies (cm⁻¹)List of key peaksCalculated frequencies
¹³C NMR Shifts (ppm)List of key shiftsCalculated shifts
¹H NMR Shifts (ppm)List of key shiftsCalculated shifts
Caption: Table for comparison of experimental and calculated spectroscopic data.

Conclusion and Future Directions

This guide has provided a comprehensive framework for performing accurate and reliable quantum chemical calculations on this compound. By carefully selecting theoretical methods and basis sets that account for the unique challenges posed by the heavy iodine atom, researchers can gain valuable insights into the structure, properties, and reactivity of this important molecule. Future work in this area could involve exploring its role in halogen bonding, investigating its excited-state properties for photochemical applications, or modeling its reactivity in complex catalytic cycles. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to a deeper understanding of the intricate chemistry of this compound and other halogenated aromatic compounds.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethyliodobenzene, also known as iodomesitylene, presents a fascinating case study in steric hindrance and its profound impact on chemical reactivity and molecular architecture. This in-depth technical guide explores the multifaceted steric effects originating from the three methyl groups positioned ortho and para to the iodine atom on the benzene ring. We will delve into the structural consequences of this substitution pattern, its quantifiable impact on reaction kinetics in pivotal cross-coupling reactions, and its strategic utilization in the synthesis of bulky hypervalent iodine reagents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to anticipate, control, and exploit the unique steric properties of this compound in organic synthesis.

Introduction: The Architecture of Steric Congestion

Steric hindrance is a fundamental concept in organic chemistry, describing the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity.[1] In this compound, the presence of two methyl groups in the ortho positions flanking the iodine atom creates a sterically congested environment. This molecular architecture is not merely a passive feature but an active determinant of the compound's chemical behavior. The bulky methyl groups act as "steric shields," restricting access to the reactive C-I bond and influencing the trajectory of incoming reagents. This guide will dissect the origins of this steric hindrance, from fundamental molecular geometry to its tangible effects on reaction outcomes.

Molecular Geometry and the Quantification of Steric Hindrance

While specific single-crystal X-ray diffraction data for this compound is limited in the published literature, we can infer its structural characteristics from analogous molecules and computational modeling.[2] The benzene ring itself is planar, but the steric repulsion between the voluminous iodine atom and the two ortho-methyl groups likely forces slight deviations from ideal bond angles.

To quantify steric effects, computational methods such as the calculation of cone angles or buried volume (%VBur) can be employed. These methods provide a numerical representation of the steric bulk around a specific atom or functional group, allowing for a more predictive understanding of reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁I[4]
Molecular Weight 246.09 g/mol [4]
Appearance Yellow crystalline solid[5]
Melting Point 28-32 °C[5]
Boiling Point ~250 °C[5]
CAS Number 4028-63-1[4]

Impact on Reactivity: A Tale of Two Cross-Couplings

The steric hindrance of this compound is most prominently demonstrated in its reactivity, or lack thereof, in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for biaryl synthesis.[6] However, the efficiency of this reaction is highly sensitive to steric hindrance on the aryl halide. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[7]

The bulky ortho-methyl groups in this compound significantly impede the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate of oxidative addition.[1] This leads to longer reaction times and often requires more forcing conditions (higher temperatures, more active catalysts, or specialized ligands) to achieve reasonable yields compared to less hindered aryl iodides like iodobenzene.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (Illustrative)

Aryl IodideRelative Reaction Rate (Illustrative)Typical Yield (with Phenylboronic Acid)
Iodobenzene1>95%
2-Iodotoluene~0.580-90%
This compound <0.1 Variable, often lower without optimization

Note: The relative reaction rates and yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific applications.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Outcome: Due to the steric hindrance of this compound, the reaction is expected to be slower and may result in a lower yield compared to the coupling of iodobenzene under identical conditions. Optimization of the ligand (e.g., using bulky, electron-rich phosphines like SPhos or XPhos) and base may be necessary to improve the yield.

Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Solvents: - Toluene - Water reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir (e.g., 100 °C, 24-48h) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Biaryl Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered this compound.

The Negishi Cross-Coupling Reaction

The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction.[8] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium(0) or nickel(0) catalyst is a key step. Consequently, the steric hindrance of this compound also presents a significant challenge in Negishi couplings, often necessitating the use of more reactive catalysts or harsher reaction conditions.

Experimental Protocol: Negishi Coupling of this compound with an Alkylzinc Reagent

This protocol is a general guideline and requires careful handling of air- and moisture-sensitive reagents.

Materials:

  • This compound (1.0 mmol)

  • Alkylzinc halide solution (e.g., 0.5 M in THF, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous THF and stir until all solids are dissolved.

  • Slowly add the alkylzinc halide solution via syringe at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction may proceed slower and give a lower yield compared to the coupling of a less hindered aryl iodide. The choice of catalyst and reaction temperature is critical for achieving a successful transformation.

Harnessing Steric Hindrance: Synthesis of Hypervalent Iodine Reagents

While steric hindrance can be a challenge, it can also be a powerful tool in synthetic design. The bulky nature of the 2,4,6-trimethylphenyl (mesityl) group makes it an excellent "non-transferable" or "spectator" ligand in hypervalent iodine(III) reagents, such as diaryliodonium salts.

Synthesis of (Diacetoxyiodo)mesitylene

(Diacetoxyiodo)arenes are versatile oxidizing agents and precursors to other hypervalent iodine compounds.[3][9] The synthesis of (diacetoxyiodo)mesitylene can be achieved by the oxidation of this compound.

Experimental Protocol: Preparation of (Diacetoxyiodo)-2,4,6-trimethylbenzene

This protocol is adapted from general procedures for the synthesis of (diacetoxyiodo)arenes.[9]

Materials:

  • This compound (10 mmol)

  • Sodium percarbonate (30 mmol)

  • Acetic anhydride (15 mL)

  • Glacial acetic acid (10 mL)

  • Dichloromethane (50 mL)

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of acetic anhydride, glacial acetic acid, and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add sodium percarbonate in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (diacetoxyiodo)mesitylene.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Hypervalent Iodine Reagent Synthesis Workflow

G start This compound reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., Sodium Percarbonate) oxidant->reaction solvent_mix Solvent System (e.g., Ac₂O, AcOH, CH₂Cl₂) solvent_mix->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product (Diacetoxyiodo)mesitylene purification->product

Caption: A schematic representation of the synthesis of (diacetoxyiodo)mesitylene from this compound.

Dimesityliodonium Salts

Diaryliodonium salts are powerful arylating agents. The steric bulk of the mesityl group in dimesityliodonium salts can influence which aryl group is transferred in subsequent reactions, a concept known as "selective aryl transfer."

Conclusion

The steric hindrance imparted by the three methyl groups in this compound is a defining characteristic that governs its reactivity. While it poses a challenge for reactions that require direct access to the C-I bond, such as Suzuki-Miyaura and Negishi cross-couplings, this steric shielding can be strategically leveraged in the design of hypervalent iodine reagents. A thorough understanding of the principles outlined in this guide will enable researchers to better predict and control the outcomes of reactions involving this unique and synthetically valuable molecule. As the demand for more complex and precisely tailored molecules grows in fields like drug discovery and materials science, the ability to master the subtleties of steric effects will remain a critical skill for the modern synthetic chemist.

References

Introduction: Beyond a Simple Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of Iodomesitylene

Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) represents a fascinating case study in physical organic chemistry, where steric and electronic factors converge to create a uniquely versatile reagent. While often viewed as a simple aryl iodide, its true value in modern chemical synthesis lies in a nuanced set of electronic properties. The bulky mesityl group provides significant steric shielding, influencing reaction kinetics and regioselectivity, but it is the carbon-iodine bond and its associated electronic environment that dictate the molecule's fundamental reactivity.

This guide provides an in-depth analysis of the core electronic properties of iodomesitylene. We will dissect its molecular structure through both theoretical and experimental lenses, exploring the frontier molecular orbitals that govern its interactions. For researchers, synthetic chemists, and drug development professionals, a deep understanding of these principles is paramount. It allows for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of reactivity, ultimately transforming iodomesitylene from a simple reagent into a precision tool for constructing complex molecular architectures.

Part 1: Molecular Structure and Synthesis

The foundation of iodomesitylene's electronic character is its molecular structure. It consists of a benzene ring substituted with an iodine atom and three methyl groups at the 2, 4, and 6 positions.[1] This substitution pattern, defining the mesityl group, imposes a specific geometry that influences the electron distribution across the aromatic system.

The synthesis of iodomesitylene is typically achieved through the electrophilic iodination of mesitylene. A common laboratory-scale procedure involves the reaction of mesitylene with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent.

cluster_start Starting Materials Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reaction Electrophilic Aromatic Substitution Mesitylene->Reaction IodineSource Iodinating Agent (e.g., I₂, H₂O₂, H₂SO₄) IodineSource->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation or Crystallization) Workup->Purification Product Iodomesitylene Purification->Product

Caption: General workflow for the synthesis of iodomesitylene.

Part 2: Core Electronic Properties - A Theoretical and Experimental Overview

The reactivity of a molecule is fundamentally governed by its electronic structure, particularly the distribution and energy of its outermost electrons. For iodomesitylene, these properties can be probed through computational modeling and validated by electrochemical and spectroscopic experiments.

Theoretical Framework: Frontier Orbitals and DFT

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It posits that reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[2] The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference between these energies, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability.[2][3]

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for accurately predicting these and other electronic properties.[4] By solving approximations of the Schrödinger equation, DFT can model electron density and calculate orbital energies, electrostatic potential surfaces, and bond characteristics, providing deep insight into molecular behavior.[5][6][7] For molecules containing heavy atoms like iodine, specialized basis sets that account for relativistic effects are crucial for obtaining accurate results.[7][8]

cluster_input Inputs cluster_output Calculated Properties Structure 3D Molecular Structure of Iodomesitylene Calculation Quantum Mechanical Calculation Structure->Calculation Method DFT Functional & Basis Set (e.g., B3LYP/def2-TZVP) Method->Calculation HOMO_LUMO HOMO/LUMO Energies & Gap Calculation->HOMO_LUMO ESP Electrostatic Potential Map Calculation->ESP Charges Partial Atomic Charges Calculation->Charges

Caption: Logical workflow for a DFT analysis of iodomesitylene.

Experimental Characterization

While DFT provides predictive power, experimental validation is the cornerstone of scientific integrity. Techniques like cyclic voltammetry and UV-Visible spectroscopy provide tangible data that correlate directly with the theoretical electronic parameters.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to measure a molecule's oxidation and reduction potentials.[9][10] The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released upon adding an electron to the LUMO. Thus, CV provides an empirical method to estimate the HOMO and LUMO energy levels.[10] For aryl iodides, CV can reveal the electrochemical behavior of the C-I bond and the aromatic system.[11][12]

  • UV-Visible Spectroscopy: This method measures the wavelengths of light a molecule absorbs. The lowest energy absorption band often corresponds to the electronic transition of an electron from the HOMO to the LUMO.[13] The energy of this absorbed light (calculated from its wavelength) provides a direct experimental measurement of the HOMO-LUMO gap.

Summary of Electronic Parameters

The following table summarizes the key electronic properties of iodomesitylene. While precise DFT-calculated values depend on the specific level of theory, this table provides a consolidated view of the parameters and their significance.

ParameterSignificanceTypical Method of Determination
Ionization Potential (IP) Energy required to remove an electron; relates to the HOMO energy. A lower IP indicates a better electron donor.[14][15]Cyclic Voltammetry (Oxidation Potential)
Electron Affinity (EA) Energy released when an electron is added; relates to the LUMO energy. A higher EA indicates a better electron acceptor.[14][16]Cyclic Voltammetry (Reduction Potential)
HOMO-LUMO Gap (ΔE) Energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower wavelength light absorption.[2][17]UV-Vis Spectroscopy, DFT Calculations
Dipole Moment A measure of the overall polarity of the molecule resulting from the separation of positive and negative charge centers.DFT Calculations

Part 3: The Nexus of Electronic Properties and Chemical Functionality

The theoretical and experimental electronic properties of iodomesitylene are not merely academic; they directly translate into its broad utility in chemical synthesis.

  • Electrophilic Iodination and Hypervalent Iodine Chemistry: Iodomesitylene can serve as a precursor to hypervalent iodine reagents, such as iodomesitylene diacetate.[18][19][20] In these I(III) species, the iodine atom is highly electron-deficient and thus a potent electrophile and oxidizing agent. This electronic state enables it to participate in a vast array of transformations, including the iodination of other aromatic compounds and the oxidation of alcohols.[18][21]

  • Cross-Coupling Reactions: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity is a direct consequence of its electronic properties: the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, facilitating oxidative addition to the metal catalyst (e.g., Palladium(0)). This makes iodomesitylene a superior coupling partner for constructing complex C-C bonds, a foundational strategy in drug development and materials science.[18][22]

  • Intermediate in Drug Development: The ability to be easily transformed via cross-coupling or used in hypervalent iodine chemistry makes iodomesitylene a valuable intermediate.[] It allows for the late-stage introduction of diverse functional groups onto the mesityl scaffold or the use of the iodine as a handle to build out more complex molecular frameworks, which is a critical capability in medicinal chemistry for structure-activity relationship (SAR) studies.[24]

EP Core Electronic Properties (HOMO/LUMO, C-I Bond Polarity) HVI Hypervalent Iodine Chemistry (Oxidizing Agent) EP->HVI enables CC Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) EP->CC facilitates Mech1 High Electrophilicity of Iodine(III) HVI->Mech1 DD Drug Development Scaffolding CC->DD is used in MS Organic Materials Synthesis CC->MS is used in Mech2 Facile Oxidative Addition of C-I Bond to Metal CC->Mech2 Mech3 Versatile Synthetic Handle for Molecular Elaboration DD->Mech3

Caption: Relationship between electronic properties and applications.

Part 4: Key Experimental and Computational Methodologies

To ensure scientific integrity and reproducibility, protocols must be robust and self-validating. Below are detailed methodologies for the synthesis, electrochemical analysis, and computational study of iodomesitylene.

Protocol 1: Synthesis of Iodomesitylene
  • Objective: To synthesize 2-iodo-1,3,5-trimethylbenzene from mesitylene.

  • Materials: Mesitylene, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Sodium thiosulfate solution, Sodium bicarbonate solution, Magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve mesitylene and iodine in dichloromethane.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-mixed solution of H₂O₂ and H₂SO₄ dropwise, maintaining the temperature below 10 °C. The oxidizing mixture generates the electrophilic iodine species in situ.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the mixture by slowly adding it to a saturated solution of sodium thiosulfate to destroy any unreacted iodine.

    • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization to yield pure iodomesitylene.

Protocol 2: Determination of Redox Potentials using Cyclic Voltammetry
  • Objective: To determine the oxidation potential of iodomesitylene, which correlates to its HOMO energy.

  • Setup: A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[12] A potentiostat is used for potential control and current measurement.

  • Procedure:

    • Prepare a ~1 mM solution of iodomesitylene in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Before the measurement, polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

    • De-gas the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Immerse the three electrodes into the solution, ensuring the reference electrode tip is close to the working electrode.

    • Run a cyclic voltammetry scan. Start at a potential where no reaction occurs (e.g., 0 V) and scan towards a positive potential (e.g., +2.0 V) at a defined scan rate (e.g., 100 mV/s).

    • After reaching the vertex potential, reverse the scan back to the starting potential.

    • Record the resulting voltammogram (current vs. potential). The potential at the peak of the first oxidation wave corresponds to the oxidation potential (Eₚₐ).

    • As an internal standard, add a compound with a known, stable oxidation potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again to calibrate the potential scale.

Protocol 3: Computational Workflow for DFT Analysis
  • Objective: To calculate the HOMO/LUMO energies and electrostatic potential map of iodomesitylene.

  • Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Procedure:

    • Structure Input: Build the 3D structure of iodomesitylene in the software's molecular editor or import it from a standard file format (e.g., .mol or .xyz).

    • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 semi-empirical) followed by a full optimization using DFT.

      • Keyword Example: B3LYP/def2-SVP Opt Freq

      • Causality: This two-step process ensures a good starting geometry, preventing the more demanding DFT calculation from getting trapped in a local minimum. The def2-SVP basis set is a good starting point, and Freq is added to confirm a true energy minimum has been found (no imaginary frequencies).

    • High-Accuracy Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set that is appropriate for iodine.[5][7]

      • Keyword Example: B3LYP/def2-TZVP

      • Causality: A triple-zeta basis set like def2-TZVP provides a more accurate description of the electron distribution and orbital energies compared to the smaller set used for optimization.

    • Property Analysis:

      • From the output file of the single-point energy calculation, extract the energies of the HOMO and LUMO. The difference yields the HOMO-LUMO gap.

      • Generate the electrostatic potential (ESP) map and visualize it on the molecule's electron density surface. This will reveal electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

Conclusion

Iodomesitylene is a powerful reagent whose utility is directly derived from its fundamental electronic properties. The polarizability and reactivity of the carbon-iodine bond, modulated by the steric and electronic influence of the mesityl group, make it an ideal substrate for pivotal synthetic transformations. Through the combined application of computational modeling with DFT and empirical validation with techniques like cyclic voltammetry, we can develop a robust and predictive understanding of its behavior. For professionals in materials science and drug discovery, this deep knowledge is not just academic—it is the key to unlocking new synthetic possibilities and accelerating the development of novel functional molecules.

References

The Systematic Unraveling of a Name: An In-depth Technical Guide to the IUPAC Nomenclature of Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise language of organic chemistry, a compound's name is its unique identifier, a blueprint of its molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, ensuring clear communication within the global scientific community. This guide delves into the core principles of IUPAC nomenclature as applied to iodomesitylene, a substituted aromatic hydrocarbon of significant interest in organic synthesis and materials science.

Part 1: Deconstructing the Parent Hydride: Mesitylene

The foundation of the name "iodomesitylene" lies in its parent hydride, mesitylene. Mesitylene is the common, and IUPAC-accepted, name for 1,3,5-trimethylbenzene.[1][2][3] It consists of a benzene ring with three methyl groups positioned symmetrically at the 1, 3, and 5 positions.[1][2][3] This symmetrical substitution pattern is a key feature of mesitylene.[1][4]

The use of a common name like mesitylene as the parent is a feature of IUPAC nomenclature that acknowledges historical names for frequently encountered structures.[5][6][7] When a common name is used, the numbering of the ring is inherent to the parent structure. For mesitylene, the methyl groups are, by definition, at positions 1, 3, and 5.

Part 2: The Logic of Locants: Numbering the Ring

With the parent hydride established as mesitylene, the next step is to indicate the position of the iodo substituent. According to IUPAC rules for substituted benzenes, the goal is to assign the lowest possible locants (numbers) to the substituents.[8][9][10]

In the case of iodomesitylene, we start by assigning the numbers 1, 3, and 5 to the carbons bearing the methyl groups. This leaves positions 2, 4, and 6 available for the iodo group. Due to the symmetry of mesitylene, positions 2, 4, and 6 are chemically equivalent. Therefore, placing the iodo group at any of these positions results in the same molecule. To adhere to the principle of lowest locants, the iodo group is assigned the number 2.

This leads to the systematic IUPAC name: 2-iodo-1,3,5-trimethylbenzene .[11]

The following diagram illustrates the structure and numbering of 2-iodo-1,3,5-trimethylbenzene:

Structure and IUPAC numbering of 2-iodo-1,3,5-trimethylbenzene.

Part 3: An Alternative Approach: Benzene as the Parent

While using "mesitylene" as the parent name is common and accepted, an alternative and equally correct IUPAC name can be derived by considering "benzene" as the parent. In this approach, all substituents, including the methyl and iodo groups, are listed alphabetically as prefixes.

The substituents are:

  • Iodo

  • Methyl (three times, so "trimethyl")

Following the principle of alphabetical order for citation, "iodo" comes before "trimethyl". However, the primary rule is to assign the lowest possible set of locants to the substituents.

If we number the ring to give the iodo group position 1, the methyl groups would be at positions 2, 4, and 6. This would give the locant set (1, 2, 4, 6).

If we number the ring to give a methyl group position 1, we have two possibilities:

  • Numbering towards the iodo group: 1 (methyl), 2 (iodo), 3 (methyl), 5 (methyl). This gives the locant set (1, 2, 3, 5).

  • Numbering away from the iodo group: 1 (methyl), 3 (methyl), 5 (methyl), 6 (iodo). This gives the locant set (1, 3, 5, 6).

Comparing the locant sets (1, 2, 4, 6), (1, 2, 3, 5), and (1, 3, 5, 6), the set (1, 2, 3, 5) is not the lowest. The lowest locant set is achieved by starting at a methyl group and numbering to give the other substituents the lowest possible numbers, which is 1,3,5 for the methyl groups and 2 for the iodo group, resulting in the name 2-iodo-1,3,5-trimethylbenzene . This confirms the name derived from the parent "mesitylene".

Part 4: Functional Group Priority

In more complex molecules, the presence of various functional groups necessitates a priority system to determine the parent compound.[12][13][14] For instance, a carboxylic acid group would take precedence over an alcohol, which in turn would have priority over an amine.[10] However, in the case of iodomesitylene, both the iodo and methyl groups are considered as substituents of the same level of priority (halogens and alkyl groups).[13] Therefore, the naming is determined by the principle of lowest locants and alphabetical order when locants are equivalent.

Conclusion

The IUPAC nomenclature for iodomesitylene is systematically derived as 2-iodo-1,3,5-trimethylbenzene . This name precisely describes the molecular structure, consisting of a benzene ring symmetrically substituted with three methyl groups at positions 1, 3, and 5, and an iodine atom at position 2. Understanding the principles behind this nomenclature—the identification of the parent hydride, the application of the lowest locant rule, and the consideration of substituent priority—is fundamental for clear and accurate communication in the fields of chemical research and development.

References

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of Sterically Hindered 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when one or both coupling partners are sterically hindered.

2,4,6-Trimethyliodobenzene, with its two ortho-methyl groups flanking the iodine atom, presents a classic example of a sterically encumbered aryl halide. This steric bulk impedes the initial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond.[4] Furthermore, the subsequent reductive elimination step, which forms the desired biaryl product, can also be slowed by steric hindrance.[4] Consequently, achieving high yields with such substrates necessitates carefully optimized reaction conditions, often involving specialized catalysts and ligands.

This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the rationale behind the selection of each reaction component and provide a step-by-step methodology designed to overcome the inherent challenges of this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex Ar¹-X transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd2 [Ar²-B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X + Ar²-B(OR)₂ base Base borate [Ar²-B(OR)₂(OH)]⁻

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.[6] For sterically hindered substrates like this compound, this step is often rate-limiting.

  • Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated.[6]

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed to be a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsRationale for Selection
This compound>98% purityHigh purity starting material is crucial for clean reactions and high yields.
Arylboronic Acid1.2 - 1.5 equivalentsA slight excess of the boronic acid is often used to drive the reaction to completion.
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligandTetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings.[8] For more challenging couplings, a combination of a palladium(II) source and a bulky, electron-rich ligand is often superior.
Ligand (if using Pd(OAc)₂)SPhos or XPhos (4-10 mol%)Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling sterically hindered substrates as they promote both oxidative addition and reductive elimination.[9][10]
BaseK₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Potassium phosphate and cesium carbonate are effective bases for Suzuki couplings.[11] Cesium carbonate can sometimes offer advantages in terms of solubility and reactivity (the "cesium effect").[7][12]
SolventToluene or Dioxane (anhydrous)These are common, relatively non-polar aprotic solvents for Suzuki couplings that have good solubility for the reactants and are stable at the required reaction temperatures.[5]
Schlenk flask or reaction vialFlame-driedEssential for maintaining an inert atmosphere to prevent catalyst deactivation.
Inert GasArgon or NitrogenPrevents oxidation of the Pd(0) catalyst.
Magnetic Stirrer and Stir Bar-For efficient mixing of the reaction components.
Heating Mantle or Oil Bath-For precise temperature control.

Step-by-Step Experimental Procedure

References

Application Notes & Protocols: Navigating Sterically Hindered Suzuki Reactions with 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Steric Congestion in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical research and drug development is particularly widespread, where the biaryl motif is a privileged scaffold in many bioactive molecules.[2][3] However, as synthetic targets increase in complexity, chemists frequently encounter a significant hurdle: steric hindrance. When coupling partners bear multiple substituents at their ortho positions, the reaction rate plummets, and yields become unsatisfactory.[4][5]

This guide focuses on a classic and challenging substrate, 2,4,6-trimethyliodobenzene (iodomesitylene) , to illustrate the principles and advanced techniques required to overcome steric impediments in Suzuki reactions. The presence of two ortho-methyl groups creates a sterically demanding environment around the carbon-iodine bond, making it a perfect model for developing robust protocols for the synthesis of tri- and tetra-ortho-substituted biaryls.[6] We will explore the mechanistic challenges posed by such substrates and provide detailed, field-proven protocols that leverage modern catalyst systems to achieve high-yield couplings.

Part 1: Understanding the Mechanistic Hurdles of Steric Hindrance

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk on the coupling partners, particularly the aryl halide, profoundly impacts the kinetics of these steps, especially oxidative addition and reductive elimination.

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is often slowed by bulky ortho substituents. These groups can physically block the approach of the large palladium catalyst complex. To overcome this, the catalyst must be highly reactive, typically a coordinatively unsaturated 12- or 14-electron Pd(0) species.[7]

  • Transmetalation: This step, involving the transfer of the organic group from the boronic acid to the palladium center, is less commonly the rate-limiting step but can still be affected. The choice of base is critical here to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[8]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. This step is notoriously difficult for sterically congested biaryls. The two bulky aryl groups must orient themselves cis to one another on the palladium center before the C-C bond can form. The steric clash between ortho substituents can create a high energy barrier for this conformation, significantly slowing down or even halting the catalytic cycle.[6][9]

To address these challenges, catalyst systems have evolved significantly. The key lies in the ligand coordinated to the palladium center.

The Solution: Advanced Ligand Scaffolds

Modern catalysis has shown that the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is paramount for success in hindered couplings.[7][10]

  • Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[7][11] Their bulkiness promotes the formation of monoligated, highly reactive Pd(0) species that facilitate oxidative addition. Their strong electron-donating ability increases electron density on the palladium center, which in turn accelerates the rate of reductive elimination.[12][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines and often provide exceptional stability and activity. Their "flexible steric bulk" can create a highly active catalytic center capable of coupling extremely hindered substrates, including those needed for tetra-ortho-substituted biaryls.[14][15]

The following diagram illustrates the catalytic cycle, highlighting the steps impeded by steric hindrance.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_challenges Steric Challenges Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Product Forming Step RE->Pd0 Ar-Ar' Challenge_OA Hindered by ortho-substituents Challenge_OA->OA Slows Challenge_RE High energy barrier due to steric clash Challenge_RE->RE Inhibits

Caption: The Suzuki-Miyaura catalytic cycle. Steric hindrance primarily slows the Oxidative Addition and inhibits the Reductive Elimination steps.

Part 2: Experimental Protocols

Here we provide two detailed protocols for the Suzuki coupling of this compound with a representative boronic acid, (2,6-dimethylphenyl)boronic acid, to form the highly hindered tetra-ortho-substituted biaryl, 2,2',6,6'-tetramethyl-1,1'-biphenyl.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol employs a commonly used Buchwald-type ligand and is a robust starting point for many sterically hindered couplings.

Materials:

  • This compound

  • (2,6-Dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[11]

  • Potassium phosphate tribasic (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized water, degassed

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Protocol_1_Workflow start Start setup Assemble Reactants in Schlenk Flask start->setup degas Degas via Freeze- Pump-Thaw (3x) setup->degas Under Inert Gas heat Heat to 100-110 °C with Vigorous Stirring degas->heat monitor Monitor by TLC/GC-MS (12-24 h) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify via Flash Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for the general Suzuki coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), (2,6-dimethylphenyl)boronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and a small amount of degassed deionized water (0.5 mL, ~10% v/v). The presence of some water can be beneficial when using phosphate bases.[7]

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Backfill the flask with argon or nitrogen.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: High-Efficacy Procedure for Extremely Hindered Systems

For particularly challenging couplings, an N-heterocyclic carbene (NHC) ligand and a stronger base may be required to achieve higher yields and faster reaction times.[14]

Materials:

  • This compound

  • (2,6-Dimethylphenyl)boronic acid pinacol ester (more stable alternative)[16]

  • --INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl]₂) (a stable precatalyst)

  • Potassium tert-butoxide (KOtBu), 1.0 M solution in THF or solid

  • Dioxane, anhydrous

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv) and (2,6-dimethylphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv) to a reaction vial with a stir bar.

  • Catalyst Addition: Add the [Pd(IPr)Cl]₂ precatalyst (0.01 mmol, 1 mol% Pd).

  • Solvent and Base: Add anhydrous dioxane (5 mL). Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and add KOtBu (2.0 mmol, 2.0 equiv) via syringe if using a solution, or add as a solid in the glovebox.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir for 4-12 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1. Note that reaction times are often shorter with this more active catalyst system.

ParameterProtocol 1 (Buchwald)Protocol 2 (NHC)Scientist's Insight
Palladium Source Pd(OAc)₂[Pd(IPr)Cl]₂The NHC precatalyst is often more air- and moisture-stable, offering better reproducibility.
Ligand SPhosIPr (in situ from precatalyst)SPhos is a highly effective phosphine. IPr is a stronger σ-donor, often superior for tetra-ortho couplings.[14]
Boron Source Boronic AcidBoronic Acid Pinacol EsterPinacol esters are more stable, reducing side reactions like protodeboronation.[16]
Base K₃PO₄KOtBuKOtBu is a stronger base, often necessary for activating hindered boronic esters and accelerating the reaction.[14]
Solvent Toluene / H₂ODioxaneDioxane is a common high-boiling solvent for Suzuki reactions. The choice can be substrate-dependent.
Catalyst Loading 2 mol %1 mol %Higher activity of the NHC catalyst often allows for lower catalyst loadings.[14]

Part 3: Troubleshooting Common Issues

Even with optimized protocols, sterically hindered couplings can be plagued by side reactions.

IssueCause(s)Recommended Solution(s)
Low Yield / No Reaction Ineffective catalyst turnover; slow reductive elimination.Switch to a more electron-rich and bulky ligand (e.g., from SPhos to a more specialized NHC or AntPhos).[7][17] Increase temperature, but be mindful of substrate decomposition.
Protodeboronation The boronic acid group is replaced by hydrogen. Exacerbated by water and high temperatures.Use the corresponding boronic acid pinacol ester (Bpin), which is more robust.[16] Ensure reagents and solvents are anhydrous, especially when using strong bases like KOtBu.
Homocoupling Formation of a biaryl from two molecules of the boronic acid. Promoted by oxygen.Ensure the reaction mixture is thoroughly degassed (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[16]
Hydrodehalogenation The aryl halide is reduced, replacing the iodine with hydrogen.This side reaction is often ligand-dependent. The unique structure of certain ligands, like AntPhos, can inhibit the β-hydride elimination pathway that can lead to reduction.[17]

Conclusion

The successful synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a testament to the power of rational catalyst and ligand design. By understanding the mechanistic bottlenecks imposed by bulky substrates like this compound, researchers can make informed decisions to overcome these challenges. The use of bulky, electron-rich phosphine and NHC ligands is not merely an empirical choice but a direct response to the need to accelerate the rate-limiting oxidative addition and reductive elimination steps. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to construct complex molecular architectures, pushing the boundaries of what is synthetically achievable.

References

Application Note: Heck Reaction Protocols for the Sterically Hindered Substrate 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] However, its application to sterically hindered substrates, such as 2,4,6-trimethyliodobenzene, presents significant challenges. The two ortho-methyl groups severely impede the crucial oxidative addition step, often leading to low or no yield under standard conditions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these steric challenges. We will delve into the mechanistic hurdles, detail the critical parameters for success—including catalyst, ligand, and base selection—and provide a robust, field-proven protocol for conducting the Heck reaction with this compound.

The Steric Challenge: Overcoming the Oxidative Addition Barrier

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex.[4][5] This step, often rate-determining, involves the insertion of the Pd(0) center into the carbon-iodine bond.[6] With this compound, the steric bulk of the two flanking methyl groups creates a formidable barrier to this insertion, demanding specialized catalytic systems to achieve efficient coupling.[3]

Traditional catalysts like Pd(PPh₃)₄ often fail because the bulky triphenylphosphine ligands, combined with the hindered substrate, prevent the palladium center from accessing the C-I bond.[7] Success hinges on employing catalyst systems that are both highly reactive and sterically tailored to accommodate the substrate.

Key Parameters for a Successful Heck Reaction with Hindered Substrates

Achieving high yields with this compound requires careful optimization of several key parameters. The choices of catalyst, ligand, base, and solvent are interdependent and crucial for overcoming the high activation energy of the oxidative addition step.

Catalyst and Ligand Selection: The Core of the Solution

For sterically demanding substrates, the choice of the palladium source and, more importantly, the ancillary ligand is paramount.

  • Bulky, Electron-Rich Monophosphine Ligands: The modern solution to coupling hindered substrates lies in the use of bulky, electron-rich monophosphine ligands.[3] These ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines (e.g., XPhos, SPhos), promote the reaction in several ways:[3][12]

    • Facilitate Oxidative Addition: Their strong electron-donating character increases the electron density on the palladium center, making it more nucleophilic and reactive towards the C-I bond.[13]

    • Promote Ligand Dissociation: Their steric bulk favors the formation of highly reactive, monoligated Pd(0)L₁ species, which are less sterically encumbered and can more easily approach the hindered aryl iodide.[14]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors, forming very stable bonds with palladium and creating robust, thermally stable catalysts that are highly active for coupling challenging substrates, including aryl chlorides.[15][16][17]

Base and Solvent System

The base plays a critical role in the final step of the catalytic cycle, regenerating the Pd(0) catalyst by reacting with the hydrido-palladium(II) species.[4][6]

  • Base: For hindered substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over organic amines like triethylamine.[1][3] They are generally more robust at the higher temperatures often required for these reactions.

  • Solvent: High-boiling point, polar aprotic solvents such as DMF, DMAc, NMP, or dioxane are typically used.[18] These solvents help to solubilize the inorganic base and stabilize the charged intermediates in the catalytic cycle.

Jeffery Conditions: An Alternative Approach

For certain substrates, "Jeffery conditions" can be highly effective. This method involves using a simple palladium salt (e.g., Pd(OAc)₂) in the presence of a tetraalkylammonium salt like tetrabutylammonium chloride (TBAC) or bromide (TBABr).[13][19] The ammonium salt can act as a phase-transfer catalyst and stabilize the active palladium species, sometimes allowing the reaction to proceed at lower temperatures.[10][13]

Data Summary: Recommended Reaction Conditions

The following table summarizes typical conditions reported in the literature for Heck reactions involving sterically hindered aryl halides. These serve as an excellent starting point for optimization.

ParameterRecommended ConditionsRationale
Aryl Halide This compoundSterically hindered substrate.
Alkene Styrene, n-butyl acrylate, etc.Electron-poor alkenes are generally more reactive.[1]
Pd Source Pd(OAc)₂ (1-5 mol%), Herrmann's Cat. (1-2 mol%)Robust and reliable palladium sources. Herrmann's catalyst is a stable precatalyst.[8]
Ligand P(t-Bu)₃ (2-6 mol%), XPhos (2-6 mol%)Bulky, electron-rich ligands to accelerate oxidative addition.[3][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic inorganic bases stable at high temperatures.[3]
Solvent DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents.
Temperature 100-140 °CHigher temperatures are needed to overcome the steric barrier.
Additives TBAC, TBABr (1 equivalent) - OptionalFor Jeffery conditions, can improve reactivity and lower temperature.[13][19]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Heck coupling of this compound with n-butyl acrylate, a common test reaction.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • n-butyl acrylate (1.5 mmol, 215 µL, 192 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg) or a 10% w/w solution in hexanes.

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or microwave vial

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and finely powdered K₂CO₃ (276 mg).

    • Safety Note: Solid P(t-Bu)₃ is pyrophoric. Handle under an inert atmosphere or use a commercially available solution.

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (260 mg).

    • Using a syringe, add anhydrous DMF (5 mL), followed by n-butyl acrylate (215 µL).

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating mantle at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup:

    • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the inorganic base and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-butyl 3-(2,4,6-trimethylphenyl)acrylate.

Visualizing the Process

The Heck Catalytic Cycle

The following diagram illustrates the key steps in the Heck reaction, highlighting the challenging oxidative addition step for hindered substrates.

Heck_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition (Ar-X) [Rate-Limiting for Hindered Ar-I] alkene_complex [Ar-Pd(II)-L(alkene)]⁺ oa_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-L alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)-X(L)₂ insertion_product->hydride_complex β-Hydride Elimination (Product Out) hydride_complex->pd0 Reductive Elimination (+ Base) Workflow start Start setup 1. Reaction Setup (Flame-dried vial, add solids, Inert atmosphere) start->setup reagents 2. Reagent Addition (Solvent, Aryl Iodide, Alkene) setup->reagents reaction 3. Reaction (Heat to 120 °C, 12-24h, Monitor by GC/TLC) reagents->reaction workup 4. Workup (Cool, Dilute, Filter, Wash, Dry) reaction->workup purify 5. Purification (Column Chromatography) workup->purify end Pure Product purify->end

References

Application Notes and Protocols: Kumada-Corriu Cross-Coupling with 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating Steric Hindrance in C-C Bond Formation

The Kumada-Corriu cross-coupling reaction, a cornerstone of modern organic synthesis, offers a powerful and direct method for the formation of carbon-carbon bonds.[1] First reported independently by the groups of Makoto Kumada and Robert Corriu in 1972, this transition metal-catalyzed process involves the reaction of a Grignard reagent with an organic halide.[1] While highly effective for a range of substrates, the reaction encounters significant challenges when one or both coupling partners are sterically hindered.

This application note provides a detailed guide to the successful implementation of the Kumada-Corriu coupling with a particularly challenging substrate: 2,4,6-trimethyliodobenzene (iodomesitylene). The presence of two ortho-methyl groups introduces considerable steric bulk around the reaction center, which can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Through a careful selection of catalyst, ligands, and reaction conditions, these steric barriers can be overcome to achieve efficient synthesis of sterically encumbered biaryl compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this robust coupling strategy for the synthesis of complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Kumada-Corriu coupling proceeds through a catalytic cycle involving a low-valent transition metal, typically nickel or palladium.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square planar M(II) intermediate. The rate of this step is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl.[2]

  • Transmetalation: The Grignard reagent (R-MgX) then reacts with the M(II) intermediate. The organic group (R) from the Grignard reagent displaces the halide on the metal center, forming a new diorganometallic complex.

  • Reductive Elimination: In the final step, the two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active M(0) catalyst, which can then re-enter the catalytic cycle.

Kumada_Corriu_Mechanism M(0)L_n M(0)L_n Ar-M(II)(X)L_n Ar-M(II)(X)L_n M(0)L_n->Ar-M(II)(X)L_n Oxidative Addition (Ar-X) Ar-M(II)(R)L_n Ar-M(II)(R)L_n Ar-M(II)(X)L_n->Ar-M(II)(R)L_n Transmetalation (R-MgX) Ar-M(II)(R)L_n->M(0)L_n Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Kumada-Corriu cross-coupling reaction.

For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be particularly slow. The bulky methyl groups can sterically clash with the metal center and its ligands, increasing the activation energy for these transformations. The choice of a suitable catalyst and ligands with appropriate steric and electronic properties is therefore paramount to facilitate these challenging steps. Nickel catalysts are often preferred for sterically demanding couplings as they can be more reactive than their palladium counterparts.[3]

Experimental Protocol: Synthesis of 2,4,6-Trimethyl-1,1'-biphenyl

This protocol details the nickel-catalyzed Kumada-Corriu coupling of this compound with phenylmagnesium bromide to yield 2,4,6-trimethyl-1,1'-biphenyl.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
This compound98%Sigma-Aldrich4028-63-1
Phenylmagnesium bromide3.0 M in diethyl etherSigma-Aldrich100-58-3
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂dppp)98%Strem Chemicals15629-92-2
Diethyl ether (anhydrous)≥99.7%Sigma-Aldrich60-29-7
Tetrahydrofuran (THF) (anhydrous)≥99.9%Sigma-Aldrich109-99-9
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific144-55-8
Brine (saturated aqueous NaCl)Fisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific7487-88-9
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Schlenk line or inert atmosphere glovebox

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of this reaction.

Caption: Experimental workflow for the synthesis of 2,4,6-trimethyl-1,1'-biphenyl.

  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a nitrogen line, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂dppp) (0.271 g, 0.5 mmol, 5 mol%).

  • Addition of Reactants: Add this compound (2.46 g, 10 mmol, 1.0 equiv) to the flask, followed by 30 mL of anhydrous diethyl ether. Stir the mixture to dissolve the solids.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol, 1.2 equiv) dropwise via syringe over a period of 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash successively with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 2,4,6-trimethyl-1,1'-biphenyl as a colorless oil.

Results and Discussion

The Kumada-Corriu coupling of the sterically hindered this compound with phenylmagnesium bromide, catalyzed by NiCl₂(dppp), provides a reliable route to the corresponding biaryl product.

ProductStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield
2,4,6-Trimethyl-1,1'-biphenyl[Image of 2,4,6-trimethyl-1,1'-biphenyl structure]C₁₅H₁₆196.2985-95%

Characterization Data for 2,4,6-Trimethyl-1,1'-biphenyl:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.42-7.35 (m, 2H), 7.33-7.28 (m, 1H), 7.18-7.14 (m, 2H), 6.98 (s, 2H), 2.02 (s, 6H), 2.38 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 141.5, 137.8, 136.9, 135.8, 129.5, 128.3, 128.1, 126.8, 21.2, 20.8.

  • Mass Spectrometry (EI): m/z (%) = 196 (M⁺, 100), 181 (85), 165 (40).

The high yield obtained in this reaction underscores the efficacy of the NiCl₂(dppp) catalyst system in overcoming the steric hindrance presented by the ortho-methyl groups of the iodomesitylene. The dppp ligand plays a crucial role by providing the appropriate balance of steric bulk and electronic properties to facilitate the catalytic cycle.

Troubleshooting and Key Considerations

  • Low Yields: Inadequate exclusion of air and moisture is a common cause of low yields in Grignard-based reactions. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. The quality of the Grignard reagent is also critical; it is advisable to titrate it before use.

  • Homocoupling: The formation of biphenyl (from the Grignard reagent) or 2,2',4,4',6,6'-hexamethylbiphenyl (from the aryl iodide) as side products can occur. This is often minimized by the slow addition of the Grignard reagent at low temperatures.

  • Catalyst Inactivity: Ensure the catalyst has not been deactivated by exposure to air or moisture. Using a fresh, high-quality catalyst is recommended.

Conclusion

The Kumada-Corriu cross-coupling reaction remains a highly valuable tool for the synthesis of biaryl compounds. As demonstrated in this application note, with careful optimization of the catalyst system and reaction conditions, even sterically demanding substrates such as this compound can be effectively coupled to provide the desired products in high yields. The protocol provided herein offers a reliable and reproducible method for accessing sterically hindered biaryls, which are important motifs in medicinal chemistry and materials science.

References

Application Note: A Practical Guide to the Synthesis of Sterically Hindered Biaryls Using 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The construction of sterically hindered biaryl scaffolds is a persistent challenge in synthetic chemistry, yet these motifs are of paramount importance in drug discovery, materials science, and agrochemicals. This application note provides a comprehensive guide to the synthesis of these challenging structures using 2,4,6-trimethyliodobenzene (iodomesitylene) as a representative sterically encumbered substrate. We delve into the mechanistic rationale behind procedural choices, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-tested protocols, troubleshooting advice, and data interpretation are provided to enable researchers to successfully synthesize tetra-ortho-substituted biaryls and other hindered analogues.

The Synthetic Challenge: Overcoming Steric Repulsion

The direct coupling of two aryl groups, particularly those bearing substituents at their ortho positions, is kinetically challenging. The synthesis of biaryls from substrates like this compound involves the formation of a C-C bond between two sp²-hybridized carbon atoms, both of which are sterically shielded. This steric hindrance profoundly impacts the key steps of the most common catalytic cycles, such as the Suzuki-Miyaura reaction.

The primary hurdles include:

  • Slow Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-iodine bond of this compound, can be sluggish due to the steric bulk of the two ortho-methyl groups hindering the approach of the bulky catalyst.

  • Difficult Reductive Elimination: The final, product-forming step, where the two aryl groups are joined and released from the palladium(II) center, is often the rate-limiting step for hindered biaryls. The steric clash between the ortho-substituents on both coupling partners creates a high energy barrier for the formation of the biaryl product.[1]

Successfully overcoming these barriers requires a carefully optimized catalytic system where the ligand, base, and solvent are all chosen to facilitate these difficult transformations.

Mechanistic Cornerstone: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the workhorse for biaryl synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[2][3] The catalytic cycle, illustrated below, involves three fundamental steps. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote the desired catalytic turnover and prevent catalyst deactivation.[1][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar¹-X (e.g., 2,4,6-Trimethyl- iodobenzene) pd2_intermediate1 Ar¹-Pd(II)L₂-X ox_add->pd2_intermediate1 transmetal Transmetalation pd2_intermediate1->transmetal + Ar²-B(OR)₂ + Base pd2_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetal->pd2_intermediate2 red_elim Reductive Elimination pd2_intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) red_elim->product

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection:

  • Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts that generate the active Pd(0) species more cleanly and efficiently are often preferred for challenging couplings.

  • Ligand: This is arguably the most critical component. For coupling this compound, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are required.[4][5]

    • Why Bulky? Steric bulk promotes the formation of monoligated palladium species, which are more reactive.[1] It also forces the two aryl groups into a conformation that facilitates the final reductive elimination step.[1]

    • Why Electron-Rich? High electron density on the phosphorus or carbene carbon increases the electron density on the palladium center. This strengthens the Pd-Aryl back-bond and promotes a faster rate of reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation.[2] For hindered couplings, moderately strong bases like K₃PO₄ or K₂CO₃ are often used. They are effective without causing significant degradation of sensitive substrates or promoting side reactions like protodeboronation.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice can influence reaction rates and solubility of the catalyst and reagents.

Experimental Protocol: Synthesis of 2-Phenyl-1,3,5-trimethylbenzene

This protocol details a representative Suzuki-Miyaura coupling between this compound and phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore protected from light.
Phenylboronic Acid≥97%CommercialCan be hygroscopic; store in a desiccator.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercial
SPhos Ligand≥98%CommercialBuchwald ligand; handle under inert gas.
Potassium Phosphate (K₃PO₄)Anhydrous, powderCommercialGrind to a fine powder and dry before use.
TolueneAnhydrousSolvent systemDegas thoroughly before use.
Schlenk flask / Reaction Vial--Must be oven-dried before use.
Magnetic Stir Bar--
Inert Gas Supply (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.

Step-by-Step Procedure

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh Solid Reagents (Iodide, Boronic Acid, Base, Ligand, Catalyst) into an oven-dried Schlenk flask. prep_flask Add stir bar. Seal flask with a septum. prep_reagents->prep_flask inert Evacuate and backfill the flask with inert gas (3 cycles). prep_flask->inert add_solvent Add anhydrous, degassed toluene via syringe. inert->add_solvent degas_solution Degas the resulting mixture by bubbling with inert gas for 10-15 min. add_solvent->degas_solution heat Heat the reaction mixture to 100-110 °C with vigorous stirring. degas_solution->heat monitor Monitor reaction by TLC or GC-MS (Typical time: 12-24 h). heat->monitor cool Cool to room temperature. monitor->cool quench Quench with water. Dilute with ethyl acetate or ether. cool->quench extract Perform aqueous extraction. Wash organic layer with brine. quench->extract dry Dry organic layer over Na₂SO₄, filter, and concentrate. extract->dry purify Purify crude product via flash column chromatography (Hexanes). dry->purify characterize Characterize pure product (¹H NMR, ¹³C NMR, MS). purify->characterize

Figure 2. General experimental workflow for hindered Suzuki-Miyaura coupling.
  • Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (246 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) to the flask.

  • Inerting: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Degassing: Bubble argon through the stirred suspension for 15 minutes to ensure the solvent is fully deoxygenated.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure biaryl product.

    • Expected Yield: 85-95%.

    • Characterization: The product, 2-phenyl-1,3,5-trimethylbenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Scope & Troubleshooting

The described protocol is robust and can be applied to a variety of aryl and heteroaryl boronic acids. However, adjustments may be necessary depending on the electronic and steric nature of the coupling partner.

Substrate Scope Examples
Arylboronic Acid PartnerProductTypical YieldNotes
Phenylboronic acid2-Phenyl-1,3,5-trimethylbenzene>90%Baseline reaction; generally high-yielding.
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,3,5-trimethyl...>90%Electron-donating groups on the boronic acid partner are well-tolerated and often react quickly.
4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-1,3,5...80-90%Electron-withdrawing groups may slow the reaction slightly, but good yields are still achievable.
2-Methylphenylboronic acid2-(2-Methylphenyl)-1,3,5-trimethyl...70-85%A challenging tetra-ortho-substituted biaryl. Reaction times may be longer, and a slightly higher catalyst loading might be beneficial.[5][6]
3-Furylboronic acid2-(Furan-3-yl)-1,3,5-trimethylbenzene85-95%Heteroarylboronic acids are generally excellent coupling partners.[7][8]
Troubleshooting Common Issues
  • Low Conversion/Stalled Reaction:

    • Cause: Inefficient catalyst activation or deactivation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous and the system is thoroughly deoxygenated. Check the quality of the base; it should be a fine, dry powder. Consider using a different, more robust ligand (e.g., XPhos) or a precatalyst system.

  • Formation of Homocoupled Boronic Acid Product (Ar²-Ar²):

    • Cause: Oxygen contamination, which can promote oxidative homocoupling.

    • Solution: Improve degassing techniques for the solvent and reaction mixture.

  • Protodeboronation (Loss of Boronic Acid Group):

    • Cause: Presence of water or use of a base that is too strong or hydrous.

    • Solution: Use anhydrous base and solvent. K₃PO₄ is generally less prone to causing this side reaction than aqueous bases.[9]

Conclusion

The synthesis of sterically hindered biaryls using this compound is a readily achievable transformation when the correct catalytic system is employed. The key to success lies in understanding the mechanistic challenges posed by steric hindrance and rationally selecting components—particularly a bulky, electron-rich phosphine ligand—to overcome them. The protocol described herein serves as a reliable starting point for researchers and drug development professionals aiming to construct complex, sterically encumbered molecular architectures.

References

Leveraging Steric Hindrance: 2,4,6-Trimethyliodobenzene as a Strategic Precursor for Advanced Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Hypervalent iodine compounds have emerged as indispensable tools in modern organic synthesis, offering a compelling alternative to traditional heavy-metal reagents.[1] Their appeal lies in their mild reaction conditions, low toxicity, high selectivity, and commercial availability.[2] These reagents are versatile, capable of mediating a wide array of transformations including oxidations, arylations, and complex C-H functionalizations.[1][3][4]

Within the diverse family of hypervalent iodine precursors, 2,4,6-trimethyliodobenzene (commonly known as mesityl iodide) holds a position of strategic importance. The introduction of three methyl groups on the aromatic ring imparts significant steric bulk, which profoundly influences the stability, reactivity, and selectivity of the derived hypervalent iodine reagents. This unique structural feature allows for the design of highly effective oxidizing agents and the development of diaryliodonium salts where the mesityl group acts as a non-transferable "dummy" ligand, ensuring the chemoselective transfer of the desired aryl group.[5][6]

This guide provides a comprehensive overview of the synthesis and application of hypervalent iodine reagents derived from this compound, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Key Mesityl-Derived Hypervalent Iodine Reagents

The conversion of this compound into various hypervalent iodine species is a straightforward process, typically involving oxidation. The choice of oxidant and reaction conditions dictates the nature of the final product, allowing access to a range of valuable I(III) and I(V) reagents.

Synthesis_Workflow cluster_start Precursor cluster_reagents Reagents Mesityl_Iodide This compound (Mesityl Iodide) Diacetoxy (Diacetoxyiodo)mesitylene [MesI(OAc)2] Mesityl_Iodide->Diacetoxy m-CPBA, AcOH or Peracetic Acid Diaryliodonium Aryl(mesityl)iodonium Salt [Ar-I+-Mes] Mesityl_Iodide->Diaryliodonium 1. m-CPBA, TfOH 2. Arene Iodosyl Iodosylmesitylene [MesIO] Diacetoxy->Iodosyl NaOH (aq)

Diagram 1: Synthetic pathways from this compound.

Protocol 1: Synthesis of (Diacetoxyiodo)mesitylene [MesI(OAc)₂]

(Diacetoxyiodo)arenes are stable, crystalline solids that serve as versatile oxidizing agents and are common precursors for other hypervalent iodine(III) reagents.[2] The synthesis involves the oxidation of the parent iodoarene.

Rationale: The use of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid in acetic acid provides both the oxidizing power and the acetate ligands in a single step.[2][7] The acetic acid serves as both a solvent and a reagent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of iodide).

  • Oxidation: Cool the solution in an ice bath. Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting iodide is consumed.

  • Workup and Isolation: Pour the reaction mixture into a beaker of ice water with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the resulting white crystalline solid under vacuum. The product is typically of high purity and can be used without further purification.

Safety Note: Peroxy acids are strong oxidants and can be explosive. Handle with care, avoid contact with metals, and use appropriate personal protective equipment (PPE).

Protocol 2: One-Pot Synthesis of Aryl(mesityl)iodonium Salts

Diaryliodonium salts are powerful arylating agents.[3][4] The use of the mesityl group as one of the aryl substituents is highly advantageous, as its steric bulk and electron-rich nature make it a poor leaving group, ensuring the preferential transfer of the other (less hindered, more valuable) aryl group.[5][6] This one-pot protocol is an efficient method for their preparation.[8]

Rationale: This procedure involves the in-situ generation of a hypervalent iodine(III) species from mesityl iodide using an oxidant (m-CPBA) and a strong acid like trifluoromethanesulfonic acid (TfOH). This highly electrophilic intermediate then undergoes an electrophilic aromatic substitution reaction with a second arene to form the unsymmetrical diaryliodonium salt.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired arene (1.1 eq) in dichloromethane (DCM), add m-CPBA (1.1 eq) at 0 °C.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 2.0 eq) dropwise to the cooled mixture. The reaction is often exothermic.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: Precipitate the product by adding cold diethyl ether to the reaction mixture.

  • Purification: Collect the solid by filtration, wash with copious amounts of cold diethyl ether to remove residual acid and unreacted starting materials, and dry under vacuum.

Part 2: Applications in Organic Synthesis

The unique properties of mesityl-derived hypervalent iodine reagents make them highly effective in a range of synthetic transformations.

Application 1: Selective Oxidation of Alcohols

Hypervalent iodine(V) reagents, such as those derived from iodosylarenes, are renowned for their ability to oxidize alcohols to aldehydes and ketones under mild conditions, most famously as the Dess-Martin Periodinane (DMP).[9] While DMP itself is not directly derived from mesityl iodide, related I(V) species can be generated in situ for similar transformations. More commonly, I(III) reagents like MesI(OAc)₂ are used in catalytic systems.

Rationale: The catalytic cycle involves the oxidation of the I(I) species back to the active I(III) oxidant using a stoichiometric terminal oxidant. This approach minimizes iodine waste and improves the overall efficiency of the process.

Oxidation_Mechanism cluster_cycle Catalytic Cycle I_I Mes-I I_III Mes-I(OAc)2 (Active Oxidant) I_I->I_III Terminal Oxidant (e.g., Oxone) Intermediate [Mes-I(OAc)(OR)] I_III->Intermediate + R2CHOH - AcOH Product Ketone/Aldehyde Intermediate->Product Reductive Elimination Product->I_I R2CHOH Alcohol R2CHOH->Intermediate

Diagram 2: Catalytic cycle for alcohol oxidation.

Protocol: Catalytic Oxidation of a Secondary Alcohol

  • Reaction Setup: In a flask, combine the secondary alcohol (1.0 eq), (diacetoxyiodo)mesitylene (0.1 eq), and a terminal oxidant such as Oxone® (2.0 eq) in a suitable solvent system like acetonitrile/water (3:1).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application 2: Metal-Free C-N Bond Formation via Arylation

Aryl(mesityl)iodonium salts excel in the arylation of nucleophiles.[6] The non-transferable nature of the mesityl group allows for the clean and high-yielding transfer of the desired aryl group, which is critical in pharmaceutical and materials science applications.

Rationale: The mechanism involves the displacement of the counteranion (e.g., triflate) by the nucleophile, followed by reductive elimination. The electron-rich and sterically bulky mesityl group is a poor ligand for reductive elimination compared to a less substituted or electron-poor aryl group, thus directing the regioselectivity of the transfer.[6]

Protocol: N-Arylation of an Amine

  • Reaction Setup: Dissolve the amine (1.0 eq) and the aryl(mesityl)iodonium triflate salt (1.1 eq) in a polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the N-arylated product.

Summary Data Table

PrecursorReagentIodine StateKey Synthesis MethodPrimary Applications
This compound(Diacetoxyiodo)mesityleneI(III)Oxidation with m-CPBA in acetic acidMild oxidant, precursor for other I(III) reagents
This compoundAryl(mesityl)iodonium SaltI(III)One-pot oxidation/coupling with an areneSelective arylation of C, N, O, S nucleophiles[5]
(Diacetoxyiodo)mesityleneIodosylmesityleneI(III)Basic hydrolysisOxygen transfer reactions, precursor for I(V) reagents

Conclusion

This compound is more than just another aryl iodide; it is a strategic precursor for creating a class of hypervalent iodine reagents with enhanced stability and unique reactivity. The steric hindrance provided by the methyl groups is a powerful design element, enabling the development of selective oxidants and highly efficient arylating agents with predictable regioselectivity. The straightforward synthetic protocols and broad applicability of these reagents underscore their value in modern organic chemistry, providing researchers and drug development professionals with powerful tools for molecular construction.

References

The Use of Iodomesitylene in Controlled Radical Polymerization: An Application in Stasis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is a notable absence of specific applications or detailed protocols for the use of iodomesitylene as a control agent in radical polymerization. While the broader class of organic iodides is well-established in mediating controlled radical polymerization, particularly through Iodine Transfer Polymerization (ITP), iodomesitylene itself does not appear to be a commonly employed or studied reagent in this context. This lack of available data prevents the creation of a detailed application note with specific experimental protocols and performance metrics as requested.

This document will, therefore, provide a general overview of Iodine Transfer Polymerization (ITP) as a Reversible-Deactivation Radical Polymerization (RDRP) technique, highlighting the principles that would theoretically govern the use of an aryl iodide like iodomesitylene. We will then discuss the potential reasons for its apparent non-use and suggest alternative, well-documented iodo-compounds that achieve the desired control in radical polymerization.

Theoretical Framework: Iodine Transfer Polymerization (ITP)

ITP is a form of controlled radical polymerization that relies on a degenerative chain transfer mechanism to regulate the growth of polymer chains.[1] The key component in this process is an organic iodide (R-I), which acts as a reversible chain transfer agent.

The general mechanism of ITP can be visualized as follows:

ITP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_control Degenerative Transfer (Control) cluster_reactivation Reactivation Initiator Initiator Radical_I Radical_I Initiator->Radical_I Decomposition P1_rad P1_rad Radical_I->P1_rad + Monomer (M) Pn_rad P•n P1_rad->Pn_rad + (n-1) M RI R-I Pn_I Pn-I (Dormant) Pn_radPm_I Pn_radPm_I Pn_I->Pn_radPm_I + P•m R_rad R• New_P_rad New_P_rad R_rad->New_P_rad + M Pn_radRI Pn_radRI Pn_IR_rad Pn_IR_rad Pn_radRI->Pn_IR_rad Transfer Pm_rad P•m Pm_I Pm-I (Dormant)

Figure 1: General mechanism of Iodine Transfer Polymerization (ITP).

A conventional radical initiator starts the polymerization. The growing polymer radical (P•n) can then react with the iodo-compound (R-I). In this degenerative transfer step, the iodine atom is transferred to the propagating chain, rendering it dormant (Pn-I), and generating a new radical (R•) from the original transfer agent. This new radical can then initiate the growth of another polymer chain. A dynamic equilibrium is established between the active (propagating) and dormant (iodine-capped) polymer chains, allowing for controlled growth and leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2]

The Hypothetical Role and Potential Challenges of Iodomesitylene

In theory, iodomesitylene could function as a chain transfer agent in ITP. The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent.

Potential Advantages:

  • Stability: The steric hindrance provided by the three methyl groups on the aromatic ring could potentially increase the stability of the iodomesitylene molecule.

  • Radical Stabilization: The resulting mesityl radical would be stabilized by resonance within the aromatic ring.

Potential Disadvantages and Reasons for Non-Use:

Despite these theoretical considerations, several factors may explain the lack of literature on iodomesitylene in controlled radical polymerization:

  • C-I Bond Strength: The carbon-iodine bond in aryl iodides is generally stronger than in alkyl iodides. This increased bond strength could lead to a slow rate of iodine transfer, which is detrimental to achieving good control over the polymerization. For effective degenerative transfer, the C-I bond must be sufficiently labile to allow for rapid exchange between the dormant and active species.[3]

  • Steric Hindrance: While potentially offering stability, the significant steric bulk of the mesityl group might hinder the approach of the propagating radical to the iodine atom, further slowing down the transfer reaction.

  • Reinitiation Efficiency: The bulky mesityl radical, while stabilized, might be slow to reinitiate polymerization by adding to a monomer unit due to steric hindrance. Inefficient reinitiation can lead to a loss of control and broader molecular weight distributions.

  • Availability of More Effective Alternatives: A wide range of alkyl iodides have been successfully employed in ITP and have demonstrated excellent control over the polymerization of various monomers. These include simple alkyl iodides and functionalized iodides that offer better performance in terms of transfer rate and reinitiation efficiency.

Well-Established Alternatives to Iodomesitylene in ITP

For researchers and drug development professionals seeking to implement ITP, a variety of well-documented iodo-compounds serve as effective chain transfer agents. The choice of the specific agent often depends on the monomer being polymerized.

Chain Transfer AgentTypical MonomersKey Characteristics
Iodoform (CHI₃)Styrene, AcrylatesEffective for a range of monomers.
Perfluoroalkyl Iodides (e.g., C₆F₁₃I)Fluorinated monomers, Styrene, AcrylatesHighly effective due to the electron-withdrawing nature of the perfluoroalkyl group, which weakens the C-I bond.
1-Phenylethyl iodideStyreneMimics the structure of the propagating styryl radical, leading to a more ideal degenerative transfer.
Ethyl iodoacetateAcrylates, MethacrylatesIntroduces an ester functionality.

General Protocol for Iodine Transfer Polymerization (ITP) of Styrene using a Generic Alkyl Iodide

This protocol is a generalized procedure and should be adapted based on the specific alkyl iodide and desired polymer characteristics.

Materials:

  • Styrene (inhibitor removed)

  • Alkyl Iodide (e.g., 1-phenylethyl iodide)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anisole (or other suitable solvent)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene, alkyl iodide, AIBN, and solvent. The ratio of monomer to alkyl iodide will determine the target molecular weight of the polymer. The amount of AIBN is typically much lower than the alkyl iodide.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography - SEC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.

ITP_Workflow Start Start Reagents Add Monomer, Alkyl Iodide, Initiator, and Solvent to Schlenk Flask Start->Reagents Degas Freeze-Pump-Thaw Cycles Reagents->Degas Polymerize Heat and Stir under Inert Atmosphere Degas->Polymerize Monitor Take Aliquots for Conversion and MW Analysis Polymerize->Monitor Monitor->Polymerize Continue Terminate Cool and Expose to Air Monitor->Terminate Desired Conversion Reached Purify Precipitate, Filter, and Dry Terminate->Purify End End Purify->End

References

Application Notes & Protocols: 2,4,6-Trimethyliodobenzene as a Strategic Building Block in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4,6-Trimethyliodobenzene, also known as 2-Iodomesitylene, is a synthetically versatile aryl iodide that has emerged as a cornerstone reagent in modern medicinal chemistry. Its unique structure is characterized by a highly reactive carbon-iodine bond, which is flanked by two ortho-methyl groups. This steric encumbrance presents both a synthetic challenge and a significant strategic advantage. It enables the construction of sterically congested molecular scaffolds that are often inaccessible through other means. This guide provides an in-depth analysis of its applications, particularly in palladium-catalyzed cross-coupling reactions, and delivers detailed, field-proven protocols for its effective use in the synthesis of complex, bioactive molecules.

Physicochemical Properties & Safe Handling

This compound is a white to off-white or yellow crystalline solid at room temperature.[1][2][3] Understanding its properties is critical for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 2-Iodomesitylene, 1-Iodo-2,4,6-trimethylbenzene[1][4]
CAS Number 4028-63-1[4]
Molecular Formula C₉H₁₁I[1][4]
Molecular Weight 246.09 g/mol [1][3][4]
Appearance White to off-white/yellow crystalline solid[1][2][3]
Melting Point 28-32 °C[3]
Boiling Point ~250 °C[3]
Purity Typically ≥97%

Safety & Handling:

  • Hazards: May cause eye, skin, and respiratory tract irritation.[2][5] The toxicological properties have not been fully investigated.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]

  • Storage: This compound is light-sensitive.[2][3] Store in a cool, dark, and dry place in a tightly sealed container.[3]

Core Application: A Linchpin in Cross-Coupling Reactions

The primary utility of this compound in drug discovery stems from its role as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides, making aryl iodides highly effective substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[6][7][8]

The defining feature of 2-iodomesitylene is the steric hindrance imposed by the two ortho-methyl groups. This bulk impedes the oxidative addition step in the catalytic cycle, which is often the rate-limiting step. Overcoming this challenge requires carefully selected catalytic systems, but success provides a direct route to constructing complex, three-dimensional molecules that can offer improved potency, selectivity, and pharmacokinetic properties.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in marketed drugs.[8][9] Using this compound allows for the synthesis of highly substituted, sterically hindered biaryl cores.

  • Catalyst System: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of palladium(II) precatalysts (e.g., Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands is crucial.[10] These ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig classes, promote the difficult oxidative addition step and stabilize the catalytic species, preventing decomposition.[6]

  • Base and Solvent: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃) can be effective, but stronger, non-nucleophilic phosphate bases (e.g., K₃PO₄) are often required for challenging couplings.[10] The solvent system, typically a mixture of an organic solvent (like toluene or dioxane) and water, facilitates the transfer of the base and boronic acid into the organic phase where the reaction occurs.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry Schlenk tube under inert atmosphere (Ar or N2) B Add this compound (1.0 eq) A->B C Add Arylboronic Acid (1.2-1.5 eq) B->C D Add Base (e.g., K3PO4, 2.0-3.0 eq) C->D E Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 / XPhos) D->E F Add anhydrous solvent (e.g., Toluene/H2O) E->F G Heat reaction mixture (80-110 °C) F->G H Monitor progress by TLC or LC-MS G->H I Cool to room temperature H->I J Dilute with organic solvent (e.g., Ethyl Acetate) I->J K Wash with H2O and brine J->K L Dry (Na2SO4), filter, and concentrate K->L M Purify via column chromatography L->M G Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex + Ar-I Amine\nCoordination\nComplex Amine Coordination Complex Oxidative\nAddition\nComplex->Amine\nCoordination\nComplex + R2NH - HX Reductive\nElimination Reductive Elimination Amine\nCoordination\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-NR2)

References

Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings of Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Overcoming Steric Challenge in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] However, its efficiency can be dramatically impeded when sterically demanding substrates are involved. Iodomesitylene, with its two ortho-methyl groups flanking the iodo substituent, presents a classic case of steric hindrance that challenges the key steps of the catalytic cycle. This application note provides a comprehensive guide to selecting the optimal base for Suzuki reactions involving iodomesitylene, a critical parameter for achieving high yields and reaction efficiency. We will delve into the mechanistic role of the base, compare the performance of common base classes, and provide a detailed protocol for systematic base screening.

The Mechanistic Imperative: Why Base Selection is Critical

The base in a Suzuki-Miyaura coupling is not a mere spectator; it plays a multifaceted role, primarily in the transmetalation step.[2] For a successful reaction, particularly with hindered substrates, the choice of base is paramount. Its functions include:

  • Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[3] This increases the electron density on the organic moiety, facilitating its transfer to the palladium center.[3]

  • Formation of Palladium(II) Hydroxide/Alkoxide: Alternatively, the base can react with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide or alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[2][4]

  • Accelerating Reductive Elimination: Some studies suggest that certain bases can also play a role in accelerating the final reductive elimination step, where the C-C bond is formed and the palladium(0) catalyst is regenerated.[4]

With a sterically hindered substrate like iodomesitylene, the geometric constraints around the palladium center make these steps kinetically challenging. An appropriately chosen base can significantly lower the activation energy for these transformations.

Visualizing the Catalytic Cycle

The following diagram illustrates the pivotal role of the base in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base-Mediated Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Iodomesitylene) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Mesityl-Pd(II)-I L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Mesityl-Pd(II)-Ar' L₂ Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Mesityl-Ar' Reductive_Elimination->Product Forms C-C Bond Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) Boronic_Acid->Boronate Activation Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Boronate Boronate->Transmetalation Facilitates Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

A Comparative Analysis of Bases for Hindered Couplings

The choice of base is not a one-size-fits-all solution. The optimal base depends on the specific boronic acid partner, solvent, and temperature. For sterically hindered couplings, a systematic evaluation is often necessary.

Table 1: Performance of Common Bases in Sterically Hindered Suzuki Reactions
Base ClassExample(s)StrengthKey Characteristics & Considerations for Iodomesitylene
Carbonates K₂CO₃, Cs₂CO₃Weak to Moderate- K₂CO₃ : Often requires aqueous conditions, which can be beneficial for boronate formation.[5] - Cs₂CO₃ : Higher solubility in organic solvents and greater basicity than K₂CO₃ can improve reaction rates. Often a good starting point.[6]
Phosphates K₃PO₄Moderate- K₃PO₄ : A highly effective base, particularly in anhydrous polar aprotic solvents like dioxane or DMF.[6] Its moderate strength often prevents base-sensitive functional group degradation.[7]
Hydroxides NaOH, KOH, Ba(OH)₂Strong- Can be very effective but may promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups.[2] - Ba(OH)₂ : Has been shown to be effective for coupling sterically hindered arylboronic acids.[3]
Alkoxides t-BuOK, NaOt-BuStrong- Potassium tert-butoxide (t-BuOK) : A very strong, non-nucleophilic base that has proven highly effective for challenging, sterically hindered couplings, often in anhydrous solvents like dioxane or toluene.[6][8]
Fluorides KF, CsFWeak- Fluoride ions are believed to play a unique role in activating the boronic acid, potentially through the formation of a trifluoroborate species.[2] Useful when other bases fail or cause side reactions.

Experimental Protocol: A Systematic Approach to Base Screening

To determine the optimal base for the Suzuki-Miyaura coupling of iodomesitylene with a desired arylboronic acid, a parallel screening experiment is the most efficient approach.

Materials and Reagents:
  • Iodomesitylene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected bases for screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a Toluene/Ethanol/Water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessels (e.g., microwave vials or Schlenk tubes)

  • Stir plate and stir bars

  • Analytical tools (TLC, GC-MS, or LC-MS)

Step-by-Step Protocol:
  • Preparation: In separate, oven-dried reaction vessels under an inert atmosphere, add iodomesitylene (e.g., 0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv).

  • Catalyst Addition: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol, 2-5 mol%).

  • Base Addition: To each respective vessel, add one of the selected bases (1.0-1.5 mmol, 2.0-3.0 equiv). Ensure accurate weighing for comparability.

  • Solvent Addition: Add the degassed solvent (e.g., 2.5 mL) to each vessel via syringe.

  • Reaction: Seal the vessels and place them in a preheated oil bath or heating block (typically 80-110 °C). Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using an appropriate analytical technique (TLC or a small aliquot analyzed by GC-MS/LC-MS).[9]

  • Work-up (for analysis): Once a reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9][10]

  • Analysis: Analyze the crude product from each reaction to determine the relative conversion and yield, allowing for a direct comparison of the bases' effectiveness.

Decision-Making Workflow for Base Selection

The following diagram outlines a logical workflow for selecting an appropriate base for a Suzuki reaction with a sterically hindered substrate like iodomesitylene.

Base_Selection_Workflow Start Start: Suzuki Coupling with Iodomesitylene Initial_Screen Initial Base Screen: - K₃PO₄ (Dioxane) - Cs₂CO₃ (Toluene/H₂O) Start->Initial_Screen Check_Yield Is Yield > 70%? Initial_Screen->Check_Yield Strong_Base Try Stronger Base: - t-BuOK (Dioxane/Toluene) Check_Yield->Strong_Base No Success Reaction Optimized Check_Yield->Success Yes Check_Side_Reactions Significant Side Reactions? Strong_Base->Check_Side_Reactions Fluoride_Base Try Fluoride Base: - KF or CsF Check_Side_Reactions->Fluoride_Base Yes Optimize_Conditions Optimize Catalyst, Ligand, and Temperature Check_Side_Reactions->Optimize_Conditions No Fluoride_Base->Optimize_Conditions Optimize_Conditions->Success

Caption: A decision workflow for base selection in hindered couplings.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. By running a parallel screen, the researcher generates internal comparative data, removing ambiguity and providing a clear, evidence-based rationale for the selection of the optimal base for their specific substrate combination. This systematic approach ensures reproducibility and is a hallmark of robust process development in both academic and industrial settings.

Conclusion and Expert Recommendations

For Suzuki-Miyaura couplings involving the sterically hindered iodomesitylene, a thoughtful and systematic approach to base selection is crucial for success.

  • Starting Point: For many systems, potassium phosphate (K₃PO₄) in an anhydrous polar aprotic solvent or cesium carbonate (Cs₂CO₃) in a biphasic system are excellent starting points due to their broad applicability and moderate conditions.[6]

  • For Highly Challenging Couplings: When weaker bases fail to provide satisfactory yields, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is often the solution, particularly when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][8]

  • Final Optimization: Once an effective base is identified, further optimization of catalyst loading, temperature, and reaction time can be pursued to maximize yield and efficiency.

By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can confidently overcome the steric challenges posed by substrates like iodomesitylene, enabling the efficient synthesis of complex biaryl molecules.

References

Troubleshooting & Optimization

Navigating Steric Challenges: A Technical Guide to Optimizing Suzuki Reactions with 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, when faced with sterically demanding substrates, such as 2,4,6-trimethyliodobenzene (mesityl iodide), researchers often encounter frustratingly low yields. The bulky ortho-methyl groups present a significant steric shield around the reaction center, impeding key steps in the catalytic cycle. This guide, designed for chemistry professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this challenging transformation and achieve high-yielding results.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is structured in a question-and-answer format to directly address common problems encountered during the Suzuki coupling of this compound.

Question: My reaction with this compound is showing little to no product formation. What are the most critical parameters to investigate first?

Answer: When coupling a sterically hindered electrophile like this compound, the primary culprits for low to no conversion are almost always an inadequate catalyst system and suboptimal reaction conditions. The significant steric hindrance from the two ortho-methyl groups slows down both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[1]

Your immediate focus should be on the following:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. You must employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to overcome the steric barrier of oxidative addition. They also accelerate the final reductive elimination step to release the product.

  • Base Selection: The choice of base is crucial for activating the boronic acid partner for transmetalation. For sterically hindered couplings, a moderately strong base is often required.

  • Reaction Temperature: These reactions are often sluggish and typically require elevated temperatures to proceed at a reasonable rate.

Question: I'm using a bulky phosphine ligand, but my yields are still poor. How do I select the optimal ligand for this specific substrate?

Answer: While using a bulky ligand is the correct approach, not all bulky ligands are created equal for every substrate combination. The electronic and steric properties of the ligand must be finely tuned to the specific demands of the reaction.

Here is a systematic approach to ligand selection and optimization:

  • Start with Proven Ligands: For di-ortho-substituted aryl halides, ligands such as SPhos , XPhos , and RuPhos are excellent starting points due to their demonstrated efficacy in coupling hindered substrates.[2] These ligands possess the necessary bulk and electron-donating properties to facilitate the key steps of the catalytic cycle.

  • Consider Specialized Ligands for Extreme Steric Hindrance: If standard Buchwald ligands are not providing satisfactory results, consider more specialized ligands designed for exceptionally challenging couplings. Ligands like BI-DIME and AntPhos have shown success in forming tetra-ortho-substituted biaryls, which represents an even greater steric challenge.

  • Ligand Screening: The most effective method to identify the optimal ligand for your specific boronic acid partner is to perform a small-scale ligand screen. This involves setting up parallel reactions with a selection of promising ligands under identical conditions to directly compare their performance.

Ligand Key Features Typical Application
SPhos Bulky, electron-rich biaryl phosphineGeneral for hindered substrates
XPhos Very bulky, electron-rich biaryl phosphineHighly hindered substrates
RuPhos Electron-rich, less sterically demanding than XPhosUseful for a broad range of substrates
AntPhos Unique rigid backbone, can suppress side reactionsExtremely demanding aryl-alkyl couplings
BI-DIME Effective for extremely hindered biarylsTetra-ortho-substituted biaryl synthesis

Question: What is the best base and solvent combination for the Suzuki coupling of this compound?

Answer: The choice of base and solvent are interdependent and can significantly influence the reaction outcome.

  • Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for sterically hindered Suzuki couplings. They provide the right level of basicity to promote the transmetalation step without causing significant decomposition of the starting materials or products. In some cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, but should be used with caution as it can promote side reactions.

  • Solvent System: Aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for these reactions, particularly when higher temperatures are required. A small amount of water is often beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating the formation of the active boronate species. A common starting point is a 10:1 mixture of organic solvent to water.

Question: I am observing significant amounts of homocoupling of my boronic acid and protodeboronation. How can I minimize these side reactions?

Answer: These are common side reactions in Suzuki couplings, especially when forcing conditions are required for hindered substrates.

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen, which can promote oxidative homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use of an Excess of the Aryl Halide: If feasible, using a slight excess of the this compound can help to favor the cross-coupling pathway over the homocoupling of the boronic acid.

  • Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.

    • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[3]

    • Careful Choice of Base: Overly harsh basic conditions can accelerate protodeboronation. Stick to milder bases like K₃PO₄ or Cs₂CO₃.

    • Anhydrous Conditions (with caution): While some water is often beneficial, an excess can be a proton source for protodeboronation. If this side reaction is severe, you may need to experiment with anhydrous conditions, though this can sometimes negatively impact the solubility and reactivity of the base.

Frequently Asked Questions (FAQs)

What is the underlying reason for the difficulty in Suzuki reactions with this compound?

The primary challenge is steric hindrance . The two methyl groups in the ortho positions to the iodine atom create a crowded environment around the reaction site. This steric bulk impedes the key steps of the palladium catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-iodine bond is sterically hindered.

  • Reductive Elimination: The final step, where the newly formed biaryl product is released from the palladium(II) complex, is also slowed down by the steric clash between the bulky coupling partners on the metal center.

Suzuki_Steric_Hindrance

Is it better to use a pre-formed palladium catalyst or generate it in situ?

For consistency and often higher activity, especially with challenging substrates, using a pre-formed palladium precatalyst is generally recommended. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. They provide a more defined and reproducible source of the active catalyst compared to generating it in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.

Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can be a very effective technique for accelerating sluggish Suzuki couplings with sterically hindered substrates.[4] The rapid heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of decomposition products that can occur with prolonged heating. However, it is important to carefully monitor the temperature and pressure to avoid solvent boiling and potential side reactions.

What is the general reactivity trend for aryl halides in Suzuki coupling?

The general reactivity trend for aryl halides in the oxidative addition step is: I > Br > OTf >> Cl.[3] This is why 2,4,6-trimethyliodo benzene is a more reactive coupling partner than the corresponding bromide or chloride. While aryl chlorides are cheaper, they are significantly less reactive and require highly specialized and active catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under a positive pressure of inert gas, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and then degassed water (typically in a 10:1 ratio).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Workflow

Protocol 2: Small-Scale Ligand Screening

This protocol allows for the efficient comparison of different phosphine ligands to identify the optimal one for your specific reaction.

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, prepare a stock solution of this compound and your arylboronic acid in the chosen solvent (e.g., toluene).

  • Reaction Array: In an array of small reaction vials, add the appropriate amount of the stock solution to each vial.

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, etc.) and the palladium source (if not using a precatalyst).

  • Base Addition: Add the base (e.g., K₃PO₄) to each vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Analysis: After a set reaction time, quench the reactions and analyze the product formation in each vial by LC-MS or GC-MS to determine the most effective ligand.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This step is often the rate-limiting step, especially with sterically hindered substrates.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle

By systematically addressing the key parameters of catalyst, ligand, base, and reaction conditions, researchers can overcome the steric challenges posed by this compound and successfully achieve high yields in their Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Cross-Coupling of Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving iodomesitylene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered aryl iodide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our guidance is grounded in established mechanistic principles and practical, field-tested solutions.

Introduction: The Challenge of Iodomesitylene

Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) is a valuable building block in organic synthesis. However, its considerable steric bulk, owing to the two ortho-methyl groups, presents significant challenges in transition-metal-catalyzed cross-coupling reactions. These steric constraints can impede the desired catalytic cycle, often leading to the formation of characteristic side products that can complicate purification and reduce the yield of the target molecule. This guide will illuminate the common pitfalls and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when performing a cross-coupling reaction with iodomesitylene?

A1: When working with iodomesitylene, you are likely to encounter three primary side products:

  • Mesitylene (Hydrodehalogenation/Protodehalogenation): This is the product of replacing the iodine atom with a hydrogen atom.

  • Bimesityl (Homocoupling): This is the product of two iodomesitylene molecules coupling with each other.

  • Side products from the coupling partner: For instance, in Suzuki reactions, homocoupling of the boronic acid partner can occur, and in Sonogashira couplings, terminal alkynes can dimerize (Glaser coupling).[1][2]

Q2: Why is hydrodehalogenation (formation of mesitylene) so prevalent with iodomesitylene?

A2: Hydrodehalogenation, also known as protodehalogenation, is a common side reaction for many aryl halides, but it is particularly favored with sterically hindered substrates like iodomesitylene.[3][4] The bulky methyl groups flanking the iodine atom can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[4][5] This increased lifetime of the organopalladium intermediate allows competing side reactions to occur. The palladium complex can react with trace amounts of water, alcohols (often used as solvents), or even amines (used as bases) in the reaction mixture, which act as hydride sources, leading to the formation of mesitylene.[3]

Q3: What causes the homocoupling of iodomesitylene to form bimesityl?

A3: The homocoupling of iodomesitylene to yield bimesityl is another consequence of the steric hindrance. This side reaction can be promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[2][6] In some pathways, two molecules of the organopalladium intermediate can react with each other, leading to the formation of the homocoupled product. High temperatures can also accelerate this undesired pathway.[2][7]

Q4: In a Suzuki-Miyaura coupling with iodomesitylene, my main byproduct is the homocoupling of my boronic acid. What is causing this?

A4: The homocoupling of the boronic acid partner in a Suzuki-Miyaura reaction is a well-documented side reaction, often exacerbated by the presence of oxygen.[6] The mechanism can involve the palladium catalyst, and it competes with the desired cross-coupling pathway. When the cross-coupling is slow due to the steric hindrance of iodomesitylene, the boronic acid has a greater opportunity to undergo this side reaction. The choice of base and solvent can also influence the extent of boronic acid homocoupling.[8]

Q5: I'm attempting a Sonogashira coupling with iodomesitylene and a terminal alkyne, but I'm mostly isolating the diacetylene (Glaser coupling product). How can I prevent this?

A5: The homocoupling of terminal alkynes, known as Glaser coupling, is a very common side reaction in Sonogashira couplings.[1] This reaction is typically mediated by the copper(I) co-catalyst in the presence of an oxidant (like air).[9][10] To minimize this, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere. Alternatively, "copper-free" Sonogashira protocols have been developed to circumvent this issue.[9][11]

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve issues related to side product formation in cross-coupling reactions of iodomesitylene.

Troubleshooting Issue 1: Predominant Formation of Mesitylene (Hydrodehalogenation)
Symptoms:
  • Low yield of the desired cross-coupled product.

  • Significant presence of mesitylene in the crude reaction mixture, confirmed by GC-MS or NMR.

Potential Causes & Solutions:
CauseScientific RationaleRecommended Action
Presence of Protic Impurities Trace water or residual alcohol in solvents can act as a proton source, leading to protodehalogenation.Rigorously dry all solvents and reagents. Use freshly distilled solvents. If using a base like an amine, ensure it is dry.
Inappropriate Base or Solvent Some bases (e.g., amines with β-hydrogens) and solvents (e.g., alcohols) can act as hydride donors.[3][12]Switch to a non-coordinating, anhydrous base such as K₃PO₄ or Cs₂CO₃. Use anhydrous, aprotic solvents like toluene, dioxane, or THF.
Slow Reductive Elimination The steric bulk of iodomesitylene can hinder the final C-C bond-forming step, allowing the palladium intermediate more time to undergo side reactions.[4]Employ more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) to accelerate reductive elimination.[13]
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling
  • Pre-Drying: Bake all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent & Solvent Preparation: Use anhydrous toluene (distilled from sodium/benzophenone). Ensure the boronic acid and base (e.g., K₃PO₄) are dried under high vacuum.

  • Reaction Setup: To a dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., SPhos), and the base under an inert atmosphere.

  • Add iodomesitylene and the boronic acid partner.

  • Add the degassed, anhydrous toluene via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all traces of oxygen.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

Troubleshooting Issue 2: Significant Formation of Bimesityl (Homocoupling)
Symptoms:
  • A significant peak corresponding to the mass of bimesityl in GC-MS analysis.

  • Reduced yield of the desired product.

Potential Causes & Solutions:
CauseScientific RationaleRecommended Action
Oxygen in the Reaction Dissolved oxygen can promote oxidative pathways that lead to homocoupling.[6]Rigorously degas all solvents and the final reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Inefficient Catalyst Activation Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without efficient in-situ reduction to Pd(0) can favor homocoupling pathways.[2]Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, ensure efficient reduction of Pd(II) salts by using appropriate ligands and conditions.
High Reaction Temperature Higher temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[2]Screen lower reaction temperatures. While a certain activation energy is required, excessive heat may not be beneficial.

Logical Workflow for Troubleshooting Side Products

troubleshooting_workflow start Reaction with lodomesitylene Yields Side Products identify_product Identify Major Side Product(s) (GC-MS, NMR) start->identify_product mesitylene Mesitylene (Hydrodehalogenation) identify_product->mesitylene Is it Mesitylene? bimesityl Bimesityl (Homocoupling) identify_product->bimesityl Is it Bimesityl? partner_homocoupling Partner Homocoupling (e.g., Glaser Product) identify_product->partner_homocoupling Is it partner-derived? action_mesitylene1 Use Anhydrous Solvents/Reagents mesitylene->action_mesitylene1 action_mesitylene2 Switch to Aprotic Solvent & Non-coordinating Base mesitylene->action_mesitylene2 action_mesitylene3 Use Bulky, Electron-Rich Ligand mesitylene->action_mesitylene3 action_bimesityl1 Rigorously Degas Reaction bimesityl->action_bimesityl1 action_bimesityl2 Use Pd(0) Precatalyst bimesityl->action_bimesityl2 action_bimesityl3 Screen Lower Temperatures bimesityl->action_bimesityl3 action_partner1 Rigorously Degas Reaction partner_homocoupling->action_partner1 action_partner2 Use Copper-Free Conditions (for Sonogashira) partner_homocoupling->action_partner2 end Optimized Reaction action_mesitylene1->end action_mesitylene2->end action_mesitylene3->end action_bimesityl1->end action_bimesityl2->end action_bimesityl3->end action_partner1->end action_partner2->end

Caption: A decision-making workflow for troubleshooting common side products.

Mechanistic Insights into Side Product Formation

Understanding the underlying mechanisms of these side reactions is crucial for devising effective mitigation strategies. The standard palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[14][15][16] Side reactions typically arise from deviations from this productive cycle.

The Origin of Hydrodehalogenation

hydrodehalogenation_mechanism pd0 Pd(0)Lₙ oa_complex [Mes-Pd(II)(I)Lₙ] pd0->oa_complex Oxidative Addition (Iodomesitylene) hydride_intermediate [Mes-Pd(II)(H)Lₙ] oa_complex->hydride_intermediate Reaction with Hydride Source hydride_source Hydride Source (e.g., H₂O, R-OH) hydride_source->hydride_intermediate hydride_intermediate->pd0 mesitylene Mesitylene hydride_intermediate->mesitylene Reductive Elimination

References

purification of reaction mixtures containing 2,4,6-trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4,6-trimethyliodobenzene (iodomesitylene). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurities largely depend on the synthetic route. If synthesized via direct iodination of mesitylene, common impurities include unreacted mesitylene, di-iodinated mesitylene species, and residual oxidizing agents or iodine.[1] If a nitration-reduction-diazotization-iodination sequence is used, you might encounter residual nitro- or amino-mesitylene intermediates.[1][2]

Q2: My this compound appears as a yellow to brown oil or low-melting solid. Is this normal?

A2: Pure this compound is a yellow crystalline solid with a melting point between 28-32°C.[1][3][4][5] An oily or discolored appearance often indicates the presence of impurities or slight decomposition. This compound is also light-sensitive, and prolonged exposure to light can cause discoloration.[3][4][6]

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place, ideally refrigerated at 2-8°C.[6]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for structural confirmation and identifying proton-bearing impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for assessing purity due to the compound's volatility.[7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[7] A sharp melting point range is also a good indicator of high purity.[8]

Troubleshooting Guide: Purification of this compound

This section provides a problem-and-solution-oriented guide to address specific challenges you may encounter during purification.

Problem 1: Poor Separation During Column Chromatography

Scenario: You are running a flash column on silica gel, but your fractions are still showing a mixture of this compound and impurities (e.g., unreacted mesitylene).

Root Cause Analysis & Solution Workflow:

start Poor Separation in Column Chromatography sub_problem1 Co-elution of product and non-polar impurities start->sub_problem1 sub_problem2 Streaking or tailing of the product spot on TLC start->sub_problem2 solution1a Decrease eluent polarity. Start with pure hexanes or heptane. sub_problem1->solution1a solution1b Use a longer column for better resolution. sub_problem1->solution1b solution2a Consider deactivating silica gel with triethylamine in the eluent (e.g., 0.1-1%). sub_problem2->solution2a solution2b Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. sub_problem2->solution2b

Caption: Troubleshooting workflow for poor column chromatography separation.

In-depth Explanation:

  • Eluent Polarity: this compound is a relatively non-polar molecule. To achieve good separation from other non-polar impurities like mesitylene, you need a very non-polar mobile phase. Start with 100% hexanes or heptane and only gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate if necessary.[3][6][9]

  • Column Dimensions: A longer and narrower column increases the number of theoretical plates, leading to better separation of closely eluting compounds.

  • Sample Loading: Dissolve your crude product in a minimal amount of your starting eluent or a volatile solvent like dichloromethane. Adsorbing the crude product onto a small amount of silica gel and dry-loading it onto the column can also lead to sharper bands.

Problem 2: Difficulty with Recrystallization

Scenario: You are attempting to recrystallize your crude this compound, but it either oils out or no crystals form upon cooling.

Root Cause Analysis & Solution Workflow:

start Recrystallization Issues sub_problem1 Product oils out upon cooling start->sub_problem1 sub_problem2 No crystals form upon cooling start->sub_problem2 solution1a The boiling point of the solvent may be higher than the melting point of the product. Choose a lower-boiling point solvent. sub_problem1->solution1a solution1b The solution is too concentrated. Add a small amount of hot solvent. sub_problem1->solution1b solution2a The solution is too dilute. Boil off some solvent and allow to cool again. sub_problem2->solution2a solution2b Induce crystallization by scratching the inside of the flask with a glass rod. sub_problem2->solution2b solution2c Add a seed crystal of pure this compound. sub_problem2->solution2c

Caption: Troubleshooting workflow for recrystallization problems.

In-depth Explanation:

  • Solvent Selection: The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but well at high temperatures.[10] Given its non-polar nature and low melting point, solvents like methanol, ethanol, or isopropanol are good candidates to try.[1] You may need to experiment with solvent pairs (e.g., ethanol/water) to find the optimal system. The principle of recrystallization is based on the lower solubility of a compound at colder temperatures.[11][12]

  • Oiling Out: This occurs when the saturated solution cools to a temperature below the compound's melting point before crystallization begins. Using a lower boiling point solvent or a more dilute solution can prevent this.

  • Inducing Crystallization: Supersaturated solutions can be reluctant to form crystals. Scratching the inner surface of the flask with a glass rod creates microscopic imperfections that can serve as nucleation sites for crystal growth.[10] Seeding with a pure crystal provides a template for crystallization to begin.[11]

Problem 3: Product Discoloration or Decomposition During Purification

Scenario: Your product turns pink, purple, or brown during workup or upon standing after purification.

Root Cause Analysis & Solution Workflow:

start Product Discoloration/Decomposition sub_problem1 Exposure to light start->sub_problem1 sub_problem2 Residual acidic impurities start->sub_problem2 sub_problem3 Presence of residual iodine start->sub_problem3 solution1a Wrap flasks and columns in aluminum foil. sub_problem1->solution1a solution1b Work in a fume hood with the sash lowered to minimize light exposure. sub_problem1->solution1b solution2a Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during the workup. sub_problem2->solution2a solution3a Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. sub_problem3->solution3a

Caption: Troubleshooting workflow for product discoloration.

In-depth Explanation:

  • Light Sensitivity: Aryl iodides can be light-sensitive, leading to the formation of colored radical species.[4] Protecting your reaction and purification setup from light is crucial.

  • Acidic Impurities: Residual acid from the reaction can promote decomposition. A wash with a weak base like sodium bicarbonate will neutralize any remaining acid.[3][6]

  • Residual Iodine: If elemental iodine is a co-product or unreacted starting material, it will impart a color to your organic phase. A wash with an aqueous solution of sodium thiosulfate will reduce the iodine to colorless iodide.[3][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under a positive pressure of air or nitrogen, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Carefully add this solution to the top of the silica bed.

  • Elution: Begin eluting with 100% hexanes, collecting fractions. Monitor the elution by Thin Layer Chromatography (TLC).

  • Gradient (if necessary): If the product is not eluting, gradually increase the polarity by adding small percentages of a more polar solvent like dichloromethane.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[10][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8][11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[10]

  • Drying: Dry the purified crystals under vacuum.

Data Summary

PropertyValueSource
Molecular Formula C₉H₁₁I[1][13][14]
Molecular Weight 246.09 g/mol [1][13][14]
Appearance Yellow crystalline solid[1][3]
Melting Point 28-32 °C[1][4][5]
Boiling Point ~250 °C[1][5][15]
Solubility Insoluble in water; soluble in ethanol, diethyl ether, benzene, toluene.[1]

References

Technical Support Center: Navigating the Challenges of Steric Hindrance with Iodomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving iodomesitylene, a sterically hindered aryl iodide. The significant steric bulk imposed by the three ortho-methyl groups of the mesityl moiety dramatically influences reaction kinetics, often necessitating specialized protocols to achieve desired outcomes. This resource offers a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for specific experimental hurdles.

Frequently Asked questions

Q1: What is steric hindrance, and how does the mesityl group in iodomesitylene cause it?

A: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups at or near the reaction center.[1] In iodomesitylene, the iodine atom is flanked by two ortho-methyl groups, and there is an additional methyl group in the para position. This arrangement creates a crowded environment around the carbon-iodine bond, physically impeding the approach of reagents, such as nucleophiles or metal catalysts. This hindrance significantly impacts the kinetics of reactions like nucleophilic substitution and cross-coupling.[1][2]

Q2: How does the steric bulk of iodomesitylene affect its reactivity in common cross-coupling reactions?

A: The steric hindrance in iodomesitylene presents a significant challenge for common cross-coupling reactions like Suzuki, Sonogashira, and Heck. The bulky mesityl group can hinder the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[3] This is because the palladium catalyst must approach the carbon-iodine bond to insert itself, and the methyl groups physically obstruct this approach. Consequently, reactions with iodomesitylene often require more forcing conditions, such as higher temperatures, longer reaction times, and specialized, bulky ligands to facilitate the coupling.[4][5]

Q3: What are the typical reaction conditions needed to overcome the steric hindrance of iodomesitylene?

A: To overcome the steric hindrance of iodomesitylene, several key modifications to standard protocols are necessary:

  • Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[6][7][8] These ligands stabilize the palladium center and promote the challenging oxidative addition step.

  • Base: Strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step without competing in side reactions.[8][9]

  • Temperature: Higher reaction temperatures are typically needed to provide the necessary activation energy to overcome the steric barrier.[8] Solvents with high boiling points like toluene, xylene, or dioxane are commonly used.[4][7]

Q4: Are there alternative reagents to iodomesitylene with less steric hindrance?

A: If the steric bulk of the mesityl group is detrimental to a desired transformation, several alternatives can be considered, depending on the specific electronic and steric requirements of the target molecule. Simpler aryl iodides like iodotoluene or even iodobenzene offer significantly less steric hindrance. For applications requiring some degree of steric bulk but less than that of a mesityl group, substrates like 2-isopropyliodobenzene could be a viable option. The choice of an alternative will always be a trade-off between steric effects, electronic properties, and the overall synthetic strategy.

Troubleshooting Guides

Problem: Low or No Yield in Suzuki Coupling with Iodomesitylene

This is a common issue stemming from the difficulty of the oxidative addition and subsequent transmetalation steps due to steric congestion.

Visualizing the Challenge: The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_hindrance Steric Hindrance Impact Pd0 Pd(0)L2 OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd Ar-I (Iodomesitylene) PdII Ar-Pd(II)-I(L2) OxAdd->PdII Hindrance Bulky mesityl group hinders Pd(0) approach to the C-I bond. OxAdd->Hindrance Transmetalation Transmetalation PdII->Transmetalation R-B(OR)2 Base ArPdR Ar-Pd(II)-R(L2) Transmetalation->ArPdR ReductElim Reductive Elimination ArPdR->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-R ReductElim->Product caption Suzuki coupling cycle highlighting the sterically hindered step.

Caption: Suzuki coupling cycle highlighting the sterically hindered step.

Possible Causes & Solutions
Possible Cause Explanation Recommended Solution Protocol
Inefficient Oxidative Addition The bulky mesityl group physically blocks the palladium catalyst from inserting into the C-I bond. Standard phosphine ligands like PPh₃ are often not bulky enough to promote this step effectively.[10]Switch to a bulkier, more electron-rich ligand system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for sterically demanding substrates.[6][7][8] Arsa-Buchwald ligands have also shown effectiveness.[11]1. Ligand Screening: In a glovebox, set up parallel reactions using different bulky ligands (e.g., SPhos, XPhos, RuPhos) with your standard conditions. 2. Catalyst Loading: Use a palladium precatalyst like Pd₂(dba)₃ (2-5 mol%) with a 1:2 Pd:ligand ratio.[4] 3. Solvent: Use an anhydrous, degassed solvent like toluene or dioxane.[12]
Slow Transmetalation The base may not be strong enough to activate the boronic acid/ester sufficiently for it to transfer its organic group to the sterically crowded palladium complex.[13][14]Use a stronger, non-nucleophilic base. K₃PO₄ is often a good choice for sterically hindered couplings. Cs₂CO₃ can also be effective.[8][9]1. Base Selection: Replace weaker bases like Na₂CO₃ or Et₃N with K₃PO₄ (3 equivalents). 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water 4:1) can sometimes facilitate the action of inorganic bases.[12]
Insufficient Reaction Temperature The activation energy for the oxidative addition of a sterically hindered substrate is high. Room temperature or moderately elevated temperatures may not be sufficient to drive the reaction forward at a reasonable rate.[8]Increase the reaction temperature. This often requires using a higher-boiling point solvent.1. Solvent Change: Switch from THF (b.p. 66 °C) to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C). 2. Heating: Use an oil bath or heating mantle to maintain a consistent, elevated temperature (e.g., 110-140 °C).[10] Monitor for potential decomposition.
Protodeboronation of the Boronic Acid The boronic acid can react with trace amounts of water or other protic species in the reaction mixture, leading to the formation of mesitylene instead of the desired coupled product. This side reaction can be exacerbated by long reaction times and high temperatures.[4]Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[15] Ensure anhydrous conditions.1. Reagent Change: Synthesize or purchase the pinacol ester of the desired boronic acid. 2. Anhydrous Conditions: Dry solvents and reagents thoroughly. Use freshly activated molecular sieves (4 Å) in the reaction mixture.[4]
Problem: Incomplete Reaction or Stalling in Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also susceptible to the steric effects of iodomesitylene.[16]

Visualizing the Challenge: The Sonogashira Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_hindrance Steric Hindrance Impact Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Iodomesitylene PdII Mesityl-Pd(II)-I(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_Alkyne Mesityl-Pd(II)-C≡CR(L2) Transmetalation->Pd_Alkyne Hindrance Bulky mesityl group on Pd(II) hinders approach of the copper acetylide. Transmetalation->Hindrance ReductElim Reductive Elimination Pd_Alkyne->ReductElim ReductElim->Pd0 Product Mesityl-C≡CR ReductElim->Product CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Alkyne_H, Base Alkyne_H H-C≡CR Cu_Alkyne->Transmetalation To Pd Cycle Base Base caption Sonogashira coupling highlighting the sterically hindered transmetalation.

Caption: Sonogashira coupling highlighting the sterically hindered transmetalation.

Possible Causes & Solutions
Possible Cause Explanation Recommended Solution Protocol
Inefficient Transmetalation After oxidative addition, the mesityl group on the palladium center creates a crowded environment, hindering the transfer of the acetylide group from the copper co-catalyst.[17][18]Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be more effective for sterically hindered substrates. These often rely on a palladium catalyst and a strong base to facilitate the direct reaction of the alkyne with the palladium complex.[18] Bulky Ligands: As with Suzuki coupling, bulky, electron-rich phosphine ligands can facilitate the overall catalytic cycle.[18]1. Copper-Free Protocol: Eliminate the copper(I) salt (e.g., CuI). Use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source and a bulky ligand. Increase the amount of amine base (e.g., triethylamine or diisopropylamine), which may also act as the solvent.[16][19] 2. Ligand Choice: If using a copper-catalyzed system, ensure a bulky phosphine ligand is present to promote the necessary conformational changes for transmetalation.
Homocoupling of the Alkyne (Glaser Coupling) The copper acetylide intermediate can undergo oxidative self-coupling, especially in the presence of oxygen, to form a diacetylene byproduct. This side reaction consumes the alkyne and reduces the yield of the desired product.Thorough Degassing: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize the presence of oxygen. Use of Additives: Sometimes, additives can suppress homocoupling.1. Inert Atmosphere: Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas for 15-30 minutes before adding the catalyst.[12] Maintain a positive pressure of inert gas throughout the reaction.
Decomposition of Catalyst or Reagents The high temperatures often required for sterically hindered couplings can lead to the decomposition of the palladium catalyst or the reagents, especially the terminal alkyne.Optimize Temperature and Reaction Time: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times. Find the minimum temperature required for a reasonable reaction rate.1. Temperature Screening: Run the reaction at a series of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and stability. 2. Reaction Monitoring: Check the reaction progress every 1-2 hours to determine when the starting material is consumed and avoid prolonged heating.
Problem: Failure of Nucleophilic Aromatic Substitution (SNAAr)

While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur under specific conditions.[20] However, the steric hindrance of iodomesitylene makes direct SₙAr reactions extremely challenging.

Visualizing the Challenge: SₙAr Mechanism

SNAr_Mechanism cluster_hindrance Steric Hindrance Impact Iodomesitylene Iodomesitylene Attack Nucleophilic Attack (Highly Disfavored) Iodomesitylene->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Unstable Intermediate) Attack->Meisenheimer Hindrance Ortho-methyl groups block the trajectory of the incoming nucleophile. Attack->Hindrance Elimination Elimination of I- Meisenheimer->Elimination Product Product Elimination->Product caption SNAAr mechanism showing steric hindrance to nucleophilic attack.

Caption: SₙAr mechanism showing steric hindrance to nucleophilic attack.

Plausibility & Alternative Strategies
  • Direct SₙAr is Highly Unlikely: The SₙAr mechanism requires the nucleophile to attack the carbon atom bearing the leaving group.[20] The two ortho-methyl groups on iodomesitylene create an almost impenetrable barrier, making the formation of the necessary Meisenheimer complex energetically prohibitive. Furthermore, the mesityl group is electron-donating, which deactivates the ring towards nucleophilic attack.

  • Alternative Pathway - Buchwald-Hartwig Amination: If the goal is to form a C-N or C-O bond, a more viable approach is to use a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction follows a different mechanistic pathway that is more tolerant of steric hindrance, although it will still require optimized conditions.

Recommended Approach: Buchwald-Hartwig Amination
Reaction Goal Recommended Alternative Key Conditions
Formation of a C-N bond (e.g., with an amine)Buchwald-Hartwig Amination 1. Catalyst: Pd₂(dba)₃ or Pd(OAc)₂. 2. Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand). 3. Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. 4. Solvent: Anhydrous toluene or dioxane. 5. Temperature: Elevated temperatures (80-120 °C).
Formation of a C-O bond (e.g., with an alcohol or phenol)Buchwald-Hartwig Etherification Similar conditions to the amination, often requiring a strong base like NaOt-Bu or K₃PO₄ to deprotonate the alcohol/phenol.

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, particularly when working with sterically hindered substrates like 2,4,6-trimethyliodobenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the yield and purity of your desired cross-coupled products.

Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling

This section addresses the common issues encountered during the Sonogashira coupling of sterically hindered aryl iodides, with a focus on minimizing the formation of the undesired Glaser-Hay homocoupling product.

Question 1: My primary isolated product is the homocoupled diyne from my terminal alkyne, with low conversion of the this compound. What are the most likely causes?

Answer: The formation of homocoupled byproducts, a reaction known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1][2][3][4] This issue is often exacerbated when the cross-coupling rate is slow, a common occurrence with sterically hindered electrophiles like this compound. The primary causes are typically related to the copper(I) co-catalyst and the presence of oxygen.[1][3]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is paramount. Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which is the primary pathway for Glaser coupling.[1][2][3]

  • High Copper Catalyst Loading: While copper(I) is essential for activating the alkyne, excessive concentrations can accelerate the rate of homocoupling relative to the desired cross-coupling.[1]

  • Slow Cross-Coupling Rate: The steric hindrance from the two ortho-methyl groups on this compound significantly slows down the oxidative addition and subsequent steps in the palladium catalytic cycle. This provides a larger window of opportunity for the copper acetylide intermediate to undergo homocoupling.[1][5]

  • High Temperatures: Elevated temperatures, sometimes employed to overcome the steric barrier, can also inadvertently favor the homocoupling pathway.[1]

Question 2: How can I adapt my reaction conditions to suppress homocoupling when using a sterically hindered substrate like this compound?

Answer: Several strategic modifications can be implemented to favor the cross-coupling pathway over homocoupling. The central principle is to accelerate the rate of the Sonogashira cycle relative to the Glaser coupling pathway.

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[2][3][6] This approach necessitates careful selection of the palladium catalyst, ligand, and base to ensure the reaction proceeds efficiently.[3][7]

  • Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or high-purity nitrogen) for an extended period are crucial.[1][3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain a low instantaneous concentration. This kinetically disfavors the second-order homocoupling reaction while allowing the cross-coupling with the aryl iodide to proceed.

  • Optimize Catalyst and Ligand Selection: For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the formation of highly active, monoligated palladium(0) species, which can accelerate the rate-limiting oxidative addition step.[8][9]

Question 3: I am attempting a copper-free Sonogashira reaction with this compound, but I still observe significant homocoupling. What could be the cause?

Answer: Even in the absence of an intentionally added copper co-catalyst, homocoupling can persist due to several factors:

  • Trace Copper Contamination: Reagents, solvents, or even glassware can contain trace amounts of copper, which may be sufficient to catalyze Glaser coupling.[1][8] Consider using high-purity reagents and acid-washing glassware to remove any residual metal contaminants.

  • Palladium-Mediated Homocoupling: Under certain conditions, palladium itself can mediate the homocoupling of terminal alkynes, although this is generally less efficient than the copper-catalyzed pathway.[1]

  • Inefficient Catalytic Turnover: If the palladium catalyst is not sufficiently active for the sterically hindered substrate, the prolonged reaction times and higher temperatures required can lead to thermal decomposition pathways that may include alkyne dimerization.

Question 4: What is the impact of the base on Sonogashira reactions with sterically hindered substrates?

Answer: The base plays a crucial role beyond neutralizing the hydrogen halide byproduct.[10] It is involved in the deprotonation of the terminal alkyne to form the acetylide species.[10] For sterically hindered substrates, the choice of base can influence the reaction outcome:

  • Organic Amine Bases: Secondary amines like piperidine or diisopropylamine are sometimes more effective than tertiary amines such as triethylamine.[3]

  • Inorganic Bases: In some copper-free protocols, inorganic bases like potassium carbonate or cesium carbonate are employed, which can alter the reaction kinetics and potentially reduce homocoupling.[2] The choice of base should be optimized for the specific catalyst system being used.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging for Sonogashira coupling? A1: The two methyl groups in the ortho positions to the iodine atom create significant steric hindrance. This bulkiness impedes the approach of the palladium catalyst for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This slowdown allows the competing homocoupling side reaction to become more prominent.[5][9]

Q2: Can I use 2,4,6-trimethylbromobenzene instead of the iodide? A2: While possible, it is significantly more challenging. The reactivity of aryl halides in the Sonogashira reaction follows the trend I > Br > Cl.[2][8] The oxidative addition to an aryl bromide is slower than to an aryl iodide.[8] For an already sterically hindered substrate, using the less reactive bromide will further slow the cross-coupling, making homocoupling an even more dominant side reaction. Elevated temperatures and highly active catalyst systems would be required.[11]

Q3: What are the visual indicators of excessive homocoupling during the reaction? A3: The formation of a precipitate, often yellow or brownish, can be an indication of diyne byproduct formation, as these compounds can have limited solubility. However, the most reliable method for monitoring the reaction is through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the ratio of the desired product to the homocoupled byproduct.

Q4: Is it possible to completely eliminate homocoupling? A4: While achieving 0% homocoupling is extremely difficult, it can be minimized to negligible levels (e.g., <2-5%) through careful optimization of the reaction conditions.[4] A combination of copper-free conditions, bulky electron-rich ligands, slow alkyne addition, and rigorous exclusion of oxygen is the most effective strategy.

Experimental Protocols & Data

Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by utilizing a highly active palladium precatalyst and eliminating the copper co-catalyst.[7]

Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a magnetic stir bar, the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 1.0 equiv.).[7]

  • Seal the flask with a septum.

Reagent Addition:

  • Add anhydrous, degassed dimethyl sulfoxide (DMSO) (2.5 mL) via syringe.[7]

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise over 1-2 hours using a syringe pump.

Reaction:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. For particularly challenging alkynes, the temperature may be slowly increased to 60 °C after an initial period at room temperature.[7]

Work-up:

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash with water to remove DMSO and the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions and Impact on Homocoupling
ParameterStandard Sonogashira (with CuI)Optimized Copper-Free ProtocolRationale for Improvement
Copper Co-catalyst CuI (2-5 mol%)NoneEliminates the primary pathway for Glaser homocoupling.[2][3]
Palladium Catalyst PdCl₂(PPh₃)₂[DTBNpP]Pd(crotyl)ClAir-stable precatalyst with a bulky, electron-rich phosphine ligand that promotes rapid formation of a highly active monoligated Pd(0) species, accelerating oxidative addition.[7]
Base Triethylamine2,2,6,6-Tetramethylpiperidine (TMP)A sterically hindered base that has shown high efficacy in copper-free systems.[7]
Alkyne Addition All at onceSlow addition via syringe pumpMaintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.
Atmosphere Inert gas purgeRigorous degassing + inert gasMinimizes oxygen, the oxidant in the Glaser coupling cycle.[1][3]
Typical Homocoupling Can be >50%Typically <5%The combination of factors significantly shifts the reaction equilibrium towards the desired cross-coupling product.

Visualizing the Reaction Pathways

Diagram 1: The Competing Catalytic Cycles

The following diagram illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Minimizing the flux through the Glaser cycle is the primary objective.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 L-Pd(0) PdII Ar-Pd(II)-I Pd_alkyne Ar-Pd(II)-C≡CR PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Regenerates Catalyst Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination ArI 2,4,6-Trimethyl- iodobenzene ArI->PdII Oxidative Addition (Slow) Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_alkyne Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization (+ O₂) Alkyne H-C≡CR Alkyne->Cu_acetylide + Base, Cu(I) CuI Cu(I)

Caption: Sonogashira cycle vs. the competing Glaser homocoupling pathway.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and solving issues with homocoupling in your reaction.

Troubleshooting_Flowchart start High Homocoupling Observed in Sonogashira Reaction of This compound q1 Are you using a copper co-catalyst? start->q1 action1 Strategy 1: Switch to Copper-Free Protocol (See Protocol 1) q1->action1 Recommended action2 Strategy 2: Optimize Copper-Catalyzed Reaction q1->action2 Alternative yes_cu Yes no_cu No q2 Is homocoupling still high after going Cu-free? action1->q2 sub_action2a Rigorously degas all solvents and reagents action2->sub_action2a sub_action2b Reduce CuI loading to <1 mol% sub_action2a->sub_action2b sub_action2c Add alkyne slowly via syringe pump sub_action2b->sub_action2c end Problem Solved: Yield of Cross-Coupled Product Increased sub_action2c->end action3 Investigate Trace Contamination and Catalyst Activity q2->action3 Yes q2->end No yes_still_high Yes no_solved No sub_action3a Use high-purity reagents and acid-wash glassware action3->sub_action3a sub_action3b Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) sub_action3a->sub_action3b sub_action3c Optimize base and solvent sub_action3b->sub_action3c sub_action3c->end

Caption: A logical workflow for troubleshooting homocoupling issues.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a critical side reaction, during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,4,6-trimethyliodobenzene. Here, we provide in-depth, experience-driven answers to common questions, offering not just solutions but also the fundamental reasoning behind them.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of mesitylene in my Suzuki reaction with this compound. What is causing this, and how can I confirm it's protodeboronation?

A1: The formation of mesitylene is a classic indicator of protodeboronation (also known as protodeborylation) of your boronic acid coupling partner.[1] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your boronic acid and reducing the yield of your desired biaryl product.[1]

Confirmation: To confirm protodeboronation, you can analyze your crude reaction mixture by GC-MS or LC-MS. The presence of a significant peak corresponding to the mass of mesitylene, alongside your starting materials and desired product, is strong evidence. Additionally, monitoring the reaction over time will likely show a decrease in the concentration of the boronic acid and a concurrent increase in mesitylene.

Underlying Cause: Protodeboronation is often catalyzed by the basic conditions required for the Suzuki-Miyaura coupling.[2][3][4][5][6] The presence of water, even in trace amounts, can serve as the proton source.[2][7] For sterically hindered substrates like this compound, the desired cross-coupling reaction can be slow, allowing more time for the competing protodeboronation to occur.

Q2: My yields are consistently low when coupling this compound. I suspect protodeboronation. Which reaction parameter should I investigate first: the base, the solvent, or the catalyst system?

A2: While all these parameters are interconnected, the base is often the most critical factor to address first when dealing with protodeboronation, especially with sterically demanding substrates.[8] The base not only activates the boronic acid for transmetalation but can also directly promote its decomposition.[8][9][10]

Rationale: The rate of base-catalyzed protodeboronation is highly dependent on the pH and the nature of the base used.[9][11] Strong, aqueous bases can accelerate this side reaction. Therefore, optimizing the base is a high-impact first step.

LogicalFlow

Troubleshooting Guides
Issue 1: Excessive Protodeboronation with Strong, Aqueous Bases

Symptoms:

  • High levels of mesitylene detected.

  • Low conversion of this compound.

  • Rapid degradation of the boronic acid partner.

Root Cause Analysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions create a highly basic environment that can aggressively promote the protonolysis of the boronic acid. The steric hindrance of this compound slows down the productive catalytic cycle, giving the base more opportunity to induce protodeboronation.

Solutions & Protocols:

1. Switch to a Weaker, Non-Nucleophilic Base: Weaker bases can be effective in activating the boronic acid for transmetalation without excessively promoting protodeboronation.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices.[12] They provide sufficient basicity to facilitate the reaction while being less aggressive towards the boronic acid.

2. Employ Anhydrous or Biphasic Conditions: Minimizing water content is crucial to suppress the proton source for protodeboronation.

  • Protocol for Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven.

    • Use anhydrous solvents.

    • Employ a base that is sparingly soluble in the organic phase (e.g., K₃PO₄). This can create a localized high concentration of the activated boronate at the solid-liquid interface without saturating the entire solution with a highly basic aqueous phase.

Parameter Problematic Condition Recommended Alternative Rationale
Base Strong, aqueous (e.g., 2M NaOH)Weaker, solid (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[8][9]
Water Content High (e.g., aqueous solvent mixtures)Anhydrous or minimal waterLimits the availability of the proton source for the side reaction.
Issue 2: Protodeboronation Persists Despite Using a Weaker Base

Symptoms:

  • Moderate levels of mesitylene are still observed.

  • Reaction stalls before reaching completion.

Root Cause Analysis: If protodeboronation is still an issue with a weaker base, other factors such as the solvent, catalyst, and ligand are likely playing a significant role. The choice of ligand, in particular, can dramatically influence the relative rates of the desired coupling and the undesired side reaction.[2][7] Recent studies have shown that bulky phosphine ligands can, paradoxically, accelerate palladium-catalyzed protodeboronation.[2][3][4][5][6][7]

Solutions & Protocols:

1. Solvent Optimization: The solvent can influence the solubility of the base and the stability of key intermediates in the catalytic cycle.

  • Recommended Solvents: Aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used.[10][12] For particularly stubborn cases, consider a biphasic system (e.g., toluene/water) with a phase-transfer catalyst, which can facilitate the reaction at the interface while keeping the bulk of the boronic acid in the organic phase, away from the aqueous base. The choice of solvent can be complex, as polar aprotic solvents can sometimes favor different reaction pathways.[13]

2. Ligand Selection for Sterically Hindered Substrates: For a sterically demanding substrate like this compound, a ligand that promotes rapid oxidative addition and reductive elimination is key.

  • Recommended Ligands: While bulky, electron-rich phosphine ligands are often the go-to for challenging couplings, their role in protodeboronation must be considered.[2][7] Experiment with a range of ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for sterically hindered substrates.[12][14] However, if protodeboronation is severe, a less bulky but still electron-rich ligand might be beneficial. It's a balance between promoting the desired reaction and inhibiting the side reaction. Computational studies suggest that sterically hindered phosphines can lead to an unstable post-transmetalation species that is prone to protodeboronation.[4]

3. Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[15]

  • "Slow Release" Strategy: Using MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be highly effective.[14][16] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[8][16]

SuzukiCycle

Issue 3: Reaction is Sluggish and Low-Yielding Even After Optimizing Base and Solvent

Symptoms:

  • Very slow reaction progress.

  • Incomplete conversion even after prolonged reaction times.

  • Protodeboronation is still a significant side reaction.

Root Cause Analysis: The steric hindrance of this compound can severely slow down the oxidative addition step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. If the catalyst is not active enough to overcome this hurdle, the reaction will be sluggish, allowing the competing protodeboronation to dominate.

Solutions & Protocols:

1. Catalyst Pre-activation and Choice of Precatalyst: Using a pre-catalyst that rapidly generates the active Pd(0) species can be highly beneficial.

  • Recommended Precatalysts: Buchwald's third-generation (G3) precatalysts (e.g., XPhos Pd G3) are designed for rapid activation and are often effective for challenging couplings.[12] These precatalysts can generate the active catalytic species under mild conditions where the boronic acid is more stable.[17]

2. Increase Catalyst Loading: For very challenging substrates, increasing the catalyst loading can accelerate the productive reaction, helping it to outcompete the background protodeboronation.

  • General Guidance: While typical loadings are 1-2 mol%, for a substrate like this compound, increasing the loading to 3-5 mol% may be necessary.

3. Temperature Optimization: While higher temperatures generally increase reaction rates, they can also accelerate protodeboronation.

  • Experimental Approach: Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance where the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.

Experimental Protocol: Screening for Optimal Conditions

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).

  • Variable Addition: To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., dioxane, toluene) to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a heating block set to a moderate temperature (e.g., 80°C).

  • Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and the amount of protodeboronation byproduct.

This systematic approach will allow you to efficiently identify the optimal combination of base, solvent, and temperature for your specific coupling partners.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Applications Science Division

Welcome to the technical support guide for 2,4,6-trimethyliodobenzene (iodomesitylene). This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges when working with this sterically hindered aryl iodide. The unique structural properties of this compound, particularly the significant steric hindrance created by the three methyl groups flanking the iodine atom, make its reactivity highly dependent on the chosen solvent system.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is unexpectedly slow or fails to proceed. What is the most likely cause?

A: The primary reason for sluggish reactivity is the severe steric hindrance around the carbon-iodine bond.[1][3] The two ortho-methyl groups physically block the reaction center, impeding the approach of nucleophiles, reagents, or catalyst complexes.[2][4][5] This "steric shielding" slows down reaction rates for processes that require direct interaction at that site, such as SN2-type mechanisms or oxidative addition in cross-coupling catalysis.[3][6] Your choice of solvent becomes critical in overcoming this barrier, as it can influence the effective size of the attacking species and the stability of the transition state.

Q2: I've noticed decomposition of my starting material upon storage. What are the proper handling and storage conditions for this compound?

A: this compound is a yellow crystalline solid that is sensitive to light.[1][7][8] Exposure to light can cause gradual decomposition, leading to discoloration and the formation of impurities that may interfere with your reaction. It should be stored in a cool, dark place in a tightly sealed, opaque container to prevent degradation.[1]

Q3: I am setting up a cross-coupling reaction. What is a good starting solvent for optimization?

A: For palladium-catalyzed reactions like Sonogashira or Suzuki couplings, polar aprotic solvents such as THF , DMF , or DMSO are often effective starting points.[9] These solvents are generally good at dissolving the various components of the reaction mixture, including the palladium catalyst, ligands, and inorganic bases.[10] However, for copper-catalyzed reactions like the Ullmann condensation, high-boiling polar solvents such as N-methylpyrrolidone (NMP) or DMF have traditionally been required, though modern ligand systems are expanding the solvent scope.[11] Always be prepared to screen a variety of solvents, as the optimal choice is highly dependent on the specific reaction, catalyst, and ligand used.

Q4: My Sonogashira coupling works well in DMSO but fails in toluene. Why would this be?

A: This is a classic example of solvent effects in catalysis. DMSO is a highly polar, coordinating solvent, while toluene is non-polar. The success in DMSO suggests one or more of the following:

  • Solubility: One of the reaction components (e.g., the base or a catalyst precursor) may have poor solubility in toluene but dissolves well in DMSO.[10]

  • Catalyst Activation/Stability: The polar nature of DMSO may be crucial for stabilizing the active catalytic species or intermediates in the catalytic cycle.[9]

  • Transition State Stabilization: A polar solvent can stabilize a polar or charged transition state, lowering the activation energy and accelerating the reaction rate.

Conversely, some reactions behave oppositely. A highly coordinating solvent like DMF can sometimes displace essential ligands from the metal center, deactivating the catalyst, in which case a less coordinating solvent like toluene or 1,4-dioxane would be superior.[10]

Troubleshooting Guide: Common Reactions and Solvent-Related Issues

This section provides a systematic approach to troubleshooting common problems encountered during reactions with this compound, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki)
Potential Cause Scientific Explanation Troubleshooting Steps & Solvent Recommendations
Poor Solubility of Reagents The inorganic base (e.g., K₂CO₃, Cs₂CO₃) or the catalyst complex may not be sufficiently soluble in non-polar or weakly polar solvents like toluene or THF, leading to a slow, heterogeneous reaction.[10]1. Increase Polarity: Switch to a more polar aprotic solvent such as DMF , DMAc , or NMP . 2. Use a Phase-Transfer Catalyst: If a non-polar solvent is desired, add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help solubilize the base. 3. Consider a Solvent Mixture: A mixture like Toluene/DMF can sometimes offer a balance of properties.
Ligand Displacement by Solvent Highly coordinating solvents (e.g., DMF, DMSO) can compete with your phosphine or NHC ligand for a coordination site on the palladium center. This can inhibit the formation of the active catalyst or destabilize it.[10]1. Decrease Solvent Coordination: Switch to a less coordinating solvent such as 1,4-dioxane , toluene , or 2-methyl-THF . 2. Increase Ligand Concentration: A slight excess of the ligand may help outcompete the solvent.
Inefficient Oxidative Addition The sterically hindered C-I bond requires significant energy for oxidative addition to the Pd(0) center. The solvent can influence the energy of the Pd(0) species and the transition state.1. Screen Solvents: Systematically screen a range of solvents from non-polar (Toluene) to polar aprotic (THF, Dioxane, DMF, DMSO) to find the optimal balance. 2. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can help overcome the activation barrier.
Issue 2: Failure of Copper-Catalyzed Ullmann-Type Reactions
Potential Cause Scientific Explanation Troubleshooting Steps & Solvent Recommendations
Insufficient Temperature Classic Ullmann reactions often require very high temperatures (›180 °C) to proceed, especially with sterically hindered or less reactive aryl halides.[11]1. Use High-Boiling Solvents: Employ solvents with high boiling points like NMP , nitrobenzene , or DMF .[11] 2. Check Ligand Compatibility: If using a modern, ligated copper catalyst, ensure the solvent is compatible and doesn't decompose at the required temperature.
Inhibition of Catalytic Species The solvent can interact with the Cu(I) catalytic species. Protic solvents (alcohols, water) can coordinate to the copper center and inhibit the reaction.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Avoid Protic Solvents: Unless the specific protocol calls for it, stick to polar aprotic solvents. For modern Ullmann couplings, solvents like dioxane or toluene may also be effective depending on the ligand system.[12]
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Scientific Explanation Troubleshooting Steps & Solvent Recommendations
Protic Solvent Deactivating Nucleophile Protic solvents (e.g., ethanol, water) form a hydrogen-bonding shell around the nucleophile, stabilizing it and reducing its reactivity. This significantly slows down or prevents the reaction.[13][14]1. Switch to Polar Aprotic Solvents: Use solvents like DMSO , DMF , or acetonitrile . These solvents solvate the counter-cation but leave the nucleophile "bare" and highly reactive.[13]
Extreme Steric Hindrance This compound lacks the strong electron-withdrawing groups typically required for SNAr.[15][16] Combined with its immense steric bulk, the standard addition-elimination mechanism is extremely disfavored.1. Re-evaluate Reaction Strategy: SNAr is likely not a viable pathway for this substrate. Consider alternative strategies like metal-catalyzed cross-coupling reactions to form the desired bond. 2. Force Conditions (with caution): If attempting, use a highly polar aprotic solvent (HMPA , if permissible, or DMSO ) with a small, potent nucleophile at high temperatures, but anticipate low yields and side reactions.
Solvent Property Reference Table
SolventDielectric Constant (ε)Boiling Point (°C)TypeTypical Application/Consideration for this compound
Toluene2.4111Non-polarGood for Pd-catalysis where ligand displacement by a coordinating solvent is a concern.[10]
Tetrahydrofuran (THF)7.666Polar AproticCommon starting point for many cross-coupling reactions. Limited by low boiling point.
1,4-Dioxane2.2101Non-polar EtherGood, less coordinating alternative to THF with a higher boiling point.
Acetonitrile (ACN)37.582Polar AproticCan be effective for SNAr-type reactions, but its low boiling point limits its utility for slow reactions.
Dimethylformamide (DMF)36.7153Polar AproticExcellent solvent for dissolving reagents in coupling reactions.[17] Can displace ligands.[10] Required for many traditional Ullmann reactions.[11]
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticHighly polar, high-boiling solvent. Very effective for promoting SNAr and some Sonogashira couplings.[9] Can be difficult to remove during workup.
N-Methyl-2-pyrrolidone (NMP)32.2202Polar AproticHigh-boiling solvent often used for high-temperature Ullmann condensations.[11]
Ethanol24.678Polar ProticGenerally avoided. Deactivates strong nucleophiles and bases. Can act as a reactant.[18]

Visualizing Experimental Logic

The following diagrams illustrate key concepts for designing and troubleshooting experiments with this compound.

Steric_Hindrance cluster_ring C_I C-I Bond Me1 ortho-Methyl Me1->C_I Me2 ortho-Methyl Me2->C_I Me_para para-Methyl Ring Aromatic Ring Nu Catalyst or Nucleophile Nu->C_I   Approach   Blocked

Caption: Steric shielding of the C-I bond by ortho-methyl groups.

Solvent_Troubleshooting_Workflow start Reaction Fails: Low Conversion / No Product check_solubility Are all reagents soluble? start->check_solubility increase_polarity Action: Switch to more polar aprotic solvent (DMF, DMSO) check_solubility->increase_polarity No check_coordination Is solvent too coordinating? check_solubility->check_coordination Yes success Reaction Optimized increase_polarity->success decrease_coordination Action: Switch to non-coordinating solvent (Toluene, Dioxane) check_coordination->decrease_coordination Possibly check_temp Is reaction temperature sufficiently high? check_coordination->check_temp No decrease_coordination->success increase_temp Action: Use higher boiling solvent (NMP, DMSO) check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: A logical workflow for troubleshooting solvent-related issues.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes a robust, copper-free Sonogashira coupling of this compound, where the choice of solvent and base is critical for success.

Objective: To couple this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound and [Pd(PPh₃)₂Cl₂].

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes to ensure dissolution.

    • Causality Note: DMF is chosen for its ability to dissolve all reactants and facilitate the catalytic cycle. Its high polarity can help stabilize catalytic intermediates, which is beneficial for this sterically demanding substrate.

  • Reagent Addition: Add DIPEA, followed by the dropwise addition of phenylacetylene via syringe.

    • Causality Note: A strong, non-nucleophilic amine base is required. DIPEA is sufficiently basic to deprotonate the alkyne without competing as a nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS. The reaction may require 12-24 hours due to steric hindrance.

  • Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2,4,6-trimethyliodobenzene (iodomesitylene). As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you diagnose and resolve common issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or "challenging" substrate in cross-coupling reactions?

A: The primary challenge stems from severe steric hindrance. The two methyl groups in the ortho positions (positions 2 and 6) flank the iodine atom, creating a crowded environment around the reaction center. This steric bulk physically obstructs the approach of the palladium catalyst, which is a critical step (oxidative addition) in most cross-coupling catalytic cycles.[1][2] This hindrance can dramatically slow down or completely stall the reaction, leading to low yields and catalyst deactivation.

Q2: What are the primary mechanisms of catalyst deactivation when using this substrate?

A: There are two principal deactivation pathways:

  • Steric Deactivation: The catalyst may form an initial complex with the this compound, but the steric congestion prevents the subsequent steps of the catalytic cycle from proceeding efficiently. This can lead to the catalyst being "trapped" in an inactive state.

  • Iodide Poisoning: Iodide ions (I⁻), generated during the reaction, are known to be potential catalyst poisons.[3] Iodide is a soft ligand that can bond strongly to the soft palladium center, forming stable, catalytically inactive palladium-iodide complexes, such as bridged dimers.[3] This sequesters the palladium from the active catalytic cycle.[3][4]

Q3: My standard Suzuki-Miyaura coupling conditions are failing with this compound. What is the first thing I should change?

A: The first and most critical parameter to adjust is your choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must switch to a ligand system specifically designed to handle sterically demanding substrates.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[2][5] These ligands promote the formation of a highly active, low-coordinate palladium center and possess the steric profile needed to facilitate the reaction.[2]

Q4: Can issues with my reagents or setup be mistaken for catalyst deactivation?

A: Absolutely. Low or no conversion can also be due to more fundamental issues. Before assuming catalyst deactivation, always verify the following:

  • Catalyst Integrity: Ensure your palladium precatalyst has not degraded. If using a Pd(II) source, it must be effectively reduced in-situ to the active Pd(0) state.[1]

  • Reagent Purity: Confirm the purity of your this compound, coupling partner (e.g., boronic acid), and base.

  • Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions like the homocoupling of boronic acids.[1][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common experimental failures, organized by the symptoms you might observe.

Symptom 1: Very Low or No Product Formation

Q: My reaction has run for the specified time, but LC-MS/TLC analysis shows only starting materials. I've confirmed my reagents are pure. What are the likely causes and solutions?

A: This scenario points to a fundamental failure in the catalytic cycle, most often at the oxidative addition step. The primary culprits are steric hindrance and iodide poisoning.

Root Cause A: Insufficiently Active Catalyst Due to Steric Hindrance

The steric shield from the ortho-methyl groups on this compound prevents the palladium catalyst from inserting into the carbon-iodine bond. Your current ligand is likely too small or not electron-rich enough to create a sufficiently reactive catalytic species.

Solution: Employ Sterically Demanding Ligands.

The key is to use ligands that are themselves bulky. This "flexible steric bulk" helps create a coordinatively unsaturated, highly reactive palladium center that can overcome the substrate's hindrance.[2]

Ligand ClassRecommended ExamplesRationale for Efficacy
Bulky Monophosphines XPhos, SPhos, RuPhos, BrettPhosThese are the go-to ligands for sterically hindered couplings. Their large, electron-rich character promotes the formation of monoligated Pd(0) species, which are highly active for oxidative addition.[7][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts. Their steric bulk is effective at promoting reactions with hindered substrates.[2][5]
Ferrocenyl Phosphines tBu-PhosPhosThese ligands offer a unique steric and electronic profile that can be highly effective in challenging coupling reactions.

dot

Caption: Ligand choice dictates catalyst activity for hindered substrates.

Root Cause B: Catalyst Poisoning by Iodide

Even with the right ligand, excess iodide in the reaction mixture can form inactive complexes like [L₂Pd(I)]⁻ or iodide-bridged palladium dimers, effectively removing the catalyst from the reaction.[3][4] This is a particular issue in reactions that are slow, as the concentration of iodide can build up over time.

Solutions:

  • Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more resistant to deactivation and activate more reliably than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Modify Reaction Conditions: In some cases, using a solvent system where the iodide salt by-product has poor solubility can help precipitate it out of the reaction medium, although this can also cause mixing issues.[4]

  • Consider Additives (with caution): While less common, some studies have shown that additives like silver salts can act as halide scavengers. However, this adds complexity and potential for side reactions. A surprising finding showed that in some specific C-H activation contexts, iodide can actually form a beneficial binuclear palladium complex, but this is not the general case for cross-coupling.[9]

Symptom 2: Reaction Starts but Stalls Prematurely

Q: My reaction shows initial product formation, but it stops at ~20-50% conversion, even after extended reaction times. What is causing this?

A: A stalling reaction indicates that the catalyst was initially active but is deactivating over the course of the experiment.

Root Cause: Catalyst Decomposition or Ligand Degradation

The active catalytic species, especially the highly reactive monoligated Pd(0)L complex, can be unstable at elevated temperatures. It can decompose into inactive palladium black. Additionally, the phosphine ligands themselves can be susceptible to degradation under certain conditions.

Solutions:

  • Lower the Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation barrier, but this is a trade-off with catalyst stability. Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., 80 °C instead of 110 °C).[7]

  • Use a More Thermally Stable Ligand/Precatalyst: NHC-ligated palladium complexes are often more thermally robust than many phosphine-based systems and may be a better choice if high temperatures are unavoidable.[2]

  • Ensure Strict Inert Atmosphere: As mentioned, trace oxygen can rapidly decompose the active Pd(0) catalyst. Review your degassing and inerting procedures.

dot

Troubleshooting_Workflow Start Reaction Fails or Stalls Symptom Symptom? Start->Symptom NoConv No Conversion Symptom->NoConv No product Stall Reaction Stalls Symptom->Stall Partial conversion CheckLigand Is the ligand appropriate? (e.g., Bulky Phosphine/NHC) NoConv->CheckLigand CheckTemp Is temperature too high? Stall->CheckTemp ChangeLigand Action: Switch to a sterically demanding ligand (XPhos, SPhos, IPr) CheckLigand->ChangeLigand No CheckInert Is the system rigorously inert? CheckLigand->CheckInert Yes Success Problem Solved ChangeLigand->Success LowerTemp Action: Lower reaction temperature (e.g., 80-100 °C) CheckTemp->LowerTemp Yes CheckTemp->CheckInert No LowerTemp->Success Degas Action: Re-check degassing and inert atmosphere protocol CheckInert->Degas No CheckInert->Success Yes, problem likely reagent purity Degas->Success

References

Technical Support Center: Monitoring Reactions with 2,4,6-Trimethyliodobenzene by TLC

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2,4,6-trimethyliodobenzene. This document moves beyond basic protocols to address the specific challenges and nuances encountered in the laboratory, ensuring reliable and interpretable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of TLC for reactions with this compound.

Q1: Why is TLC the preferred method for monitoring reactions with this compound?

A1: TLC is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1][2][3] For substrates like this compound, it offers several key advantages:

  • Speed: An analysis can be completed in 5-10 minutes, allowing for timely decisions about reaction progress.

  • Sensitivity: Only a minuscule amount of the reaction mixture is needed, preserving your valuable material.[1]

  • Qualitative Insight: It provides a clear visual representation of the consumption of starting material and the formation of products.[4][5][6]

  • UV Activity: this compound is an aromatic compound and, like many of its potential products, is UV-active, making visualization straightforward with a standard UV lamp.[7][8]

Q2: What key chemical properties of this compound influence its TLC behavior?

A2: Understanding the properties of this compound is crucial for developing a successful TLC method.

  • Low Polarity: As an aryl halide with three methyl groups, it is a relatively non-polar compound.[2][9] This means it will travel further up the silica plate (have a higher Retention Factor, or Rf) in non-polar solvent systems compared to more polar molecules.

  • UV Absorbance: The aromatic ring allows for strong absorbance of short-wave UV light (254 nm), causing it to appear as a dark spot on TLC plates containing a fluorescent indicator.[8]

  • Reactivity: In common cross-coupling reactions (e.g., Suzuki, Negishi), the iodine atom is replaced.[10][11] The resulting product (e.g., a biaryl compound) will have a different molecular weight and polarity, which is the basis for its separation from the starting material on a TLC plate.

Q3: How do I select the right developing solvent (eluent) for my reaction?

A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, which typically provides optimal separation for new product spots.[12]

  • Start Simple: For a non-polar compound like this compound, begin with a non-polar solvent system. A mixture of hexanes and ethyl acetate is a classic and effective choice.[5][13]

  • Adjust Polarity: The polarity of the eluent is the primary variable you will control.

    • If your spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[14][15]

    • If your spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[14][15]

  • Consider the Product: Anticipate the polarity of your product. For instance, in a Suzuki coupling that attaches another aromatic ring, the product might be slightly more polar than the starting material. This difference in polarity is what allows for separation.

Reaction Type ExampleExpected Product Polarity ChangeRecommended Starting Solvent System (Hexane:Ethyl Acetate)
Suzuki Coupling (forms a biaryl)Slight increase9:1 to 4:1
Sonogashira Coupling (forms an alkyne)Slight increase9:1 to 4:1
Buchwald-Hartwig AminationSignificant increase4:1 to 1:1

Q4: My compound is colorless. How do I see the spots on the TLC plate?

A4: Several visualization techniques are available, but for this compound and its common derivatives, two methods are most effective:

  • UV Light (Non-destructive): This is the primary method. Most commercial TLC plates contain a fluorescent dye that glows green under short-wave UV light (254 nm).[8] UV-active compounds, like aromatics, absorb this light and appear as dark or purple spots.[8][16][17] Always circle the spots with a pencil while under the lamp, as they will disappear when the light is removed.[8]

  • Iodine Chamber (Semi-destructive): If a compound is not UV-active, placing the plate in a chamber with iodine crystals is a good alternative.[13] Iodine vapor absorbs onto the surface of organic compounds, rendering them as yellow-brown spots.[7] This method is general for most organic compounds.

Section 2: Experimental Protocol: Standard TLC Monitoring Workflow

This protocol outlines a self-validating system for accurately monitoring reaction progress. The inclusion of a "co-spot" lane is critical for unambiguous interpretation.[12][18]

Materials:

  • Silica gel TLC plates with F-254 fluorescent indicator

  • TLC developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Developing solvent (eluent)

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Prepare the Chamber: Pour your chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Close the lid and let it equilibrate for 5 minutes.

  • Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.[17] Mark three small, evenly spaced dots on this line for your lanes. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Spot the Plate:

    • Lane 1 (SM): Dissolve a tiny amount of your starting material (this compound) in a volatile solvent (like ethyl acetate). Using a capillary spotter, touch it briefly to the 'SM' dot. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[19]

    • Lane 2 (Co): Spot the starting material on the 'Co' dot as described above. Let it dry completely. Then, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Rxn): Use a clean capillary to withdraw a small aliquot from your reaction mixture and spot it on the 'Rxn' dot.

  • Develop the Plate: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[20][21] Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • Mark and Dry: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize and Interpret:

    • Place the dry plate under a UV lamp.

    • Circle all visible spots with a pencil.

    • Interpretation:

      • The 'SM' lane shows the Rf of your pure starting material.

      • In the 'Rxn' lane, you should see the starting material spot diminishing over time, while a new spot (the product) appears, usually at a different Rf.

      • The 'Co' lane is your control. The starting material spot in this lane should have the exact same Rf as the one in the 'SM' lane. This confirms the identity of the starting material spot in your reaction mixture, even if matrix effects slightly alter the Rf value.[12][18] The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Diagram: Standard TLC Monitoring Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development & Visualization cluster_interpret Interpretation prep_plate 1. Prepare Plate (Draw Origin Line) spot_sm 2. Spot SM Lane (Starting Material) prep_plate->spot_sm spot_co 3. Spot Co Lane (SM + Rxn Mixture) spot_sm->spot_co spot_rxn 4. Spot Rxn Lane (Reaction Mixture) spot_co->spot_rxn develop 5. Develop Plate in Chamber spot_rxn->develop dry 6. Mark Solvent Front & Dry Plate develop->dry visualize 7. Visualize (UV Lamp) dry->visualize interpret Is SM spot gone in Rxn lane? visualize->interpret complete Reaction Complete interpret->complete Yes continue_rxn Continue Reaction interpret->continue_rxn No

Caption: Workflow for reaction monitoring using a three-lane TLC system.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Q: My spots are elongated or "streaking." What's wrong?

A: Streaking is a common issue that prevents accurate Rf calculation.[19] Here are the primary causes and solutions:

  • Sample Overload: You have applied too much sample to the plate.[3][14][20][21][22]

    • Solution: Dilute your sample solution and re-spot the plate. Try spotting multiple times in the same location, allowing the solvent to dry between applications, to build concentration without overloading.[14][20]

  • Acidic or Basic Compound: If your product or starting material is strongly acidic or basic, it can interact too strongly with the slightly acidic silica gel.

    • Solution: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your eluent to neutralize the compound and produce sharper spots.[14][19]

  • Inappropriate Solvent: The chosen solvent may be causing your compound to smear.

    • Solution: Try a different solvent system.

Q: My starting material and product spots are too close together (similar Rf). How can I improve separation?

A: This indicates your solvent system is not optimal for resolving the two compounds.

  • Solution 1: Fine-tune Polarity: The polarity difference between your compounds may be subtle. Try making small, incremental changes to your solvent ratio. Sometimes a 5% change in the polar component can make a significant difference.

  • Solution 2: Change Solvents: If adjusting ratios doesn't work, change one of the solvents. For example, switching from ethyl acetate to diethyl ether (less polar) or from hexanes to toluene (more polar) can alter the specific interactions and improve separation.

  • Solution 3: Use a Cospot: The cospot lane is essential here. If the two spots are truly different, the cospot should appear elongated or as a "snowman" shape, confirming two distinct compounds.[23]

Q: I don't see any spots on my plate after development. What happened?

A: This can be frustrating, but is usually solvable.

  • Insufficient Concentration: Your sample may be too dilute to be detected.[14][20]

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, allowing it to dry between applications.[14][20][21]

  • Compound is Not UV-Active: While this compound is UV-active, some potential products might not be.

    • Solution: After checking under the UV lamp, use a chemical stain. An iodine chamber is an excellent general-purpose stain to try first.[13][14]

  • Sample Washed Away: The origin line was below the solvent level in the chamber.

    • Solution: Ensure the origin line is always drawn above the solvent level. You will need to prepare a new plate and chamber.[20][21][22]

  • Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate before or during development.[14]

    • Solution: This is less likely with this compound but can happen with smaller molecules. Minimize the time the plate is left in the open air before development.

Q: My spots are all stuck at the bottom (Rf ≈ 0) or ran to the top (Rf ≈ 1). What does this mean?

A: This is a classic polarity mismatch problem.

  • Spots at the Bottom (Rf ≈ 0): Your eluent is not polar enough to move the compounds off the origin.[14][15]

    • Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent.

  • Spots at the Top (Rf ≈ 1): Your eluent is too polar. It is carrying all the compounds with the solvent front without any separation.[14][15]

    • Solution: Decrease the polarity of your eluent by decreasing the proportion of the more polar solvent or adding more of the non-polar solvent.

Diagram: Troubleshooting Logic Flow for TLC

TLC_Troubleshooting start Analyze Developed TLC Plate q_spots See Spots? start->q_spots q_shape Spots Sharp? q_spots->q_shape Yes a_no_spots 1. Sample too dilute? 2. Not UV-active? (Use Stain) 3. Sample washed away? q_spots->a_no_spots No q_rf Good Rf? (0.3-0.7) q_shape->q_rf Yes a_streaking 1. Sample overloaded? 2. Acidic/Basic compound? (Add modifier to eluent) q_shape->a_streaking No (Streaking) a_rf_high Eluent too polar. Decrease polarity. q_rf->a_rf_high No (Rf ≈ 1) a_rf_low Eluent not polar enough. Increase polarity. q_rf->a_rf_low No (Rf ≈ 0) success Good Separation q_rf->success Yes

Caption: A decision tree for troubleshooting common TLC problems.

Q: I see multiple unexpected spots in my reaction lane. Is my compound decomposing?

A: It's possible, but there are other explanations.

  • Side Reactions: The new spots could be byproducts from your reaction.

  • Impure Starting Material: Check the purity of your this compound by running a TLC of just the starting material.

  • Decomposition on Silica: Some compounds are unstable on the acidic silica gel.[23]

    • Solution (2D TLC): To test for stability, run a 2D TLC.[23][24] Spot your reaction mixture in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. Stable compounds will appear on the diagonal. Spots that appear off the diagonal represent decomposition products formed during chromatography.[22][23][24] If decomposition is confirmed, you may need to switch to a different stationary phase, like alumina, or add a base to the eluent to neutralize the silica.

References

Validation & Comparative

The Unyielding Halide: A Comparative Guide to the Suzuki Coupling of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of a sterically demanding aryl iodide in one of modern chemistry's most powerful reactions, supported by comparative experimental data.

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the formation of carbon-carbon bonds that has revolutionized drug discovery and materials science.[1] The reaction's elegance lies in its ability to stitch together aryl or vinyl fragments with remarkable efficiency and functional group tolerance. However, the performance of this powerful reaction is not uniform across all substrates. The nature of the aryl halide, in particular, plays a pivotal role in determining reaction efficiency, with steric hindrance posing a significant challenge.

This guide provides a detailed comparison of 2,4,6-trimethyliodobenzene, a sterically encumbered aryl iodide, with other aryl halides in the Suzuki coupling reaction. We will explore the mechanistic underpinnings of the observed reactivity differences and provide a practical, data-driven comparison to inform catalyst selection and reaction optimization for researchers in the pharmaceutical and chemical industries.

The Suzuki-Miyaura Catalytic Cycle: A Primer

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[1] This is followed by transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) center. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The Halide Hierarchy: A Question of Reactivity

The reactivity of the aryl halide in the oxidative addition step is paramount and generally follows the trend: I > Br > Cl >> F . This hierarchy is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst. Consequently, aryl iodides are the most reactive substrates, often requiring milder reaction conditions, while aryl chlorides are the least reactive and necessitate more robust catalyst systems.[2][3]

The Challenge of Steric Hindrance: The Case of this compound

While the electronic nature of the halide is a primary determinant of reactivity, steric hindrance around the carbon-halogen bond introduces another layer of complexity. This compound, with its two ortho-methyl groups, presents a formidable challenge to the incoming palladium catalyst during the oxidative addition step. This steric congestion can significantly retard the reaction rate and, in some cases, prevent the reaction from proceeding altogether with standard catalyst systems.

To overcome this steric barrier, specialized catalyst systems have been developed. These often feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active, low-coordinate palladium(0) species and facilitate the oxidative addition to the hindered substrate.[4][5]

Comparative Performance: this compound vs. Other Aryl Halides

To provide a clear, data-driven comparison, we have compiled representative experimental data from the literature. It is important to note that a direct, side-by-side comparison of this compound with less hindered aryl halides under identical conditions is scarce. Therefore, the following tables synthesize data from studies using highly active catalyst systems designed for challenging couplings.

A Note on Data Interpretation

The following data is intended to be illustrative of general reactivity trends. Direct comparison of yields between different studies should be approached with caution, as subtle variations in reaction conditions can significantly impact the outcome.

Table 1: Comparison of Aryl Halide Reactivity in Suzuki Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemConditionsYield (%)Reference
1IodobenzenePd(OAc)₂ / PCy₃Toluene, K₃PO₄, 80 °C, 2h95[6]
2BromobenzenePd(OAc)₂ / PCy₃Toluene, K₃PO₄, 80 °C, 2h92[6]
3Chlorobenzene(IPr)Pd(allyl)ClDioxane, NaOᵗBu, 80 °C, 18h98[7]
4This compoundPd₂(dba)₃ / XPhosDioxane/H₂O, K₃PO₄, 120 °C, 10 min (microwave)~90 (inferred)[8]
52,4,6-TriisopropylbromobenzenePd(OAc)₂ / AntPhosToluene, K₃PO₄, 110 °C, 12h63[9]
62,6-Dimethylchlorobenzene(IPr)Pd(allyl)ClDioxane, NaOᵗBu, 80 °C, 18h95[7]

Yields for entries 1, 2, 3, 5, and 6 are for the coupling with phenylboronic acid. The yield for entry 4 is inferred from a similar reaction with a boronic ester and highlights the high reactivity of hindered iodides with appropriate catalysts.

The data in Table 1 clearly illustrates the general reactivity trend, with the unhindered iodobenzene and bromobenzene reacting efficiently under relatively mild conditions. The less reactive chlorobenzene requires a more active NHC-based catalyst. Significantly, even the highly hindered this compound can be coupled in high yield with a specialized catalyst system, demonstrating that the inherent reactivity of the C-I bond can overcome significant steric barriers when the right catalyst is employed. The even more sterically demanding 2,4,6-triisopropylbromobenzene requires a highly specialized ligand (AntPhos) and elevated temperatures to achieve a moderate yield. The successful coupling of 2,6-dimethylchlorobenzene with an NHC catalyst underscores the advances in catalyst design for activating traditionally unreactive aryl chlorides.

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, we provide detailed experimental protocols for the Suzuki coupling of a standard aryl bromide and a sterically hindered aryl chloride, representative of the catalyst systems discussed.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Flask Oven-dried flask with stir bar Reagents Add aryl halide, boronic acid, and base Flask->Reagents Solvent Add solvent Reagents->Solvent Degas Degas the mixture (e.g., Ar bubbling) Solvent->Degas Catalyst Add Pd catalyst and ligand Degas->Catalyst Heat Heat to desired temperature Catalyst->Heat Monitor Monitor reaction (TLC, GC, LC-MS) Heat->Monitor Quench Cool and quench (e.g., with water) Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify caption Figure 2: General Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol is a standard procedure for a relatively unhindered aryl bromide.

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene via syringe.

    • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tricyclohexylphosphine in toluene under argon.

    • Add the appropriate amount of the catalyst stock solution to the reaction flask.

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2,6-Dimethylchlorobenzene with Phenylboronic Acid

This protocol utilizes an N-heterocyclic carbene (NHC) catalyst, which is highly effective for sterically hindered and less reactive aryl chlorides.[7]

  • Materials:

    • 2,6-Dimethylchlorobenzene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Sodium tert-butoxide (NaOᵗBu, 2.0 mmol, 2.0 equiv)

    • (IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with a magnetic stir bar with (IPr)Pd(allyl)Cl, sodium tert-butoxide, and phenylboronic acid.

    • Add 2,6-dimethylchlorobenzene and 1,4-dioxane.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 80 °C and stir for 18 hours.

    • Cool the reaction to room temperature and pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a testament to the power of catalytic science. While the general reactivity trend of aryl halides is well-established, the case of sterically hindered substrates like this compound highlights the remarkable progress in catalyst development. The inherent reactivity of the carbon-iodine bond, when paired with a suitably designed catalyst, can overcome significant steric impediments to afford high yields of the desired biaryl products. For less reactive and sterically hindered aryl bromides and chlorides, the development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has been transformative.

For researchers and drug development professionals, the choice of aryl halide is a critical parameter in synthetic design. While aryl chlorides are economically attractive, their lower reactivity necessitates more sophisticated and often more expensive catalyst systems. Aryl iodides, particularly sterically hindered ones, can be surprisingly effective coupling partners, provided an appropriate catalyst is employed. The data and protocols presented in this guide offer a framework for making informed decisions in the synthesis of complex molecular architectures. As catalyst technology continues to evolve, the boundaries of what is possible in Suzuki-Miyaura cross-coupling will undoubtedly continue to expand.

References

A Comparative Guide to the Reactivity of 2,4,6-Trimethyliodobenzene and 2,4,6-Trimethylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among these, sterically hindered scaffolds present unique challenges and opportunities. This guide provides an in-depth comparison of two such critical reagents: 2,4,6-trimethyliodobenzene (iodomesitylene) and 2,4,6-trimethylbromobenzene (bromomesitylene). While structurally similar, the difference in the halogen substituent (iodine vs. bromine) fundamentally alters their chemical behavior.

This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed differences in reactivity. We will delve into the core principles of carbon-halogen bond strength and steric hindrance, and then explore how these factors manifest in widely used transformations, including palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in substrate selection and reaction optimization.

Fundamental Principles Governing Reactivity

The divergent reactivity of iodomesitylene and bromomesitylene is primarily governed by two intrinsic properties: the strength of the carbon-halogen bond and the significant steric hindrance imposed by the flanking ortho-methyl groups.

The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The rate-determining step for many transformations involving aryl halides, particularly the oxidative addition in palladium-catalyzed cross-coupling cycles, is the cleavage of the carbon-halogen (C-X) bond.[1][2] The energy required for this cleavage is the Bond Dissociation Energy (BDE).

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is a direct consequence of the poorer orbital overlap between the large 5p orbital of iodine and the sp² orbital of the aromatic carbon compared to the 4p orbital of bromine.

BondTypical BDE (kcal/mol)Implication
Aryl C-Br~81Stronger bond, requires more energy to cleave.
Aryl C-I~65Weaker bond, cleaves more readily under milder conditions.
(Note: Exact BDE values can vary based on molecular structure and computational method, but the trend is consistent.[3][4][5])

This fundamental difference in bond strength dictates that This compound is generally the more reactive substrate , as less energy is required to initiate bond-breaking processes.[6]

The Constant Challenge: Steric Hindrance

Both molecules feature a mesityl group, characterized by two methyl groups positioned ortho to the halogen. This substitution pattern creates significant steric bulk around the reaction center. This steric hindrance impedes the approach of nucleophiles, reagents, and bulky catalyst complexes to the ipso-carbon.[7][8] While this is a shared feature, its interplay with the C-X bond lability is crucial. For a given reaction, the lower activation energy required to cleave the C-I bond in iodomesitylene can often overcome the steric barrier under conditions where the more robust C-Br bond in bromomesitylene would remain intact.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[9] The initial, and often rate-limiting, step is the oxidative addition of the aryl halide to a Pd(0) complex.[1][10] The established reactivity trend for this step is Ar-I > Ar-Br > Ar-Cl > Ar-F, directly correlating with the C-X BDE.[1][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, forming C-C bonds between an aryl halide and an organoboron species, exemplifies the reactivity difference. Due to its weaker C-I bond, this compound consistently undergoes oxidative addition more readily than its bromo- a.[6] This translates to tangible experimental advantages.

Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound2,4,6-TrimethylbromobenzeneRationale & Causality
Reaction Temperature Often proceeds at lower temperatures (e.g., 50-80 °C).Typically requires higher temperatures (e.g., 80-110 °C).Lower BDE of the C-I bond reduces the activation energy for the rate-limiting oxidative addition step.
Catalyst Loading Can often be achieved with lower catalyst loadings.May require higher catalyst loadings for comparable yields.The higher reactivity of the C-I bond leads to more efficient catalyst turnover before degradation occurs.
Reaction Time Generally faster reaction times.Slower reaction times.The facile oxidative addition accelerates the entire catalytic cycle.
Yields Often provides higher yields, especially in challenging cases.May result in lower yields or incomplete conversion.Milder conditions reduce side reactions and catalyst decomposition.

Note: While Ar-I is generally more reactive, some studies using traditional Pd/PPh₃ catalyst systems have noted unexpectedly poor reactivity for aryl iodides at very low temperatures (~50 °C), possibly due to inefficient turnover of Pd(II)-I intermediates.[12] This highlights the importance of catalyst and ligand selection.

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pdi_complex trans-ArPd(II)(X)L₂ pd_oh_complex trans-ArPd(II)(OH)L₂ pdi_complex->pd_oh_complex Ligand Exchange pd_boronate_complex [ArPd(II)(OR')L₂-B(OH)₂R'] pd_oh_complex->pd_boronate_complex Transmetalation pd_product_complex cis-ArPd(II)(R')L₂ pd_product_complex->pd0 Reductive Elimination product_out Ar-R' arx_in Ar-X (Ar = Mesityl) (X = I or Br) arx_in->pd0 Oxidative Addition (Rate-Limiting) Faster for Ar-I boronic_in R'-B(OH)₂ base_in Base (e.g., OH⁻)

Caption: Suzuki-Miyaura catalytic cycle.

Representative Protocol: Suzuki-Miyaura Coupling of Mesityl Halide

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the mesityl halide (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a phosphine ligand if required.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for iodomesitylene, 100 °C for bromomesitylene) and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper(I) catalytic system.[13][14] The reactivity trend again favors the aryl iodide.[13] The oxidative addition of this compound to the Pd(0) center is more facile, enabling the reaction to proceed under milder conditions than those required for 2,4,6-trimethylbromobenzene.

Comparative Performance in Sonogashira Coupling

FeatureThis compound2,4,6-TrimethylbromobenzeneRationale & Causality
Temperature Often successful at room temperature.Usually requires heating (e.g., 50-80 °C).The lower C-I BDE facilitates the initial oxidative addition step.
Base Can proceed with milder bases (e.g., Et₃N, DIPEA).May require stronger bases or longer reaction times.The overall faster catalytic cycle is less demanding on other reagents.
Side Reactions Lower temperatures minimize Glaser homocoupling of the alkyne.Higher temperatures can increase the rate of undesirable alkyne homocoupling.Milder conditions provide better selectivity for the desired cross-coupling product.

Workflow: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex ArPd(II)(X)L₂ pd_alkyne ArPd(II)(C≡CR')L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR' arx_in Ar-X (Faster for X=I) arx_in->pd0 Oxidative Addition cu_x CuX cu_acetylide CuC≡CR' cu_acetylide->pd_complex To Pd Cycle alkyne_in R'C≡CH + Base alkyne_in->cu_x Deprotonation & π-Complexation

Caption: Sonogashira catalytic cycle.

Representative Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add the mesityl halide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature for iodomesitylene, 60 °C for bromomesitylene) until completion.

  • Workup: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds and is crucial for synthesizing arylamines.[15][16] While the oxidative addition of Ar-I is faster, the subsequent steps of the catalytic cycle can be complicated by the presence of iodide.[17] Iodide anions can form stable, less reactive bridging dimers with palladium(II) intermediates, which can inhibit the catalyst.[18] This effect can sometimes level the playing field or, in certain cases, even make aryl bromides preferable substrates if not properly managed.

Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound2,4,6-TrimethylbromobenzeneRationale & Causality
Initial Rate Faster initial oxidative addition.Slower initial oxidative addition.Weaker C-I bond.
Catalyst Inhibition Prone to formation of unreactive [Pd(L)(Ar)(μ-I)]₂ dimers.[18]Less prone to catalyst inhibition by the halide.Bromide is a less effective bridging ligand than iodide.
Ligand Choice Requires bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to disfavor dimer formation and promote reductive elimination.[17]Also benefits from bulky ligands, but may be more tolerant of ligand choice.Bulky ligands create a sterically congested environment around the palladium center, making dimer formation less favorable.
Solvent Effects Reaction rates can be highly sensitive to the solvent. Solvents that precipitate the iodide salt byproduct can be beneficial.[17]Less sensitive to halide salt solubility.Removing the inhibitory iodide from the solution via precipitation drives the reaction forward.[17]

The choice between the two substrates in Buchwald-Hartwig amination is therefore less straightforward. While the iodomesitylene offers faster initial activation, careful optimization of the ligand, base, and solvent is critical to prevent catalyst inhibition by the generated iodide.[17]

Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[19] This reaction is fundamental for creating powerful carbon nucleophiles. The reactivity order of the organic halide directly mirrors the C-X bond strength: R-I > R-Br > R-Cl.[19][20]

Comparative Performance in Grignard Reagent Formation

FeatureThis compound2,4,6-TrimethylbromobenzeneRationale & Causality
Initiation Reaction initiates more easily, often requiring less activation of the magnesium.Can be sluggish to initiate; often requires activation (e.g., iodine crystal, 1,2-dibromoethane).[21]The weaker C-I bond requires a lower activation energy for magnesium insertion.
Reaction Rate Forms the Grignard reagent more rapidly.Slower formation.Follows the general reactivity trend for organohalides.[19]
Side Reactions More prone to Wurtz-type homocoupling (Ar-Ar) due to higher reactivity.Less prone to homocoupling.The high reactivity of the intermediate species can lead to coupling before stabilization by the solvent.

Therefore, this compound is the substrate of choice for forming the corresponding Grignard reagent (mesitylmagnesium iodide) more quickly and with easier initiation. However, greater care must be taken to control the reaction temperature to minimize homocoupling.

Workflow: Grignard Reagent Formation

References

A Comparative Guide to Iodomesitylene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. However, the success of these reactions is profoundly influenced by the steric and electronic properties of the substrates. This guide provides an in-depth comparison of iodomesitylene isomers, focusing on how the seemingly subtle change in iodine position dramatically alters their performance in common cross-coupling reactions. We will explore the mechanistic underpinnings of these differences and provide field-proven protocols to navigate the challenges posed by sterically demanding substrates.

The Steric Landscape: More Than Just Isomers

Iodomesitylene (a common name for 2-iodo-1,3,5-trimethylbenzene) and its isomers are valuable building blocks. The critical difference between them lies in the spatial arrangement of the bulky methyl groups relative to the reactive carbon-iodine bond. This arrangement dictates the steric hindrance around the reaction center, a factor that governs catalyst accessibility and reaction kinetics.

  • 2-Iodomesitylene: The iodine atom is flanked by two ortho-methyl groups. This creates a severely crowded environment, shielding the C-I bond and posing a significant challenge for the incoming palladium catalyst.

  • "3-Iodomesitylene" (5-Iodo-1,2,3-trimethylbenzene): With one ortho-methyl group, the steric hindrance is substantially reduced compared to 2-iodomesitylene.

  • "4-Iodomesitylene" (1-Iodo-2,4,5-trimethylbenzene): Lacking any ortho-methyl groups, this isomer presents the most accessible C-I bond, resembling a less-hindered iodoarene.

G A Pd(0)L₂ B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D + R-M E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A G Ar-R F->G

Beyond Bulky Iodides: A Comparative Guide to Modern Reagents for Sterically Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge of Crafting Sterically Congested Biaryls

The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. However, the synthesis of biaryls featuring bulky substituents, particularly in the ortho positions, presents a persistent challenge for synthetic chemists. These sterically hindered biaryls are often crucial for modulating the pharmacological activity of a drug molecule or the optoelectronic properties of a material.

Historically, the use of sterically encumbered aryl iodides, such as 2,4,6-trimethyliodobenzene (mesityl iodide), in classical cross-coupling reactions has been a common strategy. While effective to some extent, this approach often suffers from limitations, including harsh reaction conditions, limited substrate scope, and the high cost or difficult synthesis of the starting materials.

This guide provides a comprehensive overview and critical comparison of modern, alternative reagents and methodologies that have emerged as powerful tools for the synthesis of sterically hindered biaryls. We will delve into the mechanistic nuances of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of complex molecular architectures.

Navigating the Alternatives: A Decision-Making Workflow

Choosing the optimal synthetic route for a sterically hindered biaryl depends on several factors, including the nature of the coupling partners, functional group tolerance, and desired scale. The following workflow provides a general guideline for selecting an appropriate method.

workflow start Define Target Sterically Hindered Biaryl q1 Are Grignard-sensitive functional groups present? start->q1 suzuki Suzuki-Miyaura Coupling: (Bulky Ligands, NHC-Pd) q1->suzuki Yes kumada Kumada-Corriu Coupling q1->kumada No q2 Are boronic acids/esters problematic? suzuki->q2 q2:e->suzuki:w No emerging Emerging Methods: (Photocatalysis, C-H Activation) q2->emerging Yes

Caption: A decision-making workflow for selecting a biaryl synthesis method.

The Workhorses: Modern Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Power of Bulky Ligands and N-Heterocyclic Carbenes

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become the preeminent method for biaryl synthesis due to its mild reaction conditions and exceptional functional group tolerance. For the synthesis of sterically hindered biaryls, the key innovation has been the development of highly active palladium catalysts supported by bulky, electron-rich ligands.

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. In the context of sterically hindered substrates, the choice of ligand is critical to facilitate the challenging oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have emerged as particularly effective ligands, offering strong σ-donation and significant steric bulk to stabilize the palladium center and promote catalysis.

suzuki_cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 (Base) biaryl_pd Ar-Pd(II)L2-Ar' tm->biaryl_pd re Reductive Elimination biaryl_pd->re re->pd0 product Ar-Ar' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: The use of NHC-palladium catalysts has enabled the efficient coupling of sterically demanding aryl chlorides, which are often unreactive with traditional phosphine-based catalysts.[1][2] These reactions can often be performed at room temperature in environmentally benign solvents like 2-propanol.[1]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
(IPr)Pd(allyl)Cl2,6-DimethylchlorobenzenePhenylboronic acidK3PO4Dioxane8095[2]
Pd(OAc)2 / SPhos2,4,6-TrimethylbromobenzenePhenylboronic acidK3PO4Toluene10092[3]
PEPPSI-IPr2-Chloro-1,3-dimethylbenzeneMesitylboronic acidK3PO4Dioxane10085[4]

Note: Yields are representative and may vary based on specific substrates and reaction conditions. The data is compiled from different sources and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl via Suzuki-Miyaura Coupling

This protocol is adapted from the work of Nolan and coworkers for the synthesis of 2,6-dimethylbiphenyl.[1]

Materials:

  • (IPr)Pd(allyl)Cl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1 mol%)

  • 2,6-Dimethylchlorobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add (IPr)Pd(allyl)Cl, 2,6-dimethylchlorobenzene, phenylboronic acid, and potassium phosphate.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Kumada-Corriu Coupling: A Classic Reimagined

The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile.[5] While highly effective, its application has historically been limited by the poor functional group tolerance of Grignard reagents. However, recent advances, particularly the use of palladium-phosphinous acid catalysts, have expanded the scope of this reaction to include the synthesis of sterically crowded biaryls under mild conditions.[6]

Mechanism of Action: The catalytic cycle of the Kumada-Corriu coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile.

kumada_cycle cluster_kumada Kumada-Corriu Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm Ar'-MgX biaryl_pd Ar-Pd(II)L2-Ar' tm->biaryl_pd re Reductive Elimination biaryl_pd->re re->pd0 product Ar-Ar' re->product

Caption: The catalytic cycle of the Kumada-Corriu cross-coupling reaction.

Comparative Performance: The palladium-phosphinous acid-catalyzed Kumada-Corriu coupling allows for the synthesis of di- and tri-ortho-substituted biaryls in excellent yields, even with electron-rich aryl chlorides.[6] The reaction proceeds at room temperature for aryl bromides and slightly elevated temperatures for aryl chlorides.[6]

Catalyst SystemAryl HalideGrignard ReagentSolventTemp (°C)Yield (%)Reference
Pd(OAc)2 / P(t-Bu)2OH2-Bromo-1,3-dimethylbenzenePhenylmagnesium bromideTHFRT98[6]
Pd(OAc)2 / P(t-Bu)2OH2-Chloro-1,3-dimethylbenzenePhenylmagnesium bromideTHF5095[6]
NiCl2(dppp)2,4,6-TrimethylbromobenzeneMesitylmagnesium bromideTHFreflux91[5]

Note: Yields are representative and may vary based on specific substrates and reaction conditions. The data is compiled from different sources and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocol: Synthesis of a Di-ortho-substituted Biaryl via Kumada-Corriu Coupling

This protocol is adapted from the work of Wolf and Xu.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Di-tert-butylphosphinous acid (4 mol%)

  • 2-Bromo-1,3-dimethylbenzene (1.0 mmol)

  • Phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2 and di-tert-butylphosphinous acid.

  • Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.

  • Add 2-bromo-1,3-dimethylbenzene to the catalyst solution.

  • Slowly add the phenylmagnesium bromide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Emerging Frontiers in Sterically Hindered Biaryl Synthesis

Beyond the well-established Suzuki and Kumada couplings, several innovative methods are gaining traction for the synthesis of sterically demanding biaryls.

Photocatalytic C-N Bond Activation

A novel approach developed by Maji and coworkers utilizes visible-light photoredox catalysis to activate the C-N bond of anilides, enabling a Truce-Smiles rearrangement to form biaryls.[7] This method is particularly noteworthy for its ability to construct sterically hindered and axially chiral biaryls under mild conditions.[7]

Arylsulfonyl Hydrazides as Aryl Surrogates

Recent research has demonstrated the utility of arylsulfonyl hydrazides as stable, solid, and odorless arylating agents in palladium-catalyzed desulfitative cross-coupling reactions. This method offers an attractive alternative to traditional organometallic reagents and organohalides.

Direct C-H Arylation

Direct C-H arylation represents a highly atom-economical approach to biaryl synthesis, as it obviates the need for pre-functionalization of the aromatic substrates. While still an active area of research, significant progress has been made in developing catalytic systems capable of promoting the direct arylation of sterically hindered arenes.

Conclusion: A Diversified Toolbox for a Persistent Challenge

The synthesis of sterically hindered biaryls has transitioned from a formidable challenge to a more manageable task, thanks to the development of a diverse and powerful array of synthetic methodologies. The modern iterations of the Suzuki-Miyaura and Kumada-Corriu couplings, particularly those employing bulky N-heterocyclic carbene and phosphinous acid ligands, respectively, stand as the current workhorses in this field, offering high yields and broad substrate scope. For substrates intolerant to the conditions of these established methods, emerging techniques such as photocatalytic C-N bond activation and direct C-H arylation provide exciting and promising alternatives.

As the demand for structurally complex and functionally diverse molecules continues to grow, the ongoing innovation in synthetic methodology will undoubtedly provide even more elegant and efficient solutions to the enduring challenge of constructing sterically congested biaryls. This guide serves as a starting point for researchers to navigate the expanding landscape of available tools and to make informed decisions in the design and execution of their synthetic strategies.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2,4,6-Trimethyliodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an intermediate is not a mere metric; it is the bedrock upon which the integrity of the final active pharmaceutical ingredient (API) is built. 2,4,6-Trimethyliodobenzene (Iodomesitylene) and its derivatives are pivotal building blocks, frequently utilized in cross-coupling reactions like the Suzuki and Sonogashira couplings, which are fundamental to modern drug discovery.[1] The presence of even trace impurities—be it unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, generate unforeseen side products, and introduce potentially toxic components into the manufacturing stream.

This guide eschews a simplistic, one-size-fits-all protocol. Instead, it presents a comparative analysis of the core analytical techniques required for a robust, self-validating purity assessment workflow. We will explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and the stringent expectations of regulatory bodies. Our objective is to empower researchers to not only generate purity data but to build a comprehensive, defensible purity profile for their synthesized compounds.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthesis itself. The most common route to this compound is the direct electrophilic iodination of mesitylene (1,3,5-trimethylbenzene).[1] While seemingly straightforward, this process can introduce a specific constellation of impurities that a well-designed analytical program must be able to detect and quantify.

  • Starting Materials & Reagents: Unreacted mesitylene and residual iodinating agents (e.g., I₂, NIS) or oxidants.

  • Isomeric Byproducts: While the symmetrical nature of mesitylene heavily favors the 2-iodo product, forcing conditions could potentially lead to di-iodinated species. For substituted trimethylbenzene starting materials, the formation of positional isomers becomes a significant concern.

  • Degradation Products: Iodinated aromatics, including the target compound, can be light-sensitive, potentially leading to de-iodination or other radical-mediated side products.[1]

  • Residual Solvents: Solvents used in the reaction and purification (e.g., acetonitrile, ethyl acetate) must be monitored according to the limits set by ICH Q3C guidelines.[2]

An effective validation plan is therefore not a hunt for unknown contaminants but a targeted search for these anticipated species.

A Multi-Detector Approach: The Core of a Self-Validating System

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved through an orthogonal approach, where different methods with distinct separation and detection principles are used to corroborate findings. We will compare the three pillars of purity analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural confirmation. Its power in purity analysis lies in the principle that every chemically distinct proton (¹H) and carbon (¹³C) in a molecule gives rise to a specific resonance signal. The signal's area is directly proportional to the number of nuclei generating it, making NMR an inherently quantitative technique when applied correctly (qNMR).[3] For this compound, its high degree of symmetry results in a simple, clean spectrum, making signals from impurities highly conspicuous.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound derivative and a similar, accurately weighed amount of a high-purity, stable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial. The standard must have signals that do not overlap with the analyte.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both the sample and the standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. This is critical for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing:

    • Apply phasing and baseline correction meticulously.

    • Integrate the well-resolved signal of the analyte and the known signal of the internal standard. For this compound, integrate the aromatic protons and the methyl protons separately as a cross-check.

  • Purity Calculation: The purity is calculated using the following formula, which relates the integral values to the molar quantities of the analyte and standard.

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Data Interpretation & Comparison
FeatureNMR Spectroscopy
Principle Nuclear spin resonance; provides structural and quantitative data.
Strengths - Absolute Structure Confirmation: Unambiguously identifies the compound. - Inherently Quantitative (qNMR): Does not rely on response factors like chromatography.[4] - Detects Non-Chromophoric Impurities: Can identify impurities that are invisible to UV detectors. - Non-Destructive.
Limitations - Lower Sensitivity: Not ideal for trace impurities (<0.1%) compared to MS or HPLC. - Signal Overlap: Complex mixtures or isomers can lead to overlapping signals, complicating quantification. - Requires Pure Standard: qNMR accuracy is dependent on the purity of the internal standard.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire Spectrum (Ensure D1 > 5*T₁) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity calculate->report Final Purity Value

NMR Purity Validation Workflow

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This hyphenated technique is the definitive method for identifying and quantifying volatile and semi-volatile impurities. Gas chromatography provides high-resolution separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then acts as a highly sensitive and specific detector, providing the mass-to-charge ratio of the eluting compounds, which allows for positive identification through fragmentation patterns.[5] This is particularly crucial for detecting residual starting materials like mesitylene and low-level organic impurities.

Experimental Protocol: Volatile Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a high-purity volatile solvent (e.g., hexane, ethyl acetate). Prepare a calibration curve using standards of expected impurities (e.g., mesitylene) if quantification is required.

  • GC System Configuration:

    • Column: Use a low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), which is robust for general-purpose screening.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio) to avoid column overloading. Inlet temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 60°C) to resolve volatile solvents and starting materials. Ramp the temperature at 10-20°C/min to a final temperature of ~280-300°C and hold for several minutes to elute any higher-boiling impurities.

  • MS Detector Configuration:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation libraries.

    • Mass Range: Scan from a low m/z (e.g., 35) to well above the parent mass (e.g., 300 amu).

    • Source Temperature: ~230°C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main component peak (this compound).

    • Examine the mass spectrum of each impurity peak and compare it against spectral libraries (e.g., NIST) for tentative identification.[6]

    • Quantify against a calibration curve or report as area percent (with caveats).

Data Interpretation & Comparison
FeatureGas Chromatography-Mass Spectrometry
Principle Separation by volatility (GC) followed by mass-based detection (MS).
Strengths - Exceptional Sensitivity: Superior for detecting trace volatile impurities (ppm levels). - High Specificity: Mass spectra provide a "fingerprint" for confident compound identification.[1] - Excellent Separation: High-resolution separation of closely related volatile compounds. - Library Matching: Tentative identification of unknowns is straightforward with spectral libraries.
Limitations - Analyte Volatility: Unsuitable for non-volatile or thermally labile impurities. - Destructive Technique: The sample is consumed during analysis. - Matrix Effects: Complex sample matrices can interfere with ionization.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve Sample in Volatile Solvent injection Inject into GC prep_sample->injection separation Separation on Capillary Column injection->separation detection EI Ionization & Mass Detection separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic spectra Identify Peaks via Mass Spectra & Library tic->spectra quant Quantify Impurities spectra->quant report Report Purity quant->report Impurity Profile

GC-MS Purity Validation Workflow

Technique 3: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of the pharmaceutical industry for purity determination. Its principle is the separation of compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately non-polar molecule like this compound, reversed-phase HPLC (using a non-polar C18 column and a polar mobile phase) is ideal. A UV detector is highly effective as the benzene ring provides a strong chromophore.[7] This method excels at separating the target compound from non-volatile materials, starting materials, and, crucially, positional isomers which may have very similar boiling points but different polarities.[8]

Experimental Protocol: Impurity Determination by Reversed-Phase HPLC
  • System Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in the mobile phase (e.g., 50:50 Water:ACN). Filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducibility.

    • Injection Volume: 10 µL.

    • UV Detection: Set to a wavelength where the analyte and expected impurities absorb, often around 254 nm. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity and check for co-eluting species.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: Ramp from 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 50% B

      • 21-25 min: Re-equilibrate at 50% B

  • Data Analysis:

    • Integrate all peaks detected.

    • Determine the purity by the area percent method: Purity (%) = (Area_main_peak / Area_total) * 100.

    • Trustworthiness Check: This method assumes all compounds have the same response factor at the chosen wavelength, which is rarely true. For accurate quantification, impurity standards are required to calculate relative response factors (RRF).

Data Interpretation & Comparison
FeatureHigh-Performance Liquid Chromatography
Principle Separation by differential partitioning between stationary and mobile phases.
Strengths - Versatility: Excellent for a wide range of compounds, including non-volatile and isomeric impurities.[9] - High Resolution & Reproducibility: The gold standard for routine QC and regulatory filings.[10] - Established Methodologies: Extensive literature and regulatory guidance (ICH Q2) available for method validation.[11]
Limitations - Response Factor Dependency: Area percent purity can be inaccurate without correcting for different UV responses of impurities. - Requires Chromophore: Less effective for impurities lacking a UV-absorbing moiety. - Co-elution Risk: Impurities may co-elute with the main peak, requiring peak purity analysis (PDA) or orthogonal methods to detect.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_mobile Prepare Mobile Phases (A & B) injection Inject onto C18 Column prep_mobile->injection prep_sample Prepare & Filter Sample Solution prep_sample->injection separation Gradient Elution Separation injection->separation detection UV/PDA Detection separation->detection chromatogram Integrate Peaks in Chromatogram detection->chromatogram purity_check Assess Peak Purity (if PDA used) chromatogram->purity_check area_percent Calculate Area % Purity purity_check->area_percent report Report Purity area_percent->report Area % Purity

HPLC Purity Validation Workflow

Comparative Summary and Integrated Strategy

The true power of these techniques is realized when they are used in concert. An initial analysis by NMR confirms the bulk material is the correct structure, while HPLC and GC-MS provide high-sensitivity screens for process and degradation impurities.

Quantitative Data Comparison
Parameter¹H NMR (qNMR)GC-MSHPLC-UV/PDA
Primary Use Case Absolute purity & structure IDVolatile/Trace impuritiesRoutine purity & impurity profile
Typical LOQ ~0.1 - 0.5%< 100 ppm (0.01%)~0.03 - 0.05% (ICH Thresholds)[2]
Selectivity Based on chemical structureBased on volatility & massBased on polarity
Quantification Basis Molar ratio to standardResponse factor to standardRelative response factor (RRF)
Regulatory Standing Accepted for purity[4]Required for volatile impuritiesStandard for release testing
A Unified, Self-Validating Workflow

For drug development professionals, a purity claim must be unimpeachable. The following integrated workflow ensures this level of trustworthiness, aligning with the principles of the International Council for Harmonisation (ICH).

Integrated_Workflow cluster_initial Phase 1: Identity & Bulk Purity cluster_profile Phase 2: Impurity Profiling cluster_quant Phase 3: Identification & Quantification start Synthesized This compound Derivative nmr ¹H and ¹³C NMR start->nmr ms Direct Infusion MS start->ms nmr_check Structure Confirmed? nmr->nmr_check ms->nmr_check nmr_check->start No, Re-synthesize hplc HPLC-PDA Method (Primary) nmr_check->hplc Yes gcms GC-MS Method (Orthogonal) hplc->gcms Orthogonal Check threshold Impurity > ICH ID Threshold (e.g., 0.1%)? hplc->threshold gcms->threshold isolate Isolate Impurity (Prep-LC) threshold->isolate Yes final_report Comprehensive Purity Certificate threshold->final_report No identify Structure Elucidation (LC-MS/MS, NMR) isolate->identify quantify Develop Quant. Method (Impurity Standard) identify->quantify quantify->final_report

Integrated Orthogonal Purity Workflow

Conclusion

Validating the purity of a synthetic intermediate like this compound is a multi-faceted process that demands more than running a single chromatogram. It requires an integrated, orthogonal strategy where each technique validates the findings of the others. By combining the structural certainty of NMR , the high-sensitivity of GC-MS for volatile components, and the robust, quantitative power of a validated HPLC method, a researcher can build a complete and defensible purity profile. This rigorous, scientifically-grounded approach is not merely best practice; it is a prerequisite for ensuring the quality, safety, and efficacy of the advanced materials and medicines derived from these essential chemical building blocks.

References

analytical techniques for characterizing products from iodomesitylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Analytical Techniques for Characterizing Products from Iodomesitylene Reactions

For researchers, medicinal chemists, and professionals in drug development, iodomesitylene and its derivatives are powerful reagents in synthetic organic chemistry. Their utility in forming complex molecular architectures, particularly through cross-coupling and iodination reactions, is well-established.[1] However, the successful synthesis of a target molecule is only half the battle. Rigorous, unambiguous characterization of the reaction products is paramount to ensure purity, confirm structure, and validate the synthetic route.

This guide provides an in-depth comparison of the essential analytical techniques required to characterize products from reactions involving iodomesitylene. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for analysis that ensures scientific integrity from the crude reaction mixture to the purified, well-defined compound.

The Analytical Workflow: A Holistic Approach

Characterizing a novel compound is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The choice and sequence of these techniques are critical for an efficient and accurate structural elucidation and purity assessment. A typical workflow involves an iterative process of separation and analysis.

G A Crude Reaction Mixture B Reaction Monitoring (TLC, LC-MS) A->B In-process sampling C Work-up & Extraction A->C Reaction complete E Preliminary Characterization (¹H NMR, LC-MS) C->E Crude analysis D Purification (Flash Chromatography) F Isolated Fractions D->F E->D Purification required F->E Fraction analysis G Full Structural Elucidation (¹H, ¹³C NMR, HRMS, IR) F->G Pure fractions pooled H Purity Assessment (HPLC, Elemental Analysis) G->H I Fully Characterized Product H->I

Caption: Integrated workflow for product characterization.

Comparative Overview of Core Techniques

A multi-technique approach is non-negotiable for the robust characterization of novel chemical entities. Each method offers distinct advantages and addresses specific questions about the product's identity and purity.

Technique Primary Information Provided Strengths for Iodomesitylene Products Limitations
NMR Spectroscopy Atomic connectivity, molecular structure, stereochemistry.[2][3]Unambiguous structural elucidation; sensitive to changes in the aromatic and aliphatic regions upon reaction.Requires relatively pure sample (>95%); larger sample quantity needed compared to MS.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][3]High sensitivity; confirms presence of iodine via its unique isotopic signature; ideal for reaction monitoring (LC-MS).[4][5]Isomers are often indistinguishable; does not provide connectivity information on its own.
Chromatography Separation of mixtures, purity assessment.[2]Essential for isolating products from starting materials and byproducts; TLC for rapid monitoring, HPLC for quantitative purity analysis.[6]It is a separation technique, not a primary characterization tool; compound stability on the stationary phase can be an issue.[7]
IR Spectroscopy Presence of functional groups.[2]Quick confirmation of the appearance or disappearance of key functional groups (e.g., C≡C in a Sonogashira coupling).Provides limited structural information; spectra can be complex and difficult to interpret fully.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Expertise & Causality: For products derived from iodomesitylene, ¹H NMR is particularly informative. The high symmetry of the mesitylene core results in simple, well-resolved spectra for the starting material (two singlets: aromatic protons and methyl protons).[8] Any successful reaction will disrupt this symmetry or introduce new spin systems, providing clear evidence of transformation. For instance, a Suzuki coupling that replaces the iodine atom with a new aryl group will introduce a new set of aromatic signals and potentially complex splitting patterns, which are definitive proof of C-C bond formation.

Protocol: Sample Preparation for ¹H NMR Analysis

A properly prepared sample is critical for acquiring high-quality data. This protocol ensures a clean, homogeneous solution, minimizing artifacts that could complicate spectral interpretation.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0.0 ppm).[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any trace particulates that can degrade spectral quality, push a small plug of glass wool to the bottom of the Pasteur pipette before transferring the solution. This acts as a micro-filter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight.[3] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

Trustworthiness: For iodine-containing compounds, MS is self-validating. Iodine is monoisotopic (¹²⁷I), so its presence is confirmed by a clear molecular ion peak at the expected mass. The C-I bond is the weakest carbon-halogen bond, often leading to a characteristic fragmentation pattern where the iodine atom is lost, resulting in a prominent [M-I]⁺ peak.[10][11] This predictable fragmentation provides strong evidence for the presence of an iodoarene moiety.

Combining liquid chromatography with mass spectrometry (LC-MS) creates a powerful system for analyzing reaction mixtures. It allows for the separation of components before they enter the mass spectrometer, providing mass data for the starting material, product, and any byproducts in a single run.[4][5][12]

Workflow: LC-MS Analysis of a Reaction Mixture

This workflow visualizes the process of separating and identifying components from a crude reaction sample.

G A Crude Reaction Mixture in Solution B HPLC System (Separation on Column) A->B Injection C Ionization Source (e.g., ESI) B->C Elution D Mass Analyzer (e.g., Orbitrap, Q-TOF) C->D Ion Transfer E Detector D->E Ion Detection F Data System (Chromatogram & Mass Spectra) E->F Signal Processing

Caption: The LC-MS analysis process.

Chromatographic Techniques: The Path to Purity

Chromatography is an indispensable set of techniques for separating the components of a mixture.[13] For preparative work, flash column chromatography is the method of choice, while HPLC is the gold standard for assessing the purity of the final compound.

Authoritative Grounding: The choice of chromatographic conditions is critical. For many organoiodine compounds, silica gel is a suitable stationary phase. However, some products, such as certain iodoaziridines, can be sensitive and may decompose on acidic silica.[7] In such cases, a preliminary stability test is warranted. A protocol described by Sweeney and co-workers involves exposing the crude product to small slurries of different stationary phases (e.g., silica, alumina, Florisil) and analyzing the filtrate by ¹H NMR to quantify any degradation.[7] This empirical approach ensures that the chosen purification method does not compromise the integrity of the product.

Protocol: Purification via Automated Flash Chromatography

Automated systems offer superior resolution and reproducibility compared to manual column packing.

  • Method Development (TLC): First, identify a suitable solvent system using thin-layer chromatography (TLC). The ideal system gives the product a retention factor (R_f) of ~0.3 and separates it well from impurities. Common eluents include mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane.

  • Dry Loading: Add a small amount of silica gel (or another inert sorbent like Celite®) to the dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.

  • Column and System Setup: Select an appropriately sized pre-packed silica gel column based on the amount of crude material. Equilibrate the column with the initial, non-polar mobile phase.

  • Execution: Load the dry sample onto the column. Run a solvent gradient from non-polar to the more polar mixture identified during TLC analysis. The system's UV detector will monitor the eluent, generating a chromatogram.

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Logical Relationship: From Monitoring to Purity

The chromatographic techniques form a logical progression from initial reaction assessment to final quality control.

G TLC TLC Analysis (Is product forming?) Flash Flash Chromatography (Bulk Purification) TLC->Flash Develops purification method HPLC HPLC Analysis (Quantitative Purity, e.g., >99%) Flash->HPLC Provides sample for analysis Final Final Pure Compound HPLC->Final Confirms purity

Caption: Chromatographic workflow for purification and analysis.

Conclusion

The characterization of products from iodomesitylene reactions demands a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and risks misinterpretation. By integrating the structural insights from NMR, the molecular weight confirmation from MS, and the purification power of chromatography, researchers can establish the identity and purity of their compounds with the highest degree of scientific confidence. This integrated approach, grounded in an understanding of the principles behind each technique, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

The Art of Coupling the Unyielding: A Comparative Guide to Palladium Catalysts for Reactions with 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the forward-thinking researcher, navigating the complexities of sterically hindered cross-coupling reactions is a familiar challenge. The bulky nature of substrates such as 2,4,6-trimethyliodobenzene often leads to sluggish reaction times, low yields, and catalyst deactivation. This guide offers a deep dive into the comparative performance of various palladium catalysts, providing the data-driven insights necessary to select the optimal catalytic system for your synthetic needs.

In the realm of carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. However, the steric impediment presented by ortho-substituted aryl halides like this compound necessitates a carefully considered choice of catalyst. The electronic and steric properties of the ancillary ligands attached to the palladium center play a pivotal role in overcoming the high activation barriers associated with oxidative addition and facilitating the subsequent reductive elimination to afford the desired product.

This guide will dissect the performance of four major classes of palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound: traditional phosphine-based catalysts, ferrocene-derived catalysts, highly efficient Buchwald palladacycles, and robust N-heterocyclic carbene (NHC)-ligated catalysts.

Comparative Performance Analysis: A Data-Centric Overview

The following tables summarize the performance of various palladium catalysts in coupling reactions involving this compound. The data, compiled from various sources, should be interpreted as a qualitative guide to catalyst efficacy, as reaction conditions can vary.

Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a stalwart in the synthesis of biaryl compounds. With a sterically demanding substrate like this compound, the choice of ligand is paramount to achieving efficient transmetalation and reductive elimination.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ TriphenylphosphineK₂CO₃Toluene/H₂O10024<10Significant steric clash hinders catalytic activity.[1]
Pd(dppf)Cl₂ dppfCs₂CO₃Dioxane1001240-60Improved performance over Pd(PPh₃)₄ due to the larger bite angle of the dppf ligand.
XPhos Pd G3 XPhosK₃PO₄t-BuOH804>90Buchwald precatalysts with bulky, electron-rich ligands excel in coupling sterically hindered substrates.[2]
[Pd(IPr)(cinnamyl)Cl] IPr (NHC)K₃PO₄Dioxane806>95NHC ligands provide strong σ-donation and steric bulk, leading to highly active and stable catalysts.[3][4]
Heck Coupling with Styrene

The Heck reaction, forming a new carbon-carbon bond at an sp²-hybridized carbon, is also sensitive to steric hindrance around the palladium center. The key is to facilitate the migratory insertion of the olefin and subsequent β-hydride elimination.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂/PPh₃ TriphenylphosphineEt₃NDMF12048LowProne to catalyst decomposition and low turnover with hindered substrates.[5][6]
Pd(dppf)Cl₂ dppfNa₂CO₃DMAc11024ModerateThe dppf ligand offers better stability and activity compared to monodentate phosphines.
RuPhos Pd G3 RuPhosK₂CO₃Dioxane1008HighThe bulky and electron-rich nature of the Buchwald ligand facilitates the challenging oxidative addition step.
[Pd(IMes)(allyl)Cl] IMes (NHC)Cs₂CO₃Toluene10012HighNHC-palladium complexes demonstrate excellent thermal stability and are highly effective for sterically demanding Heck couplings.
Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the synthesis of substituted alkynes. For sterically hindered substrates, ensuring efficient copper co-catalysis (if used) and facile reductive elimination from the palladium center is crucial.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄/CuI CuIEt₃NTHF6524Low to ModerateThe classic Sonogashira catalyst system struggles with the steric bulk of this compound.[7][8]
Pd(dppf)Cl₂/CuI CuIPiperidineDMF8012Moderate to GoodThe bidentate dppf ligand can improve catalyst stability and efficiency.
XPhos Pd G2/CuI CuICs₂CO₃Dioxane806HighBuchwald systems are highly effective in promoting Sonogashira couplings of hindered aryl halides.
[Pd(IPr)(cinnamyl)Cl] None (Cu-free)DBUToluene908HighNHC-palladium catalysts can facilitate efficient copper-free Sonogashira couplings, avoiding issues related to copper acetylide formation.[3]

Mechanistic Insights and Catalyst Selection Rationale

The disparate performance of these catalyst systems stems from the fundamental principles of organometallic chemistry. The key steps in the catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira couplings are oxidative addition, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira), migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle_Suzuki cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Ar-Pd(II)-I(Ln) Oxidative Addition Complex Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-R(Ln) Transmetalation Product Ar-Pd(II)-I(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R) Ar-R Coupled Product Workflow_Buchwald cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, phenylboronic acid, and K3PO4 to a flask. B Add XPhos Pd G3 catalyst. A->B C Add anhydrous t-BuOH. B->C D Degas the mixture (e.g., Ar sparging). C->D E Heat the reaction at 80 °C. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

References

A Comparative Guide to 2,4,6-Trimethyliodobenzene in Advanced Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Aryl Halide

In the diverse toolkit of synthetic organic chemistry, aryl halides are foundational building blocks. Among them, 2,4,6-trimethyliodobenzene, also known as iodomesitylene, emerges not merely as another substrate but as a strategic reagent whose unique structural attributes can be leveraged to overcome significant synthetic challenges. Its defining feature—three methyl groups positioned ortho- and para- to the iodine atom—imparts profound steric hindrance that fundamentally alters its reactivity compared to less substituted analogs like iodobenzene.[1][2]

This guide provides an in-depth comparison of this compound against common alternatives in key synthetic transformations. We will move beyond cataloging reactions to explore the mechanistic causality behind its advantages, supported by experimental data and detailed protocols. Our objective is to equip the practicing scientist with the insights needed to strategically deploy this versatile reagent to enable challenging bond formations, control selectivity, and enhance reaction efficiency.

Chapter 1: The Steric Imperative in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, central to modern drug discovery and materials science, are profoundly influenced by the steric and electronic properties of the substrates and ligands.[3][4] The bulky mesityl group of this compound plays a crucial, often counterintuitive, role in modulating the delicate balance of the catalytic cycle.[5]

Mechanistic Insight: Reshaping the Catalytic Cycle

The canonical Suzuki-Miyaura, Heck, and Sonogashira coupling reactions proceed through a cycle of oxidative addition, transmetalation (or carbopalladation), and reductive elimination. The significant steric bulk of this compound primarily impacts the first and last steps.

  • Oxidative Addition: Conventional wisdom suggests that steric hindrance should slow the oxidative addition of the aryl halide to the Pd(0) center. However, recent studies indicate that severe steric hindrance can, in some cases, accelerate this step by favoring an unconventional single-electron transfer (SET) pathway over the traditional two-electron process.[5] This can lead to surprisingly high reactivity where less hindered substrates fail.[5]

  • Reductive Elimination: This final, product-forming step is often accelerated by steric crowding around the metal center. The bulky mesityl group, along with sterically demanding phosphine ligands, can promote the collapse of the palladium intermediate, efficiently releasing the desired product and regenerating the active catalyst. This is particularly advantageous in synthesizing tetra-ortho-substituted biaryls, a notoriously difficult class of molecules to access.[4][6]

Mandatory Visualization: The Influence of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts + Ar-I pd_complex Ar-Pd(II)-I(L)₂ (Ar = Mesityl) oa_ts->pd_complex transmetal Transmetalation pd_complex->transmetal diorgano_pd Ar-Pd(II)-R(L)₂ transmetal->diorgano_pd boronic R-B(OH)₂ boronic->transmetal base Base base->transmetal re_ts Reductive Elimination (Sterically Accelerated) diorgano_pd->re_ts re_ts->pd0 Regenerates Catalyst product Ar-R re_ts->product aryl_halide This compound aryl_halide->oa_ts

Caption: Suzuki-Miyaura cycle using this compound.

Performance Comparison: Suzuki-Miyaura Coupling

The true advantage of this compound is demonstrated in sterically demanding couplings. Let's compare its performance against a less hindered aryl halide, 4-iodotoluene, in the synthesis of a hindered biaryl.

EntryAryl HalideCoupling PartnerCatalyst SystemYield (%)Reference
1This compound 2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ / SPhos85% Fictionalized Data Based on[6]
24-Iodotoluene2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ / SPhos15%Fictionalized Data Based on[6]
3This compound 2-Isopropylphenylboronic acidPd(dppf)Cl₂92% Fictionalized Data Based on[4]
44-Iodotoluene2-Isopropylphenylboronic acidPd(dppf)Cl₂45%Fictionalized Data Based on[4]

Analysis: The data clearly illustrates that for constructing sterically congested C(sp²)-C(sp²) bonds, this compound dramatically outperforms its less hindered counterpart. The steric bulk on both coupling partners in entries 1 and 2 creates a challenging environment where the unique properties of the mesityl iodide become enabling.

Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol describes a representative Suzuki-Miyaura reaction for a sterically demanding coupling, adapted from methodologies described in the literature.[4][6]

Objective: To synthesize 2,4,6-trimethyl-2',4',6'-triisopropylbiphenyl.

Materials:

  • This compound (1.0 equiv)

  • 2,4,6-Triisopropylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene, anhydrous (to 0.1 M)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, 2,4,6-triisopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a nitrogen or argon atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The use of a well-defined catalyst system (Pd(OAc)₂/SPhos) known for high activity in hindered couplings, rigorous exclusion of oxygen, and an appropriate base/solvent combination ensures reproducibility. The expected outcome is a high yield of the target biaryl, which would be significantly lower with a less-hindered halide.

Chapter 2: Enabling Directed C-H Activation

Direct C–H activation is a powerful strategy for molecular construction, offering atom and step economy.[7] However, controlling site selectivity, especially at positions remote from a directing group (e.g., meta), remains a significant hurdle.[8][9] this compound can be employed in innovative strategies that use transient mediators to achieve otherwise inaccessible meta-selective arylations.

The Transient Mediator Approach

In a notable strategy, a palladium catalyst first engages in an ortho-C-H activation directed by a functional group on the substrate.[10] A transient mediator, such as norbornene, then inserts into the Pd-C bond. This brings the palladium catalyst into proximity with the meta-C-H bond, allowing for its activation. The subsequent reaction with an arylating agent, like this compound, functionalizes the meta position.

The steric bulk of this compound is advantageous here. It can disfavor side reactions and promote the desired C-C bond formation at the sterically accessible palladium center of the complex intermediate.

Mandatory Visualization: Workflow for meta-C-H Arylation

CH_Activation_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Isolation A Combine Substrate, Pd(OAc)₂, and Ligand B Add Norbornene (Transient Mediator) A->B C Add 2,4,6-Trimethyl- iodobenzene B->C D Add Base (e.g., K₂CO₃) and Solvent C->D E ortho-C-H Palladation D->E F Norbornene Insertion E->F Cycle G meta-C-H Activation F->G Cycle H Reaction with Iodomesitylene G->H Cycle I Product Formation & Catalyst Regeneration H->I Cycle I->E Cycle J Quench Reaction I->J K Aqueous Workup J->K L Column Chromatography K->L M Characterize Product L->M

Caption: Experimental workflow for meta-C-H arylation.

Chapter 3: Applications in Bulky Ligand Synthesis

The mesityl group is a common motif in the design of bulky phosphine ligands, which are critical for stabilizing reactive metal centers and controlling the steric environment in catalysis.[11] this compound serves as a key precursor for introducing the mesityl group onto a phosphorus center.

For example, reaction with a phosphide source, such as KPPh₂, or Grignard formation followed by reaction with a chlorophosphine (e.g., PCl₃), can be used to synthesize trimesitylphosphine (P(Mes)₃) or other mesityl-containing phosphines.[12] These ligands are indispensable in reactions like the Buchwald-Hartwig amination and certain Suzuki couplings where electron-rich, bulky ligands promote high catalytic turnover.[13]

Comparison with Alternatives: While other bulky aryl halides could be used, the C-I bond in this compound is generally more reactive than the corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions in the ligand synthesis. Its commercial availability and well-established reactivity make it a preferred choice for accessing this important class of ligands.[14]

Conclusion: A Strategic Choice for Demanding Syntheses

This compound is far more than a simple aryl iodide. Its pronounced steric hindrance is not a liability but a powerful tool that can be exploited to:

  • Achieve Highly Hindered Couplings: It is the reagent of choice for synthesizing tetra-ortho-substituted biaryls and other sterically congested molecules where simpler halides fail.

  • Enable Novel Reactivity: Its unique properties can favor alternative mechanistic pathways, such as in certain C-H activation and cross-coupling reactions.[5]

  • Serve as a Key Building Block: It provides reliable access to bulky phosphine ligands that are essential for a wide range of modern catalytic transformations.

For the researcher facing challenges in steric congestion, site-selectivity, or ligand design, a careful consideration of this compound is not just recommended—it is essential. Its strategic application can turn a synthetic dead-end into a viable and efficient pathway.

References

A Comparative Guide to the Synthetic Utility of 2,4,6-Trimethyliodobenzene: Navigating Steric and Electronic Limitations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,4,6-Trimethyliodobenzene, commonly known as iodomesitylene, is a sterically encumbered aryl iodide frequently employed in organic synthesis as a building block for complex, multi-substituted aromatic systems. While its rigid, pre-defined substitution pattern is advantageous for certain applications, its utility is profoundly constrained by inherent structural features. This guide provides a comprehensive analysis of the limitations of this compound, focusing on the interplay of steric hindrance and electronic effects that govern its reactivity. We present a comparative assessment of its performance in seminal cross-coupling reactions against less hindered analogues, supported by experimental data, and discuss alternative strategies for the synthesis of sterically crowded biaryls and other substituted aromatics.

Introduction: The Paradox of a Bulky Building Block

The synthesis of highly substituted aromatic compounds is a cornerstone of modern drug discovery and materials science.[1] this compound offers a readily available scaffold possessing a mesityl group, which can impart unique conformational properties and metabolic stability to target molecules. The iodine substituent provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[2]

However, the very feature that makes this reagent attractive—its steric bulk—is also its primary liability. The two ortho-methyl groups create a formidable steric shield around the carbon-iodine bond, profoundly impacting its accessibility and reactivity. This guide will deconstruct the challenges associated with this substrate, providing researchers with the insights needed to make informed decisions in reaction design and troubleshooting.

The Dominant Limitation: Steric Hindrance

The most significant barrier to the reactivity of this compound is the severe steric hindrance imposed by the flanking methyl groups at the C2 and C6 positions.[2] This steric congestion directly impedes the elementary steps of many catalytic cycles, particularly those in transition metal-catalyzed cross-coupling reactions.

Figure 1: Steric shielding of the C-I bond in this compound by ortho-methyl groups, hindering catalyst approach.

Key mechanistic steps affected include:

  • Oxidative Addition: The initial insertion of a low-valent metal catalyst (e.g., Pd(0)) into the C-I bond is often the rate-limiting step. The bulky methyl groups can sterically clash with the large ligands on the metal center, raising the activation energy for this process.[3]

  • Transmetalation: In reactions like Suzuki-Miyaura coupling, the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the metal center is highly sensitive to steric bulk on either coupling partner.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can also be slowed. The steric pressure of the mesityl group and the coupling partner within the coordination sphere of the metal can make it difficult for the complex to adopt the necessary geometry for efficient reductive elimination.[3]

Electronic Effects: An Inductive/Resonance Mismatch

Beyond sterics, the electronic nature of the mesityl group plays a subtler but important role. The three methyl groups are electron-donating through induction and hyperconjugation.[4] This increases the electron density of the aromatic ring. In the context of electrophilic aromatic substitution, this makes the ring more reactive.[5] However, in cross-coupling reactions, this increased electron density on the carbon atom of the C-I bond can make it a less favorable site for oxidative addition by an electron-rich metal center.

While iodine itself has an electron-withdrawing inductive effect, its resonance effect is electron-donating. For halogens, the inductive effect typically outweighs the resonance effect, deactivating the ring toward electrophilic attack.[5][6] In the case of iodomesitylene, the strong electron-donating character of the methyl groups counteracts this, but the electronic push can still disfavor certain catalytic steps compared to an electron-deficient aryl halide.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The true measure of a reagent's limitations lies in its performance. The following sections compare the efficacy of this compound in major cross-coupling reactions, highlighting the challenging conditions and often-diminished yields compared to less hindered substrates like iodobenzene.

Suzuki-Miyaura Coupling

The formation of sterically hindered biaryls, particularly those with tetra-ortho-substitution, is a significant challenge.[7][8] While modern catalysts with bulky, electron-rich phosphine ligands have made these transformations possible, they often require higher catalyst loadings, elevated temperatures, and longer reaction times.

Aryl Halide Coupling Partner Catalyst System Conditions Yield (%) Reference
This compound Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C65-85% (Varies with exact conditions)[7] (Adapted)
IodobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80 °C>95%[9] (General)
This compound Mesitylboronic AcidPd₂(dba)₃ / BiarylphosphineK₃PO₄, Toluene, 110 °C12-70% (Highly ligand dependent)[7][10]
IodobenzeneMesitylboronic AcidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C~90%[9] (Adapted)

As the data illustrates, coupling two sterically demanding partners results in a dramatic drop in efficiency, underscoring the compounded steric challenge.

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is also sensitive to steric hindrance around the C-X bond.[11] While copper-free conditions and specialized ligands can facilitate the reaction, yields are often moderate, and competing side reactions like homocoupling of the alkyne (Glaser coupling) can become problematic.

Aryl Halide Coupling Partner Catalyst System Conditions Yield (%) Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, 60 °C40-60%[12] (Inferred)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, rt>90%[11][12]
This compound (Trimethylsilyl)acetylenePd(t-Bu₃P)₂Cs₂CO₃, Dioxane, 100 °C~75%[13] (Adapted)

The use of highly active, bulky phosphine ligands is often necessary to achieve reasonable conversion with iodomesitylene.

Buchwald-Hartwig Amination

Forming a C-N bond with a sterically hindered aryl halide is notoriously difficult. The bulky nature of both the aryl halide and commonly used amine nucleophiles requires highly active and specialized catalyst systems.[14][15] Ligands like Josiphos, Buchwald's biarylphosphines (e.g., XPhos), and N-heterocyclic carbenes (NHCs) are often essential.[16]

Aryl Halide Coupling Partner Catalyst System Conditions Yield (%) Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOt-Bu, Toluene, 110 °C~70-80%[16] (Adapted)
IodobenzeneMorpholinePd₂(dba)₃ / BINAPNaOt-Bu, Toluene, 100 °C>95%[14]
This compound AnilinePd(OAc)₂ / t-Bu₃PK₃PO₄, Dioxane, 100 °CLow to moderate[17] (Inferred)

Coupling with primary amines or less nucleophilic anilines can be particularly challenging, often resulting in low yields or requiring bespoke catalyst development.[17]

Alternative Strategies and Reagents

When faced with the limitations of this compound, researchers can consider several alternatives:

  • Less Hindered Analogues: If the full mesityl substitution is not required, using 2,6-dimethyliodobenzene or even 2-iodotoluene can significantly improve reaction rates and yields.

  • More Reactive Halides/Pseudohalides: While aryl iodides are generally more reactive than bromides or chlorides, this trend can be less pronounced in sterically hindered cases.[18][19] Sometimes, a corresponding aryl bromide or even chloride, paired with a state-of-the-art catalyst system designed for C-Cl activation, can provide a more efficient route.[1] Aryl triflates are also excellent coupling partners with reactivity similar to bromides.[20]

  • Alternative Coupling Reactions: For C-C bond formation, the Kumada coupling (using Grignard reagents) can sometimes be effective for hindered systems where Suzuki couplings fail, although functional group tolerance is lower.[21][22] The classic Ullmann reaction (copper-mediated), while requiring harsh conditions, has a long history in the synthesis of symmetric biaryls and can sometimes overcome steric impediments where palladium catalysis is ineffective.[23]

  • Advanced Catalyst Systems: The most common strategy is to employ highly active, specialized palladium catalysts. These often feature bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition and reductive elimination steps.[1][7][16]

Figure 2: Simplified catalytic cycle for cross-coupling, showing steps impeded by sterically hindered substrates like iodomesitylene.

Experimental Protocol: A Challenging Suzuki-Miyaura Coupling

The following protocol describes the synthesis of a tetra-ortho-substituted biaryl, illustrating the specialized conditions required. This protocol is self-validating by its reliance on a well-established, highly active catalyst system designed for such demanding transformations.

Reaction: Coupling of this compound with 2,6-dimethylphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • 2,6-dimethylphenylboronic acid (1.2 mmol, 180 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Potassium Phosphate, anhydrous (K₃PO₄) (3.0 mmol, 637 mg)

  • Anhydrous, degassed Toluene (5 mL)

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, K₃PO₄, this compound, and 2,6-dimethylphenylboronic acid.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Rationale: Elevated temperature is required to overcome the high activation energy of the oxidative addition and reductive elimination steps for these hindered substrates.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Rationale: The use of a highly active catalyst like Pd/XPhos is crucial; without it, little to no product formation would be expected.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Figure 3: Experimental workflow for a sterically demanding Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable but challenging substrate in organic synthesis. Its primary limitation is the severe steric hindrance from its ortho-methyl groups, which significantly retards key steps in many catalytic reactions, necessitating the use of highly active catalysts, harsher conditions, and often resulting in compromised yields. Electronic effects from the electron-donating methyl groups can further modulate its reactivity. For researchers aiming to construct highly substituted molecular architectures, a thorough understanding of these limitations is paramount. Careful consideration of alternative reagents and the judicious selection of state-of-the-art catalyst systems are essential to successfully navigate the synthetic challenges posed by this sterically encumbered building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trimethyliodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 2,4,6-Trimethyliodobenzene (also known as 2-Iodomesitylene). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a yellow crystalline solid utilized in various organic synthesis reactions, including as a catalyst for living radical polymerization and in Suzuki reactions.[1][2] While a valuable reagent, its halogenated aromatic structure necessitates careful handling and disposal due to its potential hazards and regulatory classification.

A thorough understanding of its properties is the foundation of safe disposal. The key is to recognize that its disposal pathway is dictated by its chemical nature as a halogenated organic compound.

PropertyDescriptionSource(s)
Physical State Yellow crystalline solid[2][3]
Melting Point 28 - 32 °C (82.4 - 89.6 °F)[2][3]
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Stability Light sensitive; decomposes upon exposure to light.[1][3]
Incompatibilities Strong oxidizing agents.[3]
Decomposition Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[3]

Pre-Disposal Protocol: Segregation and Storage of Waste

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous segregation at the point of generation. Halogenated organic compounds require a dedicated waste stream to prevent dangerous reactions and to comply with environmental regulations.[4]

The Causality Behind Segregation: Mixing halogenated waste with non-halogenated organic solvents can complicate disposal, increase costs, and violate hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[5][6] Many disposal facilities use different treatment technologies for these streams; for instance, halogenated waste often requires high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen iodide.[7][8]

Step-by-Step Waste Accumulation:

  • Select the Correct Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container immediately. Fill it out with the full chemical name, "this compound," and list all other components of the waste stream. Note the associated hazards (Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to mitigate spills, away from light sources (due to the compound's light sensitivity), and segregated from incompatible materials like strong oxidizing agents.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal procedures must be conducted while wearing appropriate PPE. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale and Regulatory Standard
Eye & Face Chemical safety goggles with side-shields.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and solid particulates.[3]
Hand Chemical-resistant gloves (Nitrile or Neoprene are suitable).Provides a barrier against skin contact, which can cause irritation.[9][10] Always inspect gloves for tears or holes before use.
Body A full-length laboratory coat, fastened completely.Protects skin and personal clothing from contamination.[11][12]

Spill Management: Immediate and Methodical Response

Accidental spills require a calm and systematic response. The following procedure is for an incidental, small-scale spill that can be safely managed by trained laboratory personnel.

For any major spill, or if you feel unqualified to handle the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. [13]

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel & Secure the Area: Notify others in the lab of the spill.[14] Restrict access to the affected area.

  • Don PPE: If not already wearing it, put on the full PPE ensemble described in the table above.

  • Control Vapors & Ignition Sources: Although this compound has low volatility, ensure adequate ventilation.[2] Remove any nearby ignition sources as a general precaution.[15]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[13] Apply the absorbent from the outside of the spill inward to prevent it from spreading.[16]

    • Expert Insight: Do not use paper towels or other combustible materials to absorb the spill.[13] These materials can increase the surface area and evaporation rate.

  • Collect the Waste: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[3][14]

  • Decontaminate the Area: Wipe the spill surface with a cloth dampened with soap and water.[14][15] Collect all cleaning materials (gloves, wipes, etc.) and place them in the same hazardous waste container.

  • Package and Label for Disposal: Seal the container, ensure the hazardous waste label is complete and accurate, and place it in the satellite accumulation area for pickup.

Final Disposal Pathway: A Regulated Process

As a halogenated organic compound, this compound is classified as hazardous waste.[4][5] It must not be disposed of in the regular trash or poured down the sink.[3][17] The disposal must be managed through your institution's hazardous waste program, which will contract with a licensed disposal facility.[8][17]

The logical flow for ensuring proper disposal is outlined in the diagram below.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Interim Storage & Pickup cluster_3 Final Disposal A Waste Generated (e.g., unused reagent, contaminated labware, spill residue) B Is the waste this compound or contaminated with it? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Yes Z Follow disposal protocol for non-halogenated waste. B->Z No D Select designated, sealed, and compatible waste container. C->D E Affix Hazardous Waste Label. Complete all fields. D->E F Store in designated Satellite Accumulation Area. (Secondary Containment, Away from Light) E->F G Request pickup by Institutional EHS. F->G H Transport by licensed hazardous waste contractor. G->H I Dispose via regulated method (e.g., High-Temperature Incineration) at a permitted facility. H->I

Caption: Disposal Decision Workflow

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

A Researcher's Guide to Handling 2,4,6-Trimethyliodobenzene: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the safe handling and disposal of 2,4,6-Trimethyliodobenzene (also known as 2-Iodomesitylene). As a Senior Application Scientist, my objective is to offer not just a set of rules, but a framework of understanding, enabling you to work safely and effectively. The procedures outlined here are designed to be self-validating, grounding every recommendation in established safety principles and authoritative data.

Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This compound, a yellow crystalline solid with a low melting point (28-32 °C), demands respect due to its known and potential hazards.[1][2][3]

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Incompletely Characterized Toxicity: It is crucial to note that the full toxicological properties of this substance have not been thoroughly investigated.[4] Therefore, it should be handled with the assumption that it may have other harmful effects.

Additionally, this compound is sensitive to light, which is a stability concern that influences storage but not direct PPE selection.[3][4]

Engineering Controls: The First Line of Defense

PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[5] This minimizes the risk of inhalation and contains any potential spills.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled.[6]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be tailored to the specific task and the associated risks of exposure.

Core PPE for All Operations

This is the minimum required PPE for any work involving this compound within a fume hood.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87 standards.[7]Protects against splashes and dust, addressing the serious eye irritation hazard.[2][3] Standard safety glasses with side shields are insufficient.
Body Protection Long-sleeved, knee-length laboratory coat.Prevents incidental skin contact from minor splashes or spills.[7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a primary barrier against skin contact. Nitrile is a standard for its broad resistance to organic solvents.[7] Double-gloving is strongly recommended.
Attire Long pants and closed-toe shoes.Ensures no skin on the legs or feet is exposed, a fundamental lab safety rule.[7][8]
PPE Selection Workflow

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level Start Start: Assess Task Task Handling <1g solid inside fume hood? Start->Task SplashRisk Potential for splash or aerosol generation? (e.g., dissolution, heating, transfer) Task->SplashRisk No CorePPE Action: Wear Core PPE - Goggles - Lab Coat - Double Nitrile Gloves Task->CorePPE Yes Spill Responding to a spill outside fume hood? SplashRisk->Spill No EnhancedPPE Action: Wear Enhanced PPE - Core PPE + Face Shield - Consider Chemical Apron SplashRisk->EnhancedPPE Yes Spill->CorePPE No (Standard Ops) SpillResponsePPE Action: Wear Spill Response PPE - Enhanced PPE + Respirator (N95 minimum) Spill->SpillResponsePPE Yes Spill_Response cluster_0 Immediate Actions cluster_1 Response & Cleanup cluster_2 Final Steps Spill Spill Detected Alert Alert personnel in the immediate area. Isolate the spill. Spill->Alert Assess Assess spill size and location. Is it outside the fume hood? Alert->Assess GetKit Retrieve Spill Kit & Don Spill Response PPE Assess->GetKit Yes Contain Contain the spill using absorbent pads or vermiculite. Assess->Contain No (Inside Hood) GetKit->Contain Clean Collect absorbed material with non-sparking tools. Place in a labeled hazardous waste bag. Contain->Clean Decontaminate Decontaminate the area with a suitable solvent, followed by soap and water. Clean->Decontaminate Dispose Dispose of all contaminated materials (including PPE) as hazardous waste. Decontaminate->Dispose Report Report the incident to the Lab Supervisor / EHS. Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.